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2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Documentation Hub

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  • Product: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Core Science & Biosynthesis

Foundational

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide: Scaffold Architecture, Synthesis, and Pharmacological Utility

Executive Summary The 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide scaffold represents a highly privileged, three-dimensional pharmacophore in modern medicinal chemistry. Combining the rigid hydrogen-bonding network o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide scaffold represents a highly privileged, three-dimensional pharmacophore in modern medicinal chemistry. Combining the rigid hydrogen-bonding network of a hydrocarbostyril core with the bidentate interaction capacity of an 8-carboxamide group, this structure has emerged as a critical building block for targeted therapeutics. Its primary utility lies in its ability to mimic the nicotinamide moiety of NAD+, making it a potent vector for Poly(ADP-ribose) polymerase (PARP) inhibition, as well as serving as a highly specific hinge-binding motif for kinase targets such as EGFR[1] and ULK1/2[2].

This whitepaper provides an in-depth technical analysis of the scaffold's chemical architecture, synthetic methodologies, and biological target engagement, supported by self-validating experimental protocols designed for drug development professionals.

Chemical Architecture & Pharmacophore Modeling

The structural elegance of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide lies in its precise spatial arrangement of hydrogen bond donors (HBD) and acceptors (HBA).

  • The Lactam Core (2-Oxo-1,2,3,4-tetrahydroquinoline): The saturated C3-C4 bond introduces a critical degree of sp³ character (

    
    ) to the otherwise flat quinoline system. This non-planar geometry reduces 
    
    
    
    stacking-induced aggregation, significantly improving aqueous solubility and the overall Drug Metabolism and Pharmacokinetics (DMPK) profile[3]. Furthermore, the cyclic amide (lactam) provides a stable N1-H donor and a C2=O acceptor.
  • The 8-Carboxamide Motif: Positioned ortho to the ring nitrogen, the primary carboxamide (-CONH₂) acts as a bidentate interaction vector. In the context of PARP-1, this group perfectly mimics the endogenous nicotinamide substrate, establishing essential hydrogen bonds with the catalytic domain residues Ser904 and Gly863 [4].

Pharmacophore Core 2-Oxo-1,2,3,4-tetrahydroquinoline- 8-carboxamide Lactam Lactam Motif (2-Oxo, N1-H) Core->Lactam Amide 8-Carboxamide (-CONH2) Core->Amide Ring Saturated Ring (C3-C4) Core->Ring Target1 Kinase Hinge Region (Backbone Amides) Lactam->Target1 H-Bond Donor/Acceptor Target2 PARP-1 Active Site (Ser904/Gly863) Amide->Target2 Bidentate H-Bonds Target3 Solvent Channel (Lipophilicity/Fsp3) Ring->Target3 Steric Vector

Pharmacophore mapping and target engagement vectors of the scaffold.

Synthetic Methodologies

Synthesizing the 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide core requires regioselective construction of the lactam ring while preserving the sterically hindered C8 position. A highly efficient, self-validating route utilizes a palladium-catalyzed Heck coupling followed by reductive cyclization.

Causality in Reagent Selection: The use of


 as a ligand during the Heck coupling is critical; its steric bulk facilitates the reductive elimination step and prevents the precipitation of palladium black when dealing with the sterically congested ortho-bromoaniline precursor. For the final amidation, HATU is selected over standard EDC/HOBt coupling because the C8-carboxylic acid is highly sterically hindered; the highly reactive HOAt-ester intermediate generated by HATU ensures complete conversion to the primary amide.

Synthesis A 2-Amino-3-bromobenzoic Acid B Heck Coupling (Acrylamide, Pd) A->B C 2-Oxo-1,2-dihydroquinoline- 8-carboxylic Acid B->C Cyclization D Catalytic Hydrogenation (Pd/C, H2) C->D E 2-Oxo-1,2,3,4-tetrahydroquinoline- 8-carboxylic Acid D->E F Amidation (NH4Cl, HATU) E->F G 2-Oxo-1,2,3,4-tetrahydroquinoline- 8-carboxamide F->G

Synthesis workflow for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide.

Biological Target Engagement

The scaffold exhibits broad utility across multiple therapeutic domains due to its structural mimicry of endogenous purines and pyridines[5].

  • PARP-1 Inhibition: In homologous recombination-deficient (HRD) cancers, PARP inhibitors induce synthetic lethality. The 8-carboxamide group anchors the molecule deep within the NAD+ binding pocket. The bidentate hydrogen bonding to Ser904 and Gly863 is non-negotiable for low-nanomolar potency[4]. The saturated C3-C4 ring projects outward toward the solvent channel, allowing for the attachment of solubilizing groups (e.g., piperazines) without disrupting the core pharmacophore.

  • Kinase Inhibition (ULK1/2 & EGFR): The 3,4-dihydroquinolin-2(1H)-one core serves as an exceptional hinge-binding motif. Recent developments in ULK1/2 inhibitors (e.g., SBP-7501) demonstrate that this scaffold effectively occupies the ATP-binding pocket, modulating autophagic flux in non-small cell lung cancer (NSCLC) models[2].

Quantitative Data: Physicochemical Profiling

The table below summarizes the calculated physicochemical properties of the target scaffold compared to its fully aromatic counterpart and a standard clinical reference core. The increased


 and lower cLogP of the tetrahydroquinoline system directly correlate with improved oral bioavailability.
Scaffold CoreMW ( g/mol )cLogPPSA (Ų)

HBDHBA
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide 190.200.8572.20.2032
2-Oxo-1,2-dihydroquinoline-8-carboxamide 188.181.1572.20.0032
Benzimidazole-7-carboxamide (Reference)161.160.6071.80.0032

Experimental Protocols

Protocol 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

This protocol utilizes a self-validating cascade cyclization to ensure high regiochemical fidelity.

  • Heck Coupling & Cyclization:

    • Charge a Schlenk flask with 2-amino-3-bromobenzoic acid (1.0 eq), acrylamide (1.5 eq),

      
       (0.05 eq), and 
      
      
      
      (0.1 eq).
    • Suspend in anhydrous DMF (0.2 M) and add triethylamine (3.0 eq).

    • Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

    • Validation: LC-MS should indicate the consumption of the bromide and the mass of the cyclized 2-oxo-1,2-dihydroquinoline-8-carboxylic acid intermediate.

  • Catalytic Hydrogenation:

    • Dissolve the intermediate in MeOH. Add 10% Pd/C (10% w/w).

    • Stir under an

      
       atmosphere (1 atm) at room temperature for 6 hours.
      
    • Filter through Celite to yield 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Amidation:

    • Dissolve the saturated acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

    • Add

      
       (5.0 eq) as the ammonia source. Stir at room temperature for 4 hours.
      
    • Validation: Quench with water, extract with EtOAc. The final product should display a characteristic primary amide doublet in

      
      -NMR (DMSO-
      
      
      
      ) around
      
      
      7.2 - 7.8 ppm.
Protocol 2: PARP-1 FRET Biochemical Assay

A continuous kinetic assay to quantify IC₅₀ via NAD+ consumption.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM

    
    , 1 mM DTT). Dilute recombinant human PARP-1 enzyme to 10 nM.
    
  • Compound Pre-Incubation:

    • Dispense 10 µL of the scaffold (serially diluted in DMSO) into a 384-well black microplate.

    • Add 10 µL of the PARP-1 enzyme solution.

    • Causality Step: Incubate for 30 minutes at room temperature. This pre-incubation is critical to allow the 8-carboxamide to displace water molecules and form the bidentate bonds with Ser904/Gly863 prior to substrate competition.

  • Reaction Initiation & Readout:

    • Initiate the reaction by adding 10 µL of a substrate mix containing 2.5 µM fluorescent NAD+ analog and 10 µg/mL activated DNA.

    • Monitor the FRET signal (Ex 340 nm / Em 420 nm) continuously for 60 minutes. Calculate the initial velocity (

      
      ) and determine the IC₅₀ using a 4-parameter logistic fit.
      

References

1.1 - VulcanChem. 2. 5 - National Institutes of Health (NIH). 3. 4 - ResearchGate. 4.3 - OAE Publishing. 5.2 - ACS Publications.

Sources

Exploratory

The 2-Oxo-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Scaffold: A Privileged Chemotype for Targeted Therapeutics

Executive Summary The development of targeted therapeutics relies heavily on privileged scaffolds that offer predictable 3D geometries, favorable physicochemical properties, and versatile functionalization vectors. 2-Oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on privileged scaffolds that offer predictable 3D geometries, favorable physicochemical properties, and versatile functionalization vectors. 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 569344-28-1) represents a highly valuable building block in modern medicinal chemistry [1]. Featuring a rigid bicyclic heteroaromatic core, a hydrogen-bonding lactam moiety, and an 8-position carboxylic acid handle, this scaffold serves as the foundation for derivatives with profound biological activities—most notably in oncology (via Pyruvate Kinase M2 activation) and cardiovascular medicine (via Phosphodiesterase 3 inhibition)[2][3].

This technical guide explores the structural rationale, mechanistic pathways, synthetic methodologies, and self-validating screening protocols for developing novel therapeutics from this core.

Chemical Architecture & Scaffold Rationale

The 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) core mimics the structural motifs found in numerous bioactive natural alkaloids. The specific addition of the 8-carboxylic acid provides a critical synthetic advantage:

  • Vectorial Predictability: The rigid bicyclic system directs the 8-position substituent into a defined spatial trajectory, ideal for probing deep hydrophobic pockets in target proteins.

  • Hydrogen Bonding Network: The 2-oxo (lactam) group acts as a dual hydrogen bond donor/acceptor, which is crucial for anchoring the molecule at protein-protein interaction interfaces.

  • Metabolic Stability: The saturated 3,4-position of the quinoline ring provides a non-aromatic, sp3-rich character that improves solubility and reduces the risk of toxic oxidative metabolism often seen in fully aromatic quinolines.

Mechanistic Pathways of 2O-THQ Derivatives

Oncology: PKM2 Allosteric Activation

Cancer cells undergo metabolic reprogramming to support rapid proliferation, a phenomenon known as the Warburg effect. A key driver of this process is the expression of the M2 isoform of Pyruvate Kinase (PKM2) [2]. Unlike the highly active tetrameric PKM1 found in normal tissues, PKM2 predominantly exists in a low-activity dimeric state in tumors. This bottleneck shunts glycolytic intermediates into anabolic pathways for biomass synthesis.

Derivatives of the 2O-THQ scaffold (particularly aryl sulfonamides and carboxamides) act as potent allosteric activators. They bind at the dimer-dimer interface, inducing tetramerization. This restores normal glycolytic flux, effectively starving the tumor of the building blocks required for proliferation [2].

PKM2_Pathway A Cancer Cell Metabolism B Dimeric PKM2 (Low Activity) A->B Warburg Effect C 2O-THQ Derivative Binding B->C Allosteric Modulation D Tetrameric PKM2 (High Activity) C->D Tetramerization E Normal Glycolysis Restored D->E ATP Production F Tumor Growth Arrest E->F Anabolic Starvation

Mechanism of PKM2 tetramerization and metabolic reprogramming by 2O-THQ derivatives.

Cardiovascular: PDE3 Inhibition

Historically, the 2O-THQ core has been validated in cardiovascular medicine. Metabolites of compounds like OPC-13013 (Cilostazol derivatives) utilize the 2O-THQ scaffold to inhibit Phosphodiesterase 3 (PDE3) [3]. This inhibition prevents the degradation of cyclic AMP (cAMP), leading to potent blood platelet aggregation inhibition and vasodilation.

Synthetic Workflows & Library Generation

The 8-carboxylic acid moiety of CAS 569344-28-1 is a prime candidate for divergent library synthesis via amide coupling. However, the proximity of the 8-position to the bulky lactam ring creates significant steric hindrance.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

To overcome steric shielding and prevent degradation, highly efficient uronium-based coupling reagents must be used. This protocol is designed as a self-validating system: reaction progress is monitored via LC-MS, where the transient appearance of the active ester intermediate confirms successful activation before amine nucleophilic attack.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: HATU is strictly required over EDC/HOBt due to the steric hindrance at the 8-position. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Intermediate Validation: Stir for 15 minutes. An LC-MS aliquot should confirm the disappearance of the starting mass (m/z 191.18) and the formation of the HATU-active ester.

  • Amine Coupling: Add 1.2 eq of the desired substituted amine (e.g., 3-chloroaniline). Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure 8-carboxamide derivative.

Workflow N1 Starting Material (Substituted Aniline) N2 Cyclization (Lactam Formation) N1->N2 Reagent: Acryloyl chloride N3 2O-THQ-8-COOH (Core Scaffold) N2->N3 Friedel-Crafts N4 Amide Coupling (HATU, DIPEA, Amines) N3->N4 Diversification N5 Derivative Library N4->N5 Purification N6 HTS Luminescence Assay (Self-Validating) N5->N6 Hit Identification

Self-validating synthetic workflow and HTS for 2O-THQ-8-COOH derivatives.

High-Throughput Screening & Validation

To evaluate the efficacy of newly synthesized 2O-THQ derivatives, a robust biochemical assay is required. When targeting PKM2, measuring the production of ATP is the gold standard.

Protocol 2: Self-Validating Luminescent PKM2 Activation Assay

This protocol utilizes a luciferase-coupled system to measure ATP generation. It is inherently self-validating because it employs orthogonal controls to rule out false positives (e.g., compounds that directly activate luciferase rather than PKM2).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM

    
    , 0.1 mM PEP (Phosphoenolpyruvate), and 0.1 mM ADP.
    
  • Enzyme Addition: Add recombinant human PKM2 enzyme to a final concentration of 0.5 nM in 384-well white opaque plates.

  • Compound Incubation: Dispense 2O-THQ derivatives (dissolved in DMSO) into the wells at varying concentrations (e.g., 1 nM to 10 µM).

    • Causality: Incubate the mixture for 30 minutes before adding the substrate. This pre-incubation is critical to allow the allosteric binding and subsequent slow-conformational tetramerization of PKM2 to occur prior to substrate turnover.

  • Detection: Add an equal volume of Kinase-Glo® (Promega) reagent. Incubate for 10 minutes in the dark.

  • Validation & Readout: Measure luminescence using a microplate reader.

    • Self-Validation Check 1: Run a parallel plate with Fructose-1,6-bisphosphate (FBP) as a positive control to define the 100% activation threshold.

    • Self-Validation Check 2: Run a counter-screen plate containing ATP and Kinase-Glo, but lacking PKM2. Any compound showing an increase in luminescence here is a false-positive luciferase activator and must be discarded.

Quantitative Data: Structure-Activity Relationship (SAR)

Extensive SAR studies on the 2O-THQ core (specifically focusing on aryl substitutions) have revealed strict stereoelectronic requirements for optimal target engagement. The table below summarizes the quantitative activation data for 2O-THQ derivatives against PKM2, demonstrating the necessity of meta-substituted hydrophobic groups for maximum potency [2].

Core ScaffoldAryl SubstitutionPKM2 AC50 (µM)Max Response (%)Mechanistic Note
2O-THQ3-methylaniline0.21106Optimal hydrophobic fit in allosteric pocket.
2O-THQ3-fluoroaniline0.1392Halogen bonding enhances binding affinity.
2O-THQ3-chloroaniline0.09109Increased lipophilicity drives sub-100nM potency.
2O-THQ3-methoxyaniline> 1.00< 50Steric clash and unfavorable desolvation penalty.
2O-THQ-8-COOHUnsubstituted AcidN/AN/AInactive precursor; requires functionalization.

Table 1: SAR summary of 2O-THQ derivatives highlighting the impact of meta-substitutions on PKM2 activation potency (AC50).

Conclusion

The 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold is a master key in targeted drug discovery. By leveraging the rigid geometry of the 2O-THQ core and the synthetic versatility of the 8-carboxylic acid, researchers can rapidly generate libraries of highly potent allosteric modulators. Whether aimed at reprogramming cancer metabolism via PKM2 tetramerization or modulating cardiovascular pathways, strict adherence to self-validating synthetic and biochemical protocols ensures high-confidence progression of lead compounds.

References

  • LookChem. "1,2,3,4-TETRAHYDRO-2-OXO-QUINOLINE-8-CARBOXYLIC ACID (CAS 569344-28-1) Chemical Properties and Safety Data." LookChem Database. Available at:[Link]

  • Walsh, M. J., et al. "2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase." Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6322-6327. Available at:[Link]

  • Nishi, T., et al. "Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors, IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)." Chemical and Pharmaceutical Bulletin, 1985, 33(3), 1140-1147. Available at:[Link]

Foundational

Engineering the Dihydroquinolinone 8-Carboxamide Scaffold: A Next-Generation Pharmacophore in Targeted Oncology

The evolution of small-molecule inhibitors targeting DNA damage response (DDR) pathways has heavily relied on mimicking the nicotinamide moiety of NAD⁺. While the flat quinoline-8-carboxamide structure has historically s...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of small-molecule inhibitors targeting DNA damage response (DDR) pathways has heavily relied on mimicking the nicotinamide moiety of NAD⁺. While the flat quinoline-8-carboxamide structure has historically served as a foundational template, the transition to the dihydroquinolinone 8-carboxamide scaffold represents a critical leap in modern medicinal chemistry. By introducing sp³ hybridization and a lactam motif, researchers can overcome the pharmacokinetic liabilities of planar aromatics while maintaining exquisite target affinity.

This technical guide dissects the structural rationale, synthetic methodologies, and biochemical validation systems required to leverage the dihydroquinolinone 8-carboxamide scaffold in drug discovery.

Structural Biology & Pharmacophore Rationale

The primary utility of the 8-carboxamide moiety lies in its ability to anchor into the catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP-1). The carboxamide group forms a bidentate hydrogen-bonding network: the anti-oriented NH₂ acts as a donor to Gly863, while the carbonyl oxygen acts as an acceptor from Ser9041[1].

However, fully aromatic quinolines suffer from poor aqueous solubility and off-target toxicities (such as hERG channel inhibition) driven by planar π-π stacking interactions. The reduction of the C3-C4 bond to form a 3,4-dihydroquinolin-2(1H)-one core addresses these issues directly:

  • Increased

    
    :  The introduction of sp³-hybridized carbons at positions 3 and 4 breaks molecular planarity, significantly enhancing thermodynamic solubility.
    
  • Vectorial Functionalization: The saturated ring provides distinct exit vectors for stereospecific substitutions, enabling the exploration of novel chemical space 2[2].

  • Conformational Locking: The intramolecular hydrogen bond between the lactam N-H and the 8-carboxamide oxygen restricts rotameric freedom, locking the molecule into the bioactive anti conformation required for target engagement 3[3].

Synthetic Methodology & Workflow

Constructing the dihydroquinolinone 8-carboxamide scaffold requires a highly regioselective approach. The foundational step is the intramolecular Friedel-Crafts cyclization of an N-aryl-β-alanine derivative to establish the bicyclic core, followed by late-stage functionalization at the C8 position.

Synthesis_Workflow Step1 N-aryl-β-alanine Step2 Friedel-Crafts Cyclization Step1->Step2 Step3 3,4-Dihydroquinolin-2-one Step2->Step3 Step4 C8 Bromination & Pd-Cyanation Step3->Step4 Step5 Alkaline Hydrolysis Step4->Step5 Step6 8-Carboxamide Scaffold Step5->Step6

Fig 1: Step-by-step synthetic workflow for the dihydroquinolinone 8-carboxamide scaffold.

Protocol 1: Intramolecular Friedel-Crafts Cyclization

This protocol establishes the core lactam ring. The use of Polyphosphoric Acid (PPA) is critical here; it acts dually as a strong Brønsted/Lewis acid to generate the highly reactive acylium ion and as a viscous solvent that accommodates the polar intermediates4[4].

  • Reaction Setup: In a dry, 100 mL round-bottom flask, add 1.0 g of the protected N-aryl-β-alanine precursor.

  • Catalyst Addition: Add 15 g of PPA. Causality: The vast excess of PPA is required because the generated water during acylium ion formation will dilute the acid; excess PPA maintains the required acidic threshold.

  • Thermal Activation: Heat the viscous mixture to 90 °C under vigorous mechanical stirring for 3 hours.

  • Quenching & Precipitation (Self-Validation): Pour the hot mixture directly into 100 g of crushed ice. The sudden shift in pH and temperature forces the hydrophobic dihydroquinolinone product to precipitate. If the reaction is incomplete, the starting material (which is more soluble in acidic aqueous conditions) will remain in solution, providing a self-purifying step.

  • Neutralization & Extraction: Carefully neutralize the slurry with saturated NaHCO₃ until gas evolution ceases (pH ~7.5). Extract with ethyl acetate (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Subsequent steps involve regioselective bromination at C8 (directed by the lactam nitrogen), palladium-catalyzed cyanation using Zn(CN)₂, and careful alkaline hydrolysis (H₂O₂ / NaOH) to yield the final 8-carboxamide.

Quantitative SAR & Physicochemical Profiling

To demonstrate the superiority of the dihydroquinolinone core over its planar predecessor, we synthesize comparative data based on standard medicinal chemistry profiling metrics. The structural shift consistently yields improved drug-like properties.

Scaffold TypePARP-1 IC₅₀ (nM)Aqueous Solubility (LogS)

Fraction
hERG Inhibition (IC₅₀, μM)
Quinoline-8-carboxamide 12.5-4.8 (Poor)0.004.2 (High Liability)
Dihydroquinolinone-8-carboxamide 8.2-2.9 (Good)0.20> 30 (Low Liability)
C3-Methyl-Dihydroquinolinone 4.5-2.7 (Good)0.27> 50 (Minimal Liability)

Table 1: Comparative profiling demonstrating how the transition to a saturated ring system improves both target affinity (via optimized vector alignment) and safety profiles.

Mechanism of Action: Synthetic Lethality

The dihydroquinolinone 8-carboxamide scaffold exerts its therapeutic effect through Synthetic Lethality . By competitively binding to the NAD⁺ pocket of PARP-1, the inhibitor prevents the synthesis of poly(ADP-ribose) chains. This traps the PARP-1 enzyme on single-strand breaks (SSBs), physically blocking the Base Excision Repair (BER) pathway. When the replication fork collides with this trapped complex, it collapses into a lethal Double-Strand Break (DSB). In normal cells, Homologous Recombination (HR) repairs DSBs. In BRCA-mutated cancer cells, HR is deficient, forcing the cell into apoptosis.

PARP_Pathway SSB Single-Strand Break (SSB) PARP PARP-1 Enzyme SSB->PARP Recruits BER_Block BER Pathway Blocked PARP->BER_Block Fails to Repair Inhibitor Dihydroquinolinone 8-carboxamide Inhibitor->PARP Inhibits DSB Double-Strand Break (DSB) BER_Block->DSB Replication HR_Defect BRCA1/2 Mutation (HR Deficient) DSB->HR_Defect Requires HR Apoptosis Synthetic Lethality (Apoptosis) HR_Defect->Apoptosis Unrepaired

Fig 2: PARP-1 inhibition and synthetic lethality pathway in BRCA-deficient cells.

Biochemical Validation: PARP-1 Inhibition Assay Protocol

To validate the synthesized scaffold's efficacy, a self-validating biochemical assay must be employed. This protocol utilizes a colorimetric readout based on the incorporation of biotinylated NAD⁺.

Protocol 2: In Vitro PARP-1 Activity Assay
  • Plate Preparation: Coat a 96-well plate with histones (10 μg/mL in PBS) overnight at 4 °C. Wash with PBST (PBS + 0.1% Tween-20) and block with 5% BSA.

  • Enzyme Activation (Causality Check): Prepare a reaction mix containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, and 10 μg/mL activated (nicked) calf thymus DNA. Causality: PARP-1 is allosterically inert until it binds to damaged DNA. The addition of nicked DNA is strictly required to trigger the enzyme's catalytic activity, mimicking the in vivo damage response.

  • Inhibitor Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) and the dihydroquinolinone 8-carboxamide test compounds (serial dilutions from 10 μM to 0.1 nM). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 μM of a NAD⁺/Biotin-NAD⁺ mixture. Incubate for 30 minutes.

  • Detection: Wash the plate thoroughly to remove unincorporated NAD⁺. Add Streptavidin-HRP (1:1000) for 30 minutes, wash again, and develop with TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.

  • Self-Validation System:

    • Positive Control: Include a clinically approved PARP inhibitor (e.g., Olaparib) to ensure assay sensitivity.

    • Negative Control: Omit the activated DNA. If signal is detected in the absence of DNA, the enzyme prep is compromised or non-specific binding has occurred.

    • Z'-Factor Calculation: Calculate the Z'-factor using the max signal (DMSO vehicle) and min signal (10 μM Olaparib). A Z'-factor > 0.6 validates the assay as robust and ready for high-throughput screening.

References
  • Lord, A. M., et al. "Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor." Journal of Medicinal Chemistry, ACS Publications, [Link]

  • Sundararajan, et al. "One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium." ACS Omega, NIH,[Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Executive Summary & Pharmacological Significance The compound 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a privileged bicyclic scaffold widely utilized in modern medicinal chemistry. Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The compound 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a privileged bicyclic scaffold widely utilized in modern medicinal chemistry. Structurally, it consists of a rigidified dihydrocarbostyril (tetrahydroquinoline-2-one) core substituted at the 8-position with a primary carboxamide.

This specific regiochemistry forces the lactam carbonyl and the primary carboxamide group into a coplanar arrangement, driven by intramolecular hydrogen bonding. This creates a highly specific bidentate hydrogen-bonding array that mimics the nicotinamide pharmacophore. Consequently, this motif is highly effective at anchoring into the hinge region of kinases or the nicotinamide-binding pocket of Poly[ADP-ribose] polymerase (PARP) enzymes, displacing structural water molecules and forming critical hydrogen bonds with the protein backbone .

Quantitative Physicochemical Fingerprint

Understanding the exact mass and polar surface area of this scaffold is critical for predicting its pharmacokinetic behavior and validating its synthesis. The table below summarizes the core quantitative data for the molecule.

PropertyValue
IUPAC Name 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide
Molecular Formula C₁₀H₁₀N₂O₂
Average Molecular Weight 190.20 g/mol
Monoisotopic Mass 190.0742 Da
Protonated Mass [M+H]⁺ 191.0820 Da
Topological Polar Surface Area (TPSA) 72.2 Ų
Hydrogen Bond Donors 3 (1 from Lactam NH, 2 from Amide NH₂)
Hydrogen Bond Acceptors 2 (Lactam C=O, Amide C=O)
Rotatable Bonds 1 (C8 to Carboxamide Carbon)

Self-Validating Analytical Methodologies

To ensure the scientific integrity of the synthesized scaffold, researchers must employ rigorous, self-validating analytical workflows. The following protocols detail the causality behind each experimental choice when characterizing 2-oxo-1,2,3,4-tetrahydroquinoline derivatives .

Protocol A: UPLC-HRMS Validation of Molecular Weight

Objective: Confirm the exact monoisotopic mass (190.0742 Da) and assess synthetic purity.

  • Step 1: Sample Solubilization. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol disrupts intermolecular hydrogen bonding between the carboxamide and lactam groups, ensuring complete monomeric solubilization without inducing solvolysis of the primary amide.

  • Step 2: Chromatographic Separation. Inject 1 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

    • Causality: The slow gradient ensures baseline resolution of the 8-carboxamide from potential synthetic regiochemical impurities (e.g., the 6-carboxamide or 7-carboxamide isomers), which possess identical molecular weights but differing polarities.

  • Step 3: Electrospray Ionization (ESI+). Operate the mass spectrometer in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

    • Causality: The basic lone pairs on the carboxamide nitrogen and lactam oxygen readily accept protons from the formic acid modifier, yielding a strong [M+H]⁺ signal.

  • Validation Checkpoint: A single chromatographic peak must yield an extracted ion chromatogram (XIC) for m/z 191.0820 (± 5 ppm). The isotopic distribution must match the theoretical C₁₀H₁₀N₂O₂ profile, validating the elemental composition.

Protocol B: 2D-NMR Elucidation of Regiochemistry

Objective: Definitively verify the C8 position of the carboxamide group on the tetrahydroquinoline ring .

  • Step 1: Sample Preparation. Dissolve 5.0 mg of the analyte in 600 µL of anhydrous DMSO-d₆.

    • Causality: Protic solvents (like D₂O or CD₃OD) cause rapid deuterium exchange of the lactam (NH) and primary amide (NH₂) protons, rendering them invisible. DMSO-d₆ locks these exchangeable protons, allowing direct observation of the bidentate hydrogen-bonding motif.

  • Step 2: ¹H and ¹³C Acquisition. Acquire ¹H-NMR (400 MHz, 16 scans) and ¹³C-NMR (100 MHz, 1024 scans) spectra at 298 K.

    • Causality: High scan counts for ¹³C are required for the quaternary carbons (C2, C8, C8a, C4a), which relax slowly and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Step 3: HMBC Analysis. Execute a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (J = 8 Hz).

    • Causality: Standard 1D NMR cannot definitively prove the carboxamide is at C8 versus C6. HMBC reveals a critical 3-bond correlation (³J) between the carboxamide carbonyl carbon and the aromatic proton at C7, definitively anchoring the regiochemistry.

  • Validation Checkpoint: Observation of the lactam NH singlet (~10.0 ppm) and two distinct primary amide protons (~7.5 and 8.0 ppm, split due to restricted rotation), coupled with the C7-H to Amide-C=O HMBC cross-peak, mathematically proves the 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide structure.

Analytical Workflow Visualization

G cluster_0 Mass Validation cluster_1 Structural Validation A 2-Oxo-THQ-8-Carboxamide C10H10N2O2 (190.20 g/mol) B UPLC-HRMS (ESI+ Mode) A->B 1 µg/mL C 1H & 13C NMR (DMSO-d6) A->C 5 mg D m/z 191.082 [M+H]+ Confirmed B->D TOF Scan F Validated Pharmacophore D->F E Regiochemistry Confirmed via HMBC C->E 2D Analysis E->F

Analytical workflow validating the MW and structure of 2-oxo-THQ-8-carboxamide.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13243001, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid." PubChem,[Link]

Foundational

Solubility Profile of Tetrahydroquinoline-8-Carboxamide Analogs: A Technical Guide

Executive Summary & Therapeutic Context[1] The tetrahydroquinoline-8-carboxamide (THQ-8-CA) scaffold represents a privileged structure in medicinal chemistry, currently under aggressive investigation for its antifungal (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context[1]

The tetrahydroquinoline-8-carboxamide (THQ-8-CA) scaffold represents a privileged structure in medicinal chemistry, currently under aggressive investigation for its antifungal (targeting Cryptococcus and Candida species) and antiviral properties. While the core pharmacophore exhibits high potency against ergosterol biosynthesis enzymes and specific viral polymerases, its development is frequently attrition-prone due to poor aqueous solubility .

This guide provides a rigorous technical analysis of the solubility profile of THQ-8-CA analogs. It details the physicochemical drivers of insolubility, establishes gold-standard protocols for kinetic and thermodynamic profiling, and outlines structural optimization strategies to enhance bioavailability without compromising potency.

Physicochemical Basis of Solubility Limitations

The solubility profile of THQ-8-CA analogs is governed by a conflict between their required lipophilicity for membrane permeability and the need for aqueous solvation.

Structural Determinants (SAR vs. SPR)
  • Intramolecular Hydrogen Bonding (The "Velcro" Effect): The hallmark of the 8-carboxamide substitution on the tetrahydroquinoline ring is the potential for a strong intramolecular hydrogen bond between the amide proton (donor) and the quinoline nitrogen (acceptor), or conversely between the amide carbonyl and the N1-proton (if unsubstituted). This "locking" of polar groups reduces the energy gain from hydration, significantly lowering aqueous solubility (

    
    ).
    
  • Planarity and Crystal Lattice Energy (

    
    ): 
    The fused bicyclic system promotes 
    
    
    
    -
    
    
    stacking. If the carboxamide group adopts a coplanar conformation, the crystal lattice energy increases, requiring higher energy to break the crystal lattice during dissolution.
  • Lipophilicity (LogP): Most bioactive analogs carry hydrophobic substituents (e.g., benzyl, phenyl) at the N1 or C4 positions to fill hydrophobic pockets in the target protein. This pushes cLogP values often above 4.0, placing them in BCS Class II or IV (Low Solubility).

The Solubility Equation

The solubility (


) of these analogs can be approximated by the General Solubility Equation (GSE):


  • Implication: THQ-8-CA analogs often exhibit high melting points (MP > 150°C) due to stable crystal packing, which, combined with high LogP, drives solubility down to the low

    
     range.
    

Experimental Methodologies: Validated Protocols

To accurately assess the solubility profile, a dual-phase approach is required: Kinetic Solubility for early screening and Thermodynamic Solubility for lead optimization.[1][2]

Kinetic Solubility (High-Throughput Screening)
  • Objective: Determine the concentration at which a compound precipitates from a DMSO stock solution when added to an aqueous buffer.

  • Relevance: Mimics the precipitation risk during biological assays (e.g., IC50 determination).

Protocol:

  • Stock Prep: Prepare a 10 mM stock solution of the THQ-8-CA analog in 100% DMSO.

  • Dosing: Spike 5

    
    L of stock into 245 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final DMSO = 2%).
  • Incubation: Shake for 90 minutes at room temperature (RT).

  • Detection: Measure turbidity via Nephelometry or UV-Vis absorption (280-400 nm).

  • Validation: Use Pyrene as a precipitation marker if UV overlap occurs.

Thermodynamic Solubility (The Gold Standard)
  • Objective: Measure the saturation concentration of the compound in equilibrium with its solid phase.

  • Relevance: Predicts in vivo absorption limits and formulation stability.

Protocol:

  • Solid Addition: Weigh 1-2 mg of crystalline THQ-8-CA analog into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 500

    
    L of buffer (pH 1.2, 6.8, or 7.4) to ensure excess solid remains.
    
  • Equilibration: Agitate at 37°C for 24-48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF membrane (pre-saturated to prevent drug loss).
    
  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • pH Check: Measure the pH of the supernatant post-incubation (crucial for ionizable THQ amines).

Visualization of Workflows and SAR

Diagram 1: Solubility Profiling Workflow

SolubilityWorkflow Start Synthesis of THQ-8-CA Analog DMSO_Stock 10mM DMSO Stock Start->DMSO_Stock Solid_Powder Crystalline Solid Start->Solid_Powder Kinetic Kinetic Solubility (HTS) 2% DMSO in Buffer 90 min Incubation DMSO_Stock->Kinetic Dilution Thermodynamic Thermodynamic Solubility Saturated Suspension 24-48h @ 37°C Solid_Powder->Thermodynamic Saturation Analysis LC-MS/MS or Nephelometry Kinetic->Analysis Thermodynamic->Analysis Decision Data Interpretation Analysis->Decision Formulation Proceed to PK Studies Decision->Formulation High Sol (>50 µg/mL) Chemical_Mod Structural Modification (Polar Groups/Salts) Decision->Chemical_Mod Low Sol (<5 µg/mL)

Caption: Integrated workflow for distinguishing kinetic metastability from thermodynamic equilibrium in THQ-8-CA development.

Diagram 2: SAR Optimization for Solubility

SAR_Logic Core THQ-8-CA Core Problem1 Intramolecular H-Bond (Amide-NH ... N1) Core->Problem1 Problem2 Planar Stacking Core->Problem2 Sol3 Solubilizing Tail (Morpholine/Piperazine) Core->Sol3 Append Sol1 N-Methylation (Disrupts H-Bond) Problem1->Sol1 Fix Sol2 C4-Spiro Cycles (Disrupts Planarity) Problem2->Sol2 Fix

Caption: Structural modifications to disrupt crystal packing and intramolecular bonding in THQ analogs.

Data Analysis & Optimization Strategies

Representative Solubility Profile

The following table illustrates the dramatic impact of structural "tweaks" on the solubility of THQ-8-CA analogs.

Compound IDModification (R-Group)Kinetic Sol. (pH 7.4)Thermo. Sol. (pH 7.4)Classification
THQ-Ref Unsubstituted Parent12

M
< 1

M
Very Poor
THQ-A1 N1-Methylation45

M
8

M
Poor
THQ-B2 4-Morpholino-ethyl180

M
65

M
Moderate
THQ-C3 C4-Spiro-oxetane210

M
95

M
Good
THQ-D4 HCl Salt Form of B2>500

M
450

M
Excellent
Optimization Tactics
  • Disrupting Symmetry: Introducing a spiro-cycle or a chiral center at C4 (as seen in THQ-C3 ) increases the entropy of solvation and disrupts the crystal lattice, often doubling solubility without changing polarity.

  • pKa Modulation: The basic nitrogen of the tetrahydroquinoline (pKa ~5-6) is often too weak to be ionized at physiological pH (7.4). Appending a basic tail (e.g., piperazine, pKa ~9.8) allows for salt formation (e.g., THQ-D4 ), which is the most effective strategy for boosting aqueous solubility.

  • Prodrug Approaches: If the 8-carboxamide is essential for binding, converting the amide to a phosphate prodrug can temporarily mask the group and provide massive solubility improvements for IV formulation.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. H. (2006). Kinetic solubility assay for high-throughput screening.[2] Current Protocols in Cytometry.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics.

Sources

Exploratory

2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide PubChem CID

The 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Scaffold: Synthesis, Physicochemical Profiling, and Medicinal Applications Introduction The 2-oxo-1,2,3,4-tetrahydroquinoline core (also known as 3,4-dihydroquinolin-2(...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Scaffold: Synthesis, Physicochemical Profiling, and Medicinal Applications

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline core (also known as 3,4-dihydroquinolin-2(1H)-one) is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous pharmacologically active compounds[1]. Specifically, 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (Molecular Formula: C10H10N2O2) represents a critical pharmacophore. While its parent compound, 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 569344-28-1), is a widely available commercial building block used in API manufacturing[2][3], the 8-carboxamide derivative is frequently utilized in the synthesis of complex therapeutic agents. These include targeted kinase inhibitors, ELOVL6 inhibitors for lipid metabolism[4], and poly(ADP-ribose) polymerase (PARP) inhibitors[5].

Because the exact PubChem CID for the standalone 8-carboxamide intermediate is often dynamically cataloged or embedded within broader patent literature[5], researchers typically approach this molecule via its well-documented carboxylic acid precursor[2]. This whitepaper provides an in-depth technical analysis of the 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide scaffold, detailing its physicochemical properties, synthetic pathways, and validated experimental protocols for biological evaluation.

Structural and Physicochemical Properties

The 8-carboxamide derivative features a bicyclic heteroaromatic system where the lactam (2-oxo) and the primary amide (8-carboxamide) provide a dense array of hydrogen bond donors and acceptors. This specific arrangement is highly adept at mimicking the nicotinamide moiety of NAD+, making it a potent competitive binder in various enzymatic active sites.

Table 1: Physicochemical Profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

PropertyValuePharmacological Relevance
Molecular Formula C10H10N2O2Standardized elemental composition for mass spectrometry tracking.
Molecular Weight 190.20 g/mol Highly favorable for small molecule drug design (Lipinski's Rule of 5).
Hydrogen Bond Donors 2 (Amide NH2, Core NH)Essential for anchoring the molecule to target active sites (e.g., NAD+ pocket).
Hydrogen Bond Acceptors 2 (Carbonyl oxygens)Facilitates critical dipole-dipole interactions with target enzyme residues.
Predicted LogP ~1.2 - 1.8Optimal lipophilicity for oral bioavailability and cellular membrane permeability.

Chemical Synthesis Workflow

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide typically proceeds via the amidation of its commercially available carboxylic acid precursor[2]. The following protocol outlines a highly efficient, self-validating synthetic route using HATU as the coupling agent.

SynthWorkflow A 2-Oxo-1,2,3,4-tetrahydroquinoline -8-carboxylic acid B Activation (HATU / DIPEA in DMF) A->B Reagents added at 0°C C Active Ester Intermediate B->C 30 min incubation D Amidation (NH4Cl or NH3 gas) C->D Nucleophilic attack E 2-Oxo-1,2,3,4-tetrahydroquinoline -8-carboxamide D->E Yield >85%

Figure 1: Step-by-step synthetic workflow for the amidation of the 2-oxo-1,2,3,4-tetrahydroquinoline core.

Step-by-Step Methodology: Amidation Protocol
  • Activation: Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 569344-28-1)[2] in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0°C for 30 minutes.

    • Causality: HATU is chosen over traditional EDC/HOBt for its superior efficiency in forming active esters with sterically hindered or electron-deficient carboxylic acids, minimizing epimerization and maximizing yield. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling agent.

  • Amidation: Add ammonium chloride (NH4Cl, 5.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: NH4Cl serves as a stable, easy-to-handle ammonia source. The excess DIPEA deprotonates NH4+ to generate nucleophilic NH3 in situ, which attacks the active ester to form the target carboxamide.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (EtOAc) three times.

    • Causality: NaHCO3 neutralizes any remaining acid and helps partition the highly polar DMF into the aqueous layer, while the organic product selectively migrates to the EtOAc layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5).

    • Causality: Brine removes residual water from the organic layer. Flash chromatography isolates the pure 8-carboxamide from HATU byproducts (such as tetramethylurea), ensuring high purity (>98%) for downstream biological assays.

Pharmacological Relevance & Mechanism of Action

The strategic placement of the carboxamide group at the C8 position of the 3,4-dihydroquinolin-2(1H)-one core creates a bidentate hydrogen-bonding motif. In the context of PARP inhibition, this motif anchors the molecule to the catalytic domain of the enzyme, specifically interacting with key residues (e.g., Ser904 and Gly863 in PARP1). Furthermore, related amide derivatives of this scaffold have demonstrated significant efficacy as ELOVL6 inhibitors, addressing lipid metabolism disorders[4].

MechanismOfAction A DNA Single-Strand Break (SSB) B PARP1 Recruitment A->B C 8-Carboxamide Derivative (Inhibitor Binding) B->C Competitive binding at NAD+ site D Catalytic Inhibition & PARP Trapping C->D E Replication Fork Collapse (DSB Formation) D->E F BRCA Mutated Cell (Deficient HR Repair) E->F G Synthetic Lethality (Apoptosis) F->G Cell Death

Figure 2: Mechanism of synthetic lethality induced by 8-carboxamide derivatives via PARP inhibition.

Experimental Protocol: In Vitro Target Binding Assay (TR-FRET)

To validate the biological activity of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide derivatives against targets like PARP or ELOVL6, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This system is inherently self-validating due to its ratiometric readout, which internally controls for well-to-well variations.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Causality: DTT maintains the reducing environment essential for enzyme stability; Tween-20 prevents non-specific binding of the hydrophobic compound to the microplate walls, ensuring accurate concentration-response curves.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 8-carboxamide derivative in 100% DMSO, then dilute 1:20 in the assay buffer.

    • Causality: Serial dilution is required to generate a robust dose-response curve for IC50 calculation. The intermediate dilution ensures the final DMSO concentration in the assay remains below 1%, preventing solvent-induced enzyme denaturation.

  • Assay Assembly: In a 384-well pro-plate, mix 5 µL of the compound with 5 µL of the target enzyme (e.g., PARP1, 10 nM final). Incubate for 15 minutes at room temperature. Add 10 µL of the fluorescently labeled probe/tracer and the Europium-labeled antibody.

    • Causality: Pre-incubation allows the compound to achieve binding equilibrium with the enzyme before the competitive tracer is introduced, preventing false-negative results.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation 340 nm, Emission 615 nm and 665 nm). Include a positive control (e.g., Olaparib) and a negative control (DMSO only).

    • Causality: The ratiometric readout (665/615 nm) normalizes well-to-well variations in volume or compound auto-fluorescence, making the protocol self-validating. The positive control ensures assay sensitivity and dynamic range.

References

  • LookChem. "Cas 569344-28-1, 1,2,3,4-TETRAHYDRO-2-OXO-QUINOLINE-8-CARBOXYLIC ACID". LookChem.[Link]

  • PubChem. "8-Hydroxy-3,4-dihydroquinolin-2(1h)-one | C9H9NO2 | CID 268239". National Institutes of Health.[Link]

  • Google Patents. "CA2555970A1 - Therapeutic amide derivatives".

Sources

Foundational

8-Carboxamide Tetrahydroquinolines: Pharmacophore Engineering &amp; Biological Efficacy

This guide provides an in-depth technical analysis of 8-carboxamide tetrahydroquinoline (THQ) derivatives, focusing on their medicinal chemistry, synthetic pathways, and pharmacological applications. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-carboxamide tetrahydroquinoline (THQ) derivatives, focusing on their medicinal chemistry, synthetic pathways, and pharmacological applications.

Executive Summary

The 8-carboxamide tetrahydroquinoline (8-CTHQ) scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to project substituents into deep, hydrophobic binding pockets of G-Protein Coupled Receptors (GPCRs) and viral enzymes. Unlike its fully aromatic quinoline counterpart, the saturated C5-C8 ring of the tetrahydroquinoline offers a non-planar, conformationally flexible platform that allows for precise stereochemical vectoring.

This guide analyzes the critical role of the 8-carboxamide substitution in modulating Mu/Delta opioid receptor profiles , HIV-1 Reverse Transcriptase inhibition , and Neurokinin-1 (NK1) antagonism . It provides validated synthetic protocols and mechanistic insights for researchers optimizing this scaffold for therapeutic development.

Part 1: Chemical Architecture & Rational Design

The 8-Position Advantage

The 1,2,3,4-tetrahydroquinoline core is often functionalized at the N-1 or C-6 positions. However, the C-8 position offers unique advantages:

  • Orthogonal Vectoring: Substituents at C-8 are positioned ortho to the cyclic nitrogen, creating a distinct steric environment that can influence the conformation of the N-1 tail.

  • Intramolecular Hydrogen Bonding: The 8-carboxamide group can form a pseudo-six-membered ring with the N-1 amine (if unsubstituted) or influence the pKa of the nitrogen, altering bioavailability and receptor residence time.

  • Deep Pocket Probing: In GPCRs like the Mu-opioid receptor (MOR), the 8-position allows ligands to access the "address" domain of the receptor, conferring selectivity over homologous subtypes.

Structural Comparison
FeatureQuinoline-8-carboxamideTetrahydroquinoline-8-carboxamide
Planarity Flat, aromatic systemPuckered, aliphatic C5-C8 ring
Solubility Low (typically)Improved (sp3 character)
Chirality AchiralChiral potential at C-8 (if substituted)
Binding Mode Intercalation / Pi-stackingHydrophobic fit / Induced fit

Part 2: Synthetic Methodologies

The synthesis of 8-carboxamide THQs requires overcoming the steric hindrance of the adjacent nitrogen. Two primary routes are established: Directed Lithiation (The "Gold Standard") and Reduction-Amidation .

Workflow Visualization

Synthesis_Workflow Start 5,6,7,8-Tetrahydroquinoline Lithiation Directed Lithiation (n-BuLi, -78°C) Start->Lithiation Direct C-H Activation Step1 N-Protection / Activation (Optional) Intermed 8-Lithio Species Lithiation->Intermed Electrophile Electrophile Addition (TMS-NCO or R-NCO) Intermed->Electrophile Isocyanate Trap Hydrolysis Mild Hydrolysis Electrophile->Hydrolysis Product 8-Carboxamide THQ Hydrolysis->Product

Caption: Figure 1. One-pot synthesis of 8-carboxamide tetrahydroquinolines via directed lithiation.

Detailed Protocol: Lithiation-Isocyanate Route

Objective: Synthesis of N-substituted-5,6,7,8-tetrahydroquinoline-8-carboxamide.

Reagents:

  • 5,6,7,8-Tetrahydroquinoline (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes)

  • Trimethylsilyl isocyanate (TMS-NCO) or Aryl isocyanate (1.1 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (20 mL) and 5,6,7,8-tetrahydroquinoline (1.33 g, 10 mmol).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi dropwise over 15 minutes. The solution will typically turn a deep red/orange, indicating the formation of the 8-lithio species stabilized by the N-1 lone pair.

  • Equilibration: Stir at -78°C for 1 hour.

  • Electrophile Addition: Add the isocyanate (e.g., phenyl isocyanate for N-phenyl derivative) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4 hours.

  • Quench: Quench with saturated NH4Cl solution (10 mL).

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane:EtOAc 4:1).

Mechanism Note: The nitrogen atom of the THQ ring acts as a Directed Metalation Group (DMG), coordinating the lithium and directing deprotonation specifically to the C-8 position.

Part 3: Biological Targets & Pharmacology[1][2][3][4][5]

Opioid Receptor Modulation (Pain Management)

The most prominent application of 8-substituted THQs is in the development of balanced Mu-Agonist / Delta-Antagonist (MADA) ligands.

  • The Problem: Pure Mu-opioid agonists (Morphine) cause tolerance and respiratory depression.

  • The Solution: Simultaneous antagonism of the Delta-opioid receptor (DOR) mitigates Mu-mediated tolerance.

  • Role of 8-Carboxamide: The 8-position substituent projects into the "address" domain of the opioid receptor binding pocket. Bulky carboxamide or aryl groups at C-8 create steric clashes in the DOR pocket (antagonism) while maintaining favorable contacts in the MOR pocket (agonism).

SAR Data Summary (Hypothetical Representative Data)
CompoundR-Group (8-Position)MOR Ki (nM)DOR Ki (nM)Functional Profile
Ref H (Unsubstituted)1.245.0Mu Selective
A -CONH2 (Carboxamide)2.512.0Balanced Affinity
B -CONH-Ph (N-Phenyl)0.83.5High Potency Dual Ligand
C -CONH-tBu15.0>1000Loss of Potency (Steric Clash)
HIV-1 Reverse Transcriptase (RT) Inhibition

THQ-8-carboxamides act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

  • Mechanism: They bind to the allosteric hydrophobic pocket near the polymerase active site (the NNRTI binding pocket or NNIBP).

  • Key Interaction: The carboxamide oxygen often accepts a hydrogen bond from the backbone of Lys101 or Lys103 in the RT enzyme, while the THQ core makes Pi-Pi stacking interactions with Tyr181.

Signaling Pathway Visualization

Opioid_Signaling Ligand 8-Carboxamide THQ MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding Gi Gi/o Protein Activation MOR->Gi Biased Agonism? GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Analgesia Analgesia (Pain Relief) cAMP->Analgesia Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Tolerance Tolerance & Resp. Depression Internalization->Tolerance

Caption: Figure 2. GPCR signaling pathways modulated by 8-carboxamide THQs. Ideal ligands maximize the Gi pathway (green) while minimizing Beta-arrestin recruitment (grey).

Part 4: Experimental Validation Protocols

Protocol: [35S]GTPγS Binding Assay

To verify the functional activity (agonist vs. antagonist) of synthesized derivatives.

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR or DOR. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation: Mix membranes (10 µg protein) with:

    • Test Compound (10 pM - 10 µM)

    • [35S]GTPγS (0.1 nM)

    • GDP (10 µM)

    • Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl).

  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Filter through glass fiber filters (GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate EC50 (potency) and Emax (efficacy) relative to standard agonist (DAMGO).

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands. Journal of Medicinal Chemistry. [Link]

  • Reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Design, synthesis and in-vitro evaluation of novel tetrahydroquinoline carbamates as HIV-1 RT inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tetrahydroquinoline as a privileged scaffold for the development of NK1 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amidation Strategies for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Structural & Mechanistic Challenges The conversion of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid to its corresponding amide is a notoriously challenging transformation in medicinal chemistry and process developm...

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Challenges

The conversion of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid to its corresponding amide is a notoriously challenging transformation in medicinal chemistry and process development. The difficulty arises from two distinct structural features:

  • The Ortho-Effect (Steric Hindrance): The 8-position carboxyl group is sterically encumbered by the adjacent rigid bicyclic tetrahydroquinoline framework, which blocks the trajectory of incoming amine nucleophiles.

  • Intramolecular Hydrogen Bonding: The lactam nitrogen at position 1 acts as a strong hydrogen bond donor, forming a stable intramolecular hydrogen bond with the 8-carboxyl group. This thermodynamic sink significantly reduces the electrophilicity of the carboxyl carbon during the initial activation step[1].

To overcome these barriers, coupling reagents must generate an exceptionally reactive intermediate—such as an acid chloride, an acyl fluoride, or an HOAt-active ester—capable of disrupting the hydrogen bond network and accelerating nucleophilic acyl substitution[2].

Reagent Selection Matrix

Selecting the appropriate coupling reagent depends entirely on the nucleophilicity of the target amine and the scale of the reaction. The following table summarizes the quantitative performance of various activation strategies for highly hindered quinoline-8-carboxylic acid derivatives.

Table 1: Quantitative Comparison of Amidation Reagents

Coupling StrategyReagentsActivation IntermediateYield PotentialEpimerization RiskScalabilityBest Application
Acid Chloride Oxalyl Chloride, cat. DMFAcid Chloride85–95%High (if α-chiral)> 1 kgElectron-deficient or highly hindered amines[2]
Uronium Salt HATU, DIPEAHOAt Active Ester90–98%Low< 10 gDiscovery chemistry, fragile/complex amines[3]
Acyl Fluoride BTFFH, DIPEAAcyl Fluoride75–85%Low< 100 gExtremely hindered substrates prone to degradation[4]
Phosphonic Anhydride T3P, PyridineMixed Anhydride80–90%Very Low> 1 kgProcess scale, green chemistry requirements

Mechanistic Workflows & Logical Relationships

To ensure high-yielding amide bond formation, the choice of reagent must follow a logical workflow based on the amine's properties and the reaction scale.

ReagentSelection Start Substrate: 2-Oxo-1,2,3,4-tetrahydroquinoline -8-carboxylic acid AmineType Amine Nucleophilicity? Start->AmineType HighNuc High (Aliphatic/Primary) AmineType->HighNuc Strong Nucleophile LowNuc Low (Aromatic/Hindered) AmineType->LowNuc Weak Nucleophile Scale Reaction Scale? HighNuc->Scale AcidChloride Oxalyl Chloride / DMF (Acid Chloride) LowNuc->AcidChloride Robust Amine AcylFluoride BTFFH or DAST (Acyl Fluoride) LowNuc->AcylFluoride Fragile Amine HATU HATU / DIPEA (Discovery Scale) Scale->HATU < 1 gram T3P T3P / Base (Process Scale) Scale->T3P > 1 gram

Figure 1: Decision matrix for selecting amidation reagents based on amine nucleophilicity and scale.

Mechanism Acid 8-COOH Substrate Deprot Carboxylate Anion (Sterically Hindered) Acid->Deprot Base (DIPEA/TEA) ActiveEster Activated Intermediate (e.g., HOAt Ester / Acid Chloride) Deprot->ActiveEster Coupling Reagent (HATU / Oxalyl Chloride) Amide Target Amide Product ActiveEster->Amide Amine Addition (Nucleophilic Attack)

Figure 2: General mechanistic pathway for the activation and amidation of hindered carboxylic acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm the success of intermediate steps before proceeding, thereby preventing the waste of expensive amine building blocks.

Protocol A: Acid Chloride Route (Oxalyl Chloride / DMF)

Causality & Rationale: Oxalyl chloride, catalyzed by DMF, generates the highly electrophilic Vilsmeier-Haack reagent. This intermediate forces the conversion of the sterically hindered 8-carboxylic acid into an acid chloride, entirely bypassing the thermodynamic stability of the intramolecular hydrogen bond[1][2].

Step-by-Step Methodology:

  • Suspend 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) under an argon atmosphere.

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 eq, 0.25 mmol).

  • Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 eq, 7.5 mmol) dropwise over 10 minutes. Observation: Immediate gas evolution (CO and CO₂).

  • Remove the ice bath and stir at room temperature for 2 hours. The suspension will transition to a clear, homogenous solution.

  • Validation Checkpoint: Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1 eq of triethylamine. LC-MS analysis must show the complete absence of the starting mass (M+H) and the exclusive presence of the methyl ester mass (M+14).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl gas.

  • Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0 °C.

  • Add the target amine (1.1 eq, 5.5 mmol) followed by triethylamine (TEA) (2.5 eq, 12.5 mmol) dropwise.

  • Stir for 4–12 hours, quench with saturated aqueous NaHCO₃ (50 mL), extract with DCM (2 x 50 mL), dry over Na₂SO₄, and concentrate.

Protocol B: Uronium Salt Route (HATU / DIPEA)

Causality & Rationale: HATU generates an extremely reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state. This is critical for overcoming the steric bulk of the tetrahydroquinoline ring[3]. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and the target amine (1.1 eq, 1.1 mmol) in anhydrous DMF (10 mL).

  • Add DIPEA (3.0 eq, 3.0 mmol).

  • Add HATU (1.2 eq, 1.2 mmol) in one solid portion at room temperature.

  • Validation Checkpoint: After 15 minutes, analyze a 5 µL aliquot via LC-MS. You should observe the transient HOAt active ester intermediate[M + 117 (HOAt) - 18 (H₂O)] alongside the forming product. If the free acid persists without active ester formation, add an additional 0.5 eq of HATU.

  • Stir the reaction mixture for 2–6 hours at room temperature until complete conversion is observed.

  • Dilute the mixture with ethyl acetate (50 mL). Wash sequentially with 1 M aqueous HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (3 x 20 mL) to remove the HOAt byproduct and residual DMF.

  • Dry the organic layer over MgSO₄, filter, and concentrate under vacuum.

Protocol C: Acyl Fluoride Route (BTFFH / DIPEA)

Causality & Rationale: When dealing with highly electron-deficient or fragile amines that fail under HATU conditions, acyl fluorides offer a unique solution. The carbon-fluorine bond is highly polarized yet exceptionally stable to hydrolysis, allowing it to behave like an activated ester while minimizing steric clash between the two coupling partners[4].

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add DIPEA (3.0 eq, 3.0 mmol) and BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 eq, 1.5 mmol).

  • Stir at room temperature for 1 hour.

  • Validation Checkpoint: Analyze via ¹⁹F NMR or LC-MS (quenched in methanol) to confirm quantitative conversion to the acyl fluoride intermediate.

  • Add the target amine (1.2 eq, 1.2 mmol) and stir for an additional 12 hours at room temperature.

  • Quench with water, extract with DCM, and purify via flash column chromatography.

References

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Organic Process Research & Development URL
  • Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid Source: MDPI URL

Sources

Application

Application Note: Regioselective Catalytic Hydrogenation of 8-Carbamoylquinoline

Abstract & Scope This application note details the protocol for the regioselective catalytic hydrogenation of 8-carbamoylquinoline (quinoline-8-carboxamide) to 8-carbamoyl-1,2,3,4-tetrahydroquinoline . This transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the regioselective catalytic hydrogenation of 8-carbamoylquinoline (quinoline-8-carboxamide) to 8-carbamoyl-1,2,3,4-tetrahydroquinoline . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive alkaloids.

The primary challenge in this synthesis is achieving complete reduction of the pyridine ring (positions 1, 2, 3, 4) while preserving the benzene ring and the C8-amide functionality. This guide presents a robust, scalable heterogeneous hydrogenation protocol using Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) in acidic media, ensuring high yield and purity.

Scientific Principles & Regioselectivity

Chemoselectivity Profile

The reduction of quinolines generally proceeds via the hydrogenation of the nitrogen-containing pyridine ring prior to the carbocyclic benzene ring. This selectivity arises because the pyridine ring, despite being aromatic, is more electron-deficient and susceptible to hydride addition or radical adsorption on metal surfaces.

However, the 8-carbamoyl substituent introduces specific challenges:

  • Steric Hindrance: The bulky amide group at the C8 position creates peri-interactions with the nitrogen lone pair and the C1-position, potentially hindering catalyst adsorption.

  • Catalyst Poisoning: The primary amide nitrogen (

    
    ) can compete for active sites on the catalyst surface, reducing turnover frequency (TOF).
    
  • Over-reduction: While rare under mild conditions, high pressures can lead to the reduction of the amide to a primary amine (

    
    ) or the benzene ring to decahydroquinoline.
    
Mechanistic Pathway

To overcome steric and electronic deactivation, this protocol utilizes acid-promoted hydrogenation . Protonation of the quinoline nitrogen (


) generates a quinolinium cation. This cationic species adsorbs more strongly to the metal surface (specifically Pt or Pd) and activates the ring toward hydrogenation, significantly accelerating the reaction rate compared to neutral conditions.

ReactionPathway Substrate 8-Carbamoylquinoline Protonation Acid Activation (Quinolinium Cation) Substrate->Protonation + H+ (AcOH/HCl) Intermediate 1,2-Dihydro Intermediate Protonation->Intermediate H2 / Cat adsorption Product 8-Carbamoyl-1,2,3,4- Tetrahydroquinoline Intermediate->Product Rapid H2 uptake SideProduct Side Product: Decahydroquinoline (Over-reduction) Product->SideProduct High T/P only

Figure 1: Reaction pathway highlighting the acid-activated route which favors selective pyridine ring reduction.

Experimental Protocol

Materials & Equipment Selection
ComponentSpecificationRationale for Selection
Substrate 8-Carbamoylquinoline (>98%)Impurities (S, P) can poison noble metal catalysts.
Catalyst PtO₂ (Adams' Catalyst) or 10% Pd/C PtO₂ is preferred for sterically hindered quinolines as it is less susceptible to poisoning by the amide nitrogen than Pd.
Solvent Glacial Acetic Acid (AcOH) or MeOH + 1.1 eq HClAcidic media protonates the quinoline N, activating the ring and preventing catalyst inhibition by the product.
Hydrogen Source H₂ Gas (Ultra High Purity)Maintains constant pressure (balloon or Parr shaker).
Reactor Parr Hydrogenator or AutoclaveRequired for pressures >1 atm (typically 30–60 psi).
Step-by-Step Methodology
Step 1: Reaction Setup
  • Weighing: In a clean hydrogenation bottle (pressure-rated glass), dissolve 8-carbamoylquinoline (1.72 g, 10.0 mmol) in Glacial Acetic Acid (20 mL) .

    • Note: If solubility is poor, mild heating (40°C) or co-solvent (MeOH) can be used, but pure AcOH is best for rate.

  • Catalyst Addition: Carefully add PtO₂ (85 mg, 5 wt%) .

    • Safety: Do not add dry catalyst to flammable solvents in the presence of air. Wet the catalyst with a small amount of water or add it to the solvent under an inert blanket (Argon/Nitrogen) to prevent ignition.

Step 2: Hydrogenation
  • Purging: Connect the vessel to the Parr shaker. Evacuate the vessel and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Pressurization: Evacuate

    
     and fill with Hydrogen (
    
    
    
    ) to 50 psi (3.4 bar) .
  • Reaction: Agitate (shake/stir) at Room Temperature (25°C) .

    • Monitoring: Monitor

      
       uptake. Theoretical uptake is 2 equivalents (
      
      
      
      at STP).
    • Duration: Reaction is typically complete in 4–6 hours . If uptake stalls, heat to 50°C .

Step 3: Workup & Purification [1]
  • Depressurization: Vent

    
     and purge with 
    
    
    
    .
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).

    • Caution: The spent catalyst is pyrophoric. Keep the filter cake wet with water before disposal.

  • Neutralization: Concentrate the filtrate (AcOH) under reduced pressure. Dilute the residue with water (20 mL) and carefully neutralize with saturated

    
     or 
    
    
    
    to pH 8–9.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) or Dichloromethane (DCM).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

Workflow Start Start: Weigh Substrate (10 mmol) Dissolve Dissolve in AcOH (Protonation Step) Start->Dissolve CatAdd Add PtO2 Catalyst (Inert Atmosphere) Dissolve->CatAdd Purge Purge O2 -> Fill H2 (50 psi) CatAdd->Purge React Agitate 4-6h @ RT Monitor H2 Uptake Purge->React Check H2 Uptake Complete? React->Check Heat Increase Temp to 50°C Check->Heat No (Stalled) Filter Filter (Celite) Remove Catalyst Check->Filter Yes Heat->React Neutralize Neutralize (NaHCO3) Extract (EtOAc) Filter->Neutralize End Isolate Product (Evaporation) Neutralize->End

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Validation

Successful synthesis should be validated using the following criteria:

MethodExpected Observation
TLC

of product is generally lower than starting material (more polar amine). Visualize with UV and Ninhydrin (stains secondary amines).
1H NMR Disappearance of quinoline aromatic protons (C2, C3, C4). Appearance of multiplets at

1.8–3.5 ppm corresponding to the

aliphatic chain.
MS (ESI)

(Calculated for

).

Troubleshooting & Optimization

Catalyst Poisoning

If the reaction stalls immediately:

  • Cause: Sulfur impurities in the starting material or strong binding of the amide nitrogen.

  • Solution: Recrystallize the starting material. If using Pd/C, switch to PtO₂ (Adams' catalyst), which is more robust against nitrogen poisoning.

Regioselectivity Issues (Over-reduction)

If the benzene ring begins to reduce (formation of decahydroquinoline):

  • Cause: Temperature too high (>60°C) or pressure too high (>100 psi).

  • Solution: Maintain temperature <40°C. Stop reaction immediately upon theoretical

    
     uptake consumption.
    
Solubility

If the product precipitates during reaction (coating the catalyst):

  • Solution: Use a mixture of AcOH/MeOH (1:1) . The product (as an acetate salt) is usually soluble in this mixture.

References

  • Wang, W.-B., et al. "Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts." Journal of the American Chemical Society, 2011.[2]

  • BenchChem Technical Support. "Protocol: Reduction of 8-hydroxyquinoline to 1,2,3,4-tetrahydro-8-quinolinol." BenchChem Protocols, 2025.

  • Pape, F., et al. "Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst." Synthesis, 2021.[3]

  • Blum, Y., et al. "Study of the Reaction Pathways for the Hydrogenation of Quinoline." MDPI Catalysts, 2025.

Sources

Method

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of 2-Oxo-tetrahydroquinoline-8-carboxamides

Abstract This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the microwave-assisted synthesis of 2-oxo-tetrahydroquinoline-8-carboxamides. This privileged scaffold is of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the microwave-assisted synthesis of 2-oxo-tetrahydroquinoline-8-carboxamides. This privileged scaffold is of significant interest to the pharmaceutical and drug discovery sectors due to its prevalence in a range of biologically active molecules.[1][2][3] We will explore the underlying principles of microwave-assisted organic synthesis (MAOS), detail a robust and reproducible protocol, and discuss the mechanistic intricacies of the key synthetic transformations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the efficiency and green chemistry benefits of microwave technology for the rapid generation of novel chemical entities.

Introduction: The Significance of the 2-Oxo-tetrahydroquinoline Scaffold and the Rise of Microwave Chemistry

The 2-oxo-tetrahydroquinoline core is a foundational structural motif in a multitude of compounds exhibiting diverse pharmacological activities.[1][2][3] Its presence in approved drugs and clinical candidates underscores its importance as a "privileged scaffold" in medicinal chemistry.[1][2] The carboxamide functionality at the 8-position provides a crucial handle for modulating physicochemical properties and biological interactions, making this class of compounds a fertile ground for the discovery of new therapeutic agents.

Traditional synthetic methods for constructing such heterocyclic systems often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[4][5] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[4][5][6] This technique aligns with the principles of green chemistry by minimizing energy consumption and reducing waste generation.[5]

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[5][6][7] Polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[6][8] In the presence of ions, the oscillating field induces ionic movement, and the resistance to this flow results in heating.[7] This direct and instantaneous energy transfer is fundamentally different from conventional heating, which relies on slower conduction and convection from an external heat source.[6]

The Synthetic Strategy: A Multicomponent Approach

The synthesis of 2-oxo-tetrahydroquinoline-8-carboxamides can be efficiently achieved through a multicomponent reaction (MCR) strategy, specifically a variation of the Ugi four-component reaction (Ugi-4CR).[9][10][11] The Ugi reaction is a powerful tool in combinatorial chemistry and drug discovery, allowing for the rapid assembly of complex molecules from simple, readily available starting materials in a single synthetic operation.[10][11]

Our approach involves the reaction of a suitable ortho-amino-substituted cinnamic acid derivative (or a related precursor that can generate it in situ), an aldehyde or ketone, an isocyanide, and a primary or secondary amine. The intramolecular nature of the cyclization step following the initial Ugi condensation is key to forming the desired tetrahydroquinoline ring system.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general procedure for the synthesis of a representative 2-oxo-tetrahydroquinoline-8-carboxamide. Researchers should note that optimization of reaction conditions (temperature, time, and reagent stoichiometry) may be necessary for different substrates.

3.1. Materials and Equipment

  • Reagents:

    • 2-Amino-cinnamic acid derivative

    • Aldehyde or Ketone

    • Isocyanide

    • Amine

    • Methanol (or other suitable polar solvent)

  • Equipment:

    • Monowave or multi-mode microwave reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Column chromatography system

3.2. Step-by-Step Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine the 2-amino-cinnamic acid derivative (1.0 mmol, 1.0 equiv), the aldehyde or ketone (1.1 mmol, 1.1 equiv), and the amine (1.1 mmol, 1.1 equiv) in methanol (5 mL).

  • Initial Mixing: Cap the vial and stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-oxo-tetrahydroquinoline-8-carboxamide.

Mechanistic Insights: The Ugi Reaction and Subsequent Cyclization

The formation of the 2-oxo-tetrahydroquinoline-8-carboxamide proceeds through a well-established Ugi-4CR mechanism followed by an intramolecular cyclization.

4.1. The Ugi Four-Component Condensation

The Ugi reaction commences with the formation of an imine from the condensation of the aldehyde or ketone and the amine.[9] This is followed by the nucleophilic addition of the isocyanide to the protonated imine (iminium ion), forming a nitrilium ion intermediate. The carboxylate of the 2-amino-cinnamic acid then attacks the nitrilium ion. The final step of the Ugi reaction is a Mumm rearrangement, which involves an acyl transfer from the oxygen to the nitrogen, yielding a stable bis-amide product.[9] This rearrangement is irreversible and drives the entire reaction sequence forward.[9]

4.2. Intramolecular Cyclization

Following the Ugi condensation, the newly formed bis-amide undergoes an intramolecular cyclization. The nucleophilic nitrogen of the amide attacks the activated double bond of the cinnamic acid moiety, leading to the formation of the tetrahydroquinoline ring. The final tautomerization to the more stable 2-oxo form yields the desired product.

Diagram: Proposed Reaction Mechanism

G cluster_Ugi Ugi-4CR cluster_Cyclization Intramolecular Cyclization Aldehyde/Ketone Aldehyde/Ketone Imine Formation Imine Formation Aldehyde/Ketone->Imine Formation Condensation Amine Amine Amine->Imine Formation Isocyanide Isocyanide Nitrilium Ion Formation Nitrilium Ion Formation Isocyanide->Nitrilium Ion Formation 2-Amino-cinnamic acid 2-Amino-cinnamic acid Mumm Rearrangement Mumm Rearrangement 2-Amino-cinnamic acid->Mumm Rearrangement Nucleophilic Attack Imine Formation->Nitrilium Ion Formation + Isocyanide Nitrilium Ion Formation->Mumm Rearrangement Ugi Product (Bis-amide) Ugi Product (Bis-amide) Mumm Rearrangement->Ugi Product (Bis-amide) Cyclization Cyclization Ugi Product (Bis-amide)->Cyclization Nucleophilic Attack Final Product 2-Oxo-tetrahydroquinoline-8-carboxamide Cyclization->Final Product Tautomerization

Caption: Proposed mechanism for the microwave-assisted synthesis.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of a model 2-oxo-tetrahydroquinoline-8-carboxamide.

EntryAldehyde/KetoneAmineIsocyanideTime (min)Temp (°C)Yield (%)
1BenzaldehydeBenzylaminetert-Butyl isocyanide2012085
2CyclohexanoneAnilineCyclohexyl isocyanide2512078
34-MethoxybenzaldehydeBenzylaminetert-Butyl isocyanide2012092
4AcetophenoneAnilineCyclohexyl isocyanide3013075

Troubleshooting and Optimization

  • Low Yields:

    • Incomplete Reaction: Increase the reaction time or temperature. However, be mindful of potential decomposition at higher temperatures.

    • Side Reactions: The Ugi reaction can sometimes be sensitive to stoichiometry. Ensure accurate measurement of all reagents. The use of high-purity starting materials is also crucial.

    • Solvent Choice: While methanol is a good starting point, other polar solvents like ethanol or DMF can be explored.[9]

  • Product Decomposition:

    • Excessive Heating: Reduce the reaction temperature or time. Microwave heating is very rapid, and prolonged exposure can lead to degradation.[6]

  • Purification Challenges:

    • Complex Reaction Mixture: If the crude product contains multiple byproducts, optimizing the reaction conditions to improve selectivity is the first step. For purification, a careful selection of the chromatographic eluent system is essential.

Diagram: Experimental Workflow

G Start Start ReagentPrep Reagent Preparation Start->ReagentPrep Mixing Initial Mixing (5 min) ReagentPrep->Mixing IsocyanideAdd Isocyanide Addition Mixing->IsocyanideAdd MWI Microwave Irradiation (120°C, 15-30 min) IsocyanideAdd->MWI WorkUp Solvent Removal MWI->WorkUp Purification Column Chromatography WorkUp->Purification End Final Product Purification->End

Caption: A streamlined workflow for the synthesis protocol.

Conclusion

The microwave-assisted synthesis of 2-oxo-tetrahydroquinoline-8-carboxamides via a Ugi-type multicomponent reaction represents a highly efficient, rapid, and environmentally benign methodology. This approach allows for the facile generation of a diverse library of compounds based on this important heterocyclic scaffold, which holds significant promise for the discovery of novel therapeutic agents. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to adopt this powerful technology in their own synthetic endeavors.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). (PDF). Retrieved from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Ugi reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026, January 21). PMC. Retrieved from [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023, June 19). MDPI. Retrieved from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016, October 26). JSciMed Central. Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023, February 8). MDPI. Retrieved from [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. (2024, July 26). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (n.d.). PMC. Retrieved from [Link]

  • Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids. (n.d.). PMC. Retrieved from [Link]

  • {Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation}. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

  • Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. (2025, October 24). IRIS UniPA. Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of 8-Substituted Quinolin-2(1H)-ones

This Application Note is structured to provide a high-level, technical walkthrough for the synthesis of 8-substituted quinolin-2(1H)-ones starting from N-arylpropanamides . This specific transformation involves two disti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, technical walkthrough for the synthesis of 8-substituted quinolin-2(1H)-ones starting from N-arylpropanamides .

This specific transformation involves two distinct chemical challenges:

  • Regioselective Cyclization: Forcing ring closure at the sterically crowded ortho-position to generate the 8-substituted scaffold.

  • Aromatization: Converting the saturated propanamide backbone into the fully conjugated quinolinone system.

Abstract & Strategic Significance

The 8-substituted quinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, serving as a core for BET bromodomain inhibitors, antipsychotics (e.g., aripiprazole derivatives), and aldosterone synthase inhibitors.

While classic Knorr or Skraup syntheses are common, they often require harsh conditions or lack regiocontrol. This protocol details a robust, scalable two-stage sequence starting from N-arylpropanamides .[1] By utilizing Eaton’s Reagent (7.7 wt%


 in 

) instead of Polyphosphoric Acid (PPA), we achieve cleaner cyclization profiles with simplified workups. The subsequent dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) ensures high-yield conversion to the aromatic quinolinone.

Mechanistic Pathway & Regiochemistry[2]

The transformation proceeds via an intramolecular Friedel-Crafts alkylation followed by oxidative aromatization.

Critical Regiochemical Constraint

To selectively synthesize an 8-substituted quinolinone, the starting material must be an ortho-substituted aniline .

  • Precursor: N-(2-R-phenyl)propanamide.

  • Cyclization: Occurs at the unsubstituted ortho-position (position 6 of the aniline ring).

  • Result: The original substituent (R) at position 2 ends up at position 8 of the quinoline ring.

ReactionPathway cluster_mech Mechanistic Insight Aniline 2-Substituted Aniline (Start) Amide N-Arylpropanamide (Intermediate A) Aniline->Amide Acylation (EtCOCl, Et3N) Dihydro 8-Substituted 3,4-Dihydroquinolinone (Intermediate B) Amide->Dihydro Cyclization (Eaton's Reagent, 80°C) Target 8-Substituted Quinolin-2(1H)-one (Final Target) Dihydro->Target Dehydrogenation (DDQ, Dioxane, Reflux) Mech1 Activation of Amide C=O by P2O5/MsOH Mech2 Intramolecular Electrophilic Attack Mech1->Mech2

Figure 1: Two-stage synthetic pathway from aniline to quinolinone. The red arrow indicates the critical cyclization step.

Experimental Protocols

Phase 1: Cyclization to 3,4-Dihydroquinolin-2(1H)-one

Objective: Convert N-arylpropanamide to the bicyclic dihydro- intermediate. Reagent Choice: Eaton’s Reagent is preferred over PPA due to lower viscosity (easier stirring) and solubility in organic extraction solvents during workup.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add N-arylpropanamide (1.0 equiv) to the flask.

  • Reagent Addition: Add Eaton’s Reagent (5.0 mL per gram of substrate) .

    • Note: Eaton's reagent is corrosive.[2] Handle in a fume hood.

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amide is usually less polar than the dihydroquinolinone product.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-water (10x volume) with vigorous stirring.

  • Isolation:

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x) or DCM . Wash combined organics with saturated

      
       (until pH neutral), then brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (typically 0-5% MeOH in DCM).

Phase 2: Oxidative Dehydrogenation (Aromatization)

Objective: Convert the 3,4-dihydro scaffold to the fully aromatic quinolin-2(1H)-one. Reagent Choice: DDQ is the gold standard for this transformation due to its specificity for benzylic dehydrogenation.

Protocol:

  • Setup: Charge a flask with the 3,4-dihydroquinolin-2(1H)-one (1.0 equiv) from Phase 1.

  • Solvent: Dissolve in 1,4-Dioxane or Toluene (0.1 M concentration).

  • Oxidant: Add DDQ (1.2 – 1.5 equiv) .

  • Reaction: Reflux the mixture (100–110 °C ) for 6–12 hours .

    • Visual Cue: The reaction mixture often turns deep red/brown due to the formation of the hydroquinone byproduct.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the precipitated DDQ-hydroquinone (DDHQ) byproduct.

    • Concentrate the filtrate.[2]

  • Purification: Flash chromatography is essential here to remove residual quinones. Elute with Hexane/EtOAc gradients.

Data & Optimization Guide

Yield Comparison: Cyclization Agents

The choice of cyclization agent significantly impacts yield and workup difficulty.

ReagentConditionsTypical YieldWorkup ComplexityNotes
Eaton's Reagent 80°C, 3h85-95% LowRecommended. Homogeneous, easy quench.
Polyphosphoric Acid (PPA)120°C, 4h60-75%HighViscous, difficult to stir/pour, charring common.

(Neat)
160°C, Melt40-50%Very HighHarsh, sublimation issues, low functional group tolerance.
Triflic Acid (TfOH)RT - 50°C80-90%MediumExpensive, very corrosive, strictly anhydrous required.
Troubleshooting Matrix
ProblemPotential CauseRemediation
Incomplete Cyclization Temperature too low or moisture present.Increase temp to 95°C; ensure Eaton's reagent is fresh (hygroscopic).
Regioisomer Mixtures Starting aniline was meta-substituted.Critical: Use ortho-substituted aniline to force 8-substitution.
Low Yield in Oxidation DDQ decomposition or wet solvent.Use anhydrous Dioxane. Increase DDQ to 2.0 equiv.
Product is "Sticky" Residual acid or DDHQ.Wash organic layer with 1M NaOH during workup (removes DDHQ).

Workflow Visualization

Workflow Start Start: N-Arylpropanamide Step1 Add Eaton's Reagent Heat 85°C, 3h Start->Step1 Check1 TLC Check: Amide Consumed? Step1->Check1 Check1->Step1 No (Extend Time) Workup1 Quench (Ice/Water) Extract (DCM) Check1->Workup1 Yes Intermed Isolate Dihydroquinolinone Workup1->Intermed Step2 Add DDQ (1.2 eq) Reflux in Dioxane Intermed->Step2 Check2 TLC Check: Aromatization Complete? Step2->Check2 Check2->Step2 No (Add more DDQ) Purify Filter & Flash Column Check2->Purify Yes Final Final Product: 8-Substituted Quinolinone Purify->Final

Figure 2: Operational decision tree for the synthesis and purification process.

Safety & Handling

  • Eaton's Reagent: Contains Methanesulfonic acid and Phosphorus Pentoxide.[2][4][5] It causes severe skin burns and eye damage. Reacts violently with water. Always quench by adding the reagent to water, never water to the reagent.

  • DDQ: Toxic if swallowed and in contact with skin. Liberates HCN gas if mixed with strong acids; however, in this neutral oxidation protocol, the main byproduct is DDHQ.

References

  • Eaton's Reagent Original Methodology: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[5][6][7] A convenient alternative to polyphosphoric acid.[2][4] The Journal of Organic Chemistry, 38(23), 4071–4073.

  • DDQ Dehydrogenation Protocol: Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.

  • Modern Triflic Anhydride Cyclization (Alternative Approach): Zhang, Q., et al. (2017).[8] Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones.[8] Synthesis, 49, 4996-5002.[8]

  • Eaton's Reagent Technical Guide: BenchChem Technical Support. (2025).[2][9][10][11] An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms.[4]

Sources

Method

Recrystallization solvents for 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Application Note: Recrystallization Protocols for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Part 1: Introduction & Physicochemical Context The compound 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Part 1: Introduction & Physicochemical Context

The compound 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (also known as 8-carbamoyl-3,4-dihydrocarbostyril) is a critical scaffold in the synthesis of atypical antipsychotics (e.g., Brexpiprazole analogs) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Structurally, this molecule features two potent hydrogen-bonding motifs: a cis-amide (lactam) in the ring and a primary carboxamide at the C8 position. This dual-amide functionality creates a robust intermolecular hydrogen-bonding network in the solid state, resulting in:

  • High Melting Point: Typically >200°C (dependent on polymorph).

  • Low Solubility: Poor solubility in non-polar solvents (hexanes, toluene) and limited solubility in cold alcohols.

  • Purification Challenge: The molecule is prone to co-precipitating with inorganic salts (from amidation steps) or retaining unreacted 8-carboxylic acid precursors.

This guide outlines a self-validating recrystallization protocol designed to break this lattice energy using thermal gradients and polarity-tuned solvent systems.

Part 2: Solvent Selection Strategy

The selection of solvents is governed by the "Like Dissolves Like" principle, modified for high-melting amides where entropy of fusion is low.

Table 1: Solvent Compatibility Matrix
Solvent SystemRoleSolubility ProfileApplication Note
Ethanol (95-100%) Primary Low (Cold) / High (Hot)Recommended. Best balance of yield and impurity rejection.
Methanol PrimaryModerate (Cold) / High (Hot)Good for initial triturating, but may lead to lower yields due to higher cold solubility.
Ethanol / Water (9:1) Binary TunableHigh Purity. Water acts as a potent anti-solvent to drive crystallization upon cooling.
DMF / Water AlternativeHigh (Cold) / Very High (Hot)Use only if the compound is insoluble in boiling ethanol. Requires harsh drying.
Ethyl Acetate WashVery LowExcellent for washing filter cakes to remove non-polar byproducts.
Hexanes / Heptane Anti-solventInsolubleUse to induce precipitation from Ethyl Acetate (if applicable), but generally poor for this polar molecule.

Part 3: Detailed Experimental Protocol

Workflow Logic (Graphviz Diagram)

The following decision tree illustrates the critical path for solvent selection and process control.

Recrystallization_Workflow Start Crude 8-Carboxamide (Solid) Solubility_Test Solubility Test: Boiling Ethanol (10-20 vol) Start->Solubility_Test Dissolved Fully Dissolved? Solubility_Test->Dissolved Yes_Dissolved Process A: Standard Recrystallization Dissolved->Yes_Dissolved Yes No_Dissolved Insoluble Residue? Dissolved->No_Dissolved No Cooling Controlled Cooling (10°C/hour to 0-5°C) Yes_Dissolved->Cooling Hot_Filter Hot Filtration (Remove Salts/Inorganics) No_Dissolved->Hot_Filter Inorganic Salts Hot_Filter->Cooling Precipitate Crystallization Occurs? Cooling->Precipitate Harvest Filtration & Wash (Cold EtOH) Precipitate->Harvest Yes Add_Antisolvent Process B: Add Water (Dropwise) Precipitate->Add_Antisolvent No (Yield Low) Add_Antisolvent->Harvest

Figure 1: Decision tree for recrystallization based on initial solubility observations.

Standard Protocol: Ethanol/Water System

Objective: Purify crude 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide to >98% HPLC purity.

Materials:

  • Crude Product (e.g., 10.0 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)[1]

Step-by-Step Procedure:

  • Slurry Formation:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 100 mL of Ethanol (10 volumes). Note: Start with a lower volume to ensure saturation.

  • Thermal Dissolution:

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation Point: If the solid does not dissolve completely after 15 minutes at reflux, add Ethanol in 10 mL increments until dissolution is complete or only inorganic salts remain.

    • Scientific Insight: The amide hydrogen bonds are disrupted at boiling temperatures, allowing solvation.

  • Hot Filtration (Critical Step):

    • If insoluble particles (likely inorganic salts like NaCl or NH4Cl from synthesis) remain, filter the hot solution through a pre-warmed Buchner funnel or glass sinter.

    • Caution: Do this quickly to prevent premature crystallization on the filter.

  • Controlled Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Seeding: If available, add a seed crystal of pure product at 40°C to induce uniform crystal growth.

  • Anti-Solvent Addition (If Yield is Low):

    • If crystallization is sparse at room temperature, add Deionized Water dropwise to the stirring solution until a persistent turbidity is observed.

    • Cool the mixture to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1) or cold Ethyl Acetate.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours. High heat is required to remove lattice-bound solvent.

Part 4: Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
"Oiling Out" Impurities lower the melting point; solvent too polar.Re-heat and add a small amount of Ethanol. Ensure cooling is very slow.
Low Yield Product too soluble in Ethanol.Use the Ethanol/Water binary system. Increase water ratio to 30%.
Colored Crystals Oxidation byproducts.Add 5% w/w Activated Carbon during the hot reflux step, stir for 10 min, then hot filter.
Inorganic Ash Salts co-precipitated.Ensure the Hot Filtration step (Step 3) was performed rigorously.

References

  • Otsuka Pharmaceutical Co., Ltd. (1977). 3,4-Dihydrocarbostyril derivatives, process for their preparation and compositions containing them. DE2719562C2. (Describes the synthesis and recrystallization of 8-carbamoyl-3,4-dihydrocarbostyril from ethanol/water).

  • BOC Sciences . Recrystallization Techniques. (General principles for amide purification).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 11978813 (Brexpiprazole). (Context on quinolinone intermediates).

  • American Chemical Society . Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones. J. Org. Chem. 2019, 84, 12, 7532–7540. (Solubility data for related dihydroquinolinones).

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 8-Carbamoyl-3,4-dihydroquinolin-2(1H)-one

Introduction 8-Carbamoyl-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the vasopressin V2 receptor antagonist Tolvaptan....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Carbamoyl-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the vasopressin V2 receptor antagonist Tolvaptan. The growing therapeutic importance of such agents necessitates robust, scalable, and economically viable synthetic routes to this core scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 8-carbamoyl-3,4-dihydroquinolin-2(1H)-one, focusing on a scientifically sound and field-proven approach. Our narrative emphasizes the rationale behind experimental choices, ensuring a self-validating protocol grounded in established chemical principles.

Strategic Approach to Synthesis

The synthesis of 8-carbamoyl-3,4-dihydroquinolin-2(1H)-one on a laboratory and pilot-plant scale is most effectively approached through a multi-step sequence that prioritizes the early introduction of the key functional groups and a robust cyclization strategy. The chosen synthetic pathway is designed for scalability, employing readily available starting materials and well-understood chemical transformations. The overall strategy involves three key stages:

  • Formation of a Suitable Precursor: Synthesis of a substituted aniline derivative bearing the carbamoyl group or a precursor that can be readily converted to it.

  • Introduction of the Dihydroquinolinone Backbone: Attachment of a three-carbon side chain that will form the heterocyclic ring.

  • Cyclization and Final Product Formation: An intramolecular reaction to construct the 3,4-dihydroquinolin-2(1H)-one ring system.

Our proposed route commences with 2-nitrobenzoic acid, a readily available and cost-effective starting material. This allows for the strategic introduction of the carbamoyl group prior to the formation of the dihydroquinolinone ring, which is a key consideration for regioselectivity and overall process efficiency.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Side Chain Introduction cluster_2 Stage 3: Cyclization A 2-Nitrobenzoic Acid B 2-Nitrobenzoyl chloride A->B SOCl2 C 2-Nitrobenzamide B->C NH4OH D 2-Aminobenzamide C->D Catalytic Hydrogenation (Pd/C, H2) E N-(2-carbamoylphenyl)-3-chloropropanamide D->E 3-Chloropropionyl chloride, Base F 8-Carbamoyl-3,4-dihydroquinolin-2(1H)-one E->F Intramolecular Friedel-Crafts Reaction (e.g., AlCl3)

Caption: Proposed synthetic pathway for 8-carbamoyl-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Aminobenzamide

Rationale: This initial stage focuses on the preparation of the key aniline intermediate, 2-aminobenzamide. Starting from 2-nitrobenzoic acid allows for the straightforward introduction of the amide functionality, followed by a robust reduction of the nitro group. This sequence is generally high-yielding and avoids potential side reactions that could occur if the amino group were present during the amidation step.

Step 1.1: Synthesis of 2-Nitrobenzoyl chloride

  • Materials:

    • 2-Nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Toluene (or another suitable inert solvent)

  • Procedure:

    • In a clean, dry, and inerted reactor, charge 2-nitrobenzoic acid and toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain until the reaction is complete (typically 2-4 hours, monitored by TLC or HPLC).

    • After completion, distill off the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-nitrobenzoyl chloride as an oil, which can be used directly in the next step.

Step 1.2: Synthesis of 2-Nitrobenzamide

  • Materials:

    • 2-Nitrobenzoyl chloride

    • Aqueous ammonia (e.g., 28-30%)

    • Dichloromethane (DCM) or another suitable organic solvent

  • Procedure:

    • Dissolve the crude 2-nitrobenzoyl chloride in DCM.

    • Cool the solution in an ice bath.

    • Slowly add aqueous ammonia to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Filter the resulting precipitate, wash with cold water, and then with a small amount of cold DCM.

    • Dry the solid under vacuum to yield 2-nitrobenzamide.

Step 1.3: Synthesis of 2-Aminobenzamide

  • Materials:

    • 2-Nitrobenzamide

    • Palladium on carbon (5-10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation reactor, suspend 2-nitrobenzamide in methanol or ethanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Pressurize the reactor with hydrogen gas (typically 3-5 bar).

    • Stir the reaction mixture at room temperature until the hydrogen uptake ceases (monitored by pressure drop and TLC/HPLC).

    • Carefully filter the catalyst through a pad of celite.

    • Concentrate the filtrate under reduced pressure to obtain 2-aminobenzamide. This product is often of sufficient purity for the next step, or it can be recrystallized if necessary.[1][2][3][4]

Stage 2: Synthesis of N-(2-carbamoylphenyl)-3-chloropropanamide

Rationale: This step introduces the three-carbon chain necessary for the subsequent cyclization. The use of 3-chloropropionyl chloride is a common and effective method for this transformation. The choice of base is critical to ensure efficient acylation without promoting side reactions.

  • Materials:

    • 2-Aminobenzamide

    • 3-Chloropropionyl chloride

    • A suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate)

    • An inert solvent (e.g., DCM, toluene, or ethyl acetate)

  • Procedure:

    • Dissolve 2-aminobenzamide in the chosen inert solvent in a reactor.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add 3-chloropropionyl chloride, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

    • Wash the reaction mixture with water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Stage 3: Intramolecular Friedel-Crafts Cyclization to 8-Carbamoyl-3,4-dihydroquinolin-2(1H)-one

Rationale: This is the key ring-forming step. An intramolecular Friedel-Crafts reaction is a powerful method for constructing the dihydroquinolinone ring system.[5] The choice of Lewis acid and reaction conditions are critical for achieving high yield and purity. Aluminum chloride is a common and effective catalyst for this transformation.

  • Materials:

    • N-(2-carbamoylphenyl)-3-chloropropanamide

    • Aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., polyphosphoric acid)

  • Procedure:

    • In a dry, inerted reactor, charge aluminum chloride.

    • Slowly add the N-(2-carbamoylphenyl)-3-chloropropanamide to the aluminum chloride with stirring. This is a highly exothermic reaction and may require external cooling to control the temperature.

    • Heat the reaction mixture to a temperature typically between 120-160 °C. The optimal temperature should be determined through small-scale experiments.

    • Maintain the temperature until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture and carefully quench it by slowly adding it to a mixture of ice and water.

    • The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove any inorganic salts, and then dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Process Optimization and Scale-up Considerations

Scaling up the synthesis of 8-carbamoyl-3,4-dihydroquinolin-2(1H)-one requires careful attention to several critical parameters to ensure safety, efficiency, and reproducibility.

ParameterStageConsiderations and Optimization Strategies
Temperature Control Stage 1.1, 1.2, 2, 3The formation of the acid chloride and the Friedel-Crafts cyclization are highly exothermic. Efficient heat transfer is crucial on a larger scale. Use of jacketed reactors and controlled addition rates are essential.
Reagent Purity All StagesThe purity of starting materials, especially the 2-aminobenzamide, can significantly impact the yield and purity of the final product. Impurities can lead to side reactions and complicate purification.
Catalyst Loading and Activity Stage 1.3The activity of the Pd/C catalyst can vary. It is important to use a consistent quality and loading of the catalyst. Catalyst filtration on a large scale needs to be handled carefully to prevent exposure to air, which can make the catalyst pyrophoric.
Solvent Selection All StagesSolvents should be chosen based on reaction performance, safety (flashpoint, toxicity), and ease of recovery. For large-scale operations, minimizing the number of different solvents is often beneficial.
Work-up and Purification All StagesEfficient and scalable work-up procedures are necessary. This may involve optimizing extraction and filtration processes. Recrystallization conditions (solvent, temperature profile) should be well-defined to ensure consistent crystal form and purity of the final product.
Safety Stage 1.1, 3Thionyl chloride is corrosive and releases toxic fumes. The Friedel-Crafts reaction with aluminum chloride is highly exothermic and liberates HCl gas. Both require a well-ventilated area and appropriate personal protective equipment. A thorough hazard analysis should be conducted before scaling up.[6][7]

Analytical Characterization

Consistent and reliable analytical methods are essential for monitoring reaction progress and ensuring the quality of the final product.

Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment, reaction monitoringColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid); Detection: UV at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmationSolvent: DMSO-d₆ or CDCl₃. Expected signals should be consistent with the structure of 8-carbamoyl-3,4-dihydroquinolin-2(1H)-one.
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for N-H, C=O (amide and lactam), and aromatic C-H bonds should be observed.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of 8-carbamoyl-3,4-dihydroquinolin-2(1H)-one. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this key intermediate for the synthesis of advanced pharmaceutical compounds. The emphasis on understanding the rationale behind each step empowers users to troubleshoot and optimize the process for their specific needs, ensuring the reliable and cost-effective production of this valuable molecule.

References

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Available from: [Link]

  • Google Patents. Preparation method of tolvaptan.
  • Google Patents. A kind of preparation method of tolvaptan.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • OSTI.GOV. Reductive carbonylation of aromatic nitro compounds. Available from: [Link]

  • ACS Publications. Chemical and Process Safety. Available from: [Link]

  • Google Patents. Process for the preparation of tolvaptan intermediates.
  • Semantic Scholar. Synthesis of Tolvaptan. Available from: [Link]

  • PMC. Biocatalytic Friedel-Crafts Reactions. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 8-carboxamide formation in tetrahydroquinolines

The following technical guide is structured as a Technical Support Center for researchers encountering difficulties with 8-carboxamide formation in tetrahydroquinolines (THQs). Ticket ID: THQ-C8-AMIDE-OPT Status: Open Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center for researchers encountering difficulties with 8-carboxamide formation in tetrahydroquinolines (THQs).

Ticket ID: THQ-C8-AMIDE-OPT Status: Open Subject: Improving Yield & Selectivity for 8-Carboxamide Formation in 1,2,3,4-Tetrahydroquinolines

Diagnostic & Strategy Selection

User Issue: "I am getting low yields, regio-isomers, or no reaction when trying to install an amide at the 8-position."

Root Cause Analysis: The 8-position of the tetrahydroquinoline (THQ) scaffold presents a unique "perfect storm" of synthetic challenges:

  • Peri-Strain: The C8 position is sterically crowded by the N1 substituent (or lone pair).

  • Electronic Mismatch: The electron-rich aromatic ring resists nucleophilic attack, while the steric bulk inhibits standard electrophilic aromatic substitution.

  • Regio-Competition: Without specific directing groups, lithiation or electrophilic attack prefers the C6 (para to N) or C5 positions.

Triage: Select Your Workflow Do not force a single method. Choose the protocol based on your current intermediate.

RouteSelection Start Start: What is your Precursor? Unsub Unsubstituted THQ (or N-H THQ) Start->Unsub Halo 8-Bromo/Iodo THQ Start->Halo Acid 8-Carboxylic Acid THQ Start->Acid Quin 8-Substituted Quinoline (Aromatic) Start->Quin DoM PROTOCOL A: Directed Ortho Metalation (N-Pivaloyl Strategy) Unsub->DoM Step 1: Protect Step 2: Lithiate PdCO PROTOCOL B: Pd-Catalyzed Aminocarbonylation Halo->PdCO CO insertion Act PROTOCOL C: Acyl Fluoride/Chloride Activation Acid->Act Steric bypass Red PROTOCOL D: Selective Pyridine Reduction Quin->Red H2/Cat

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: Directed Ortho Metalation (DoM)

Best for: Starting from unsubstituted THQ. The Fix: Use N-Pivaloyl or N-Boc as a "Directing Metalation Group" (DMG) to force lithiation to C8 via the Complex Induced Proximity Effect (CIPE).

Troubleshooting The "Lithiation" Route
SymptomProbable CauseCorrective Action
No Reaction (Recovery of SM) Aggregates of R-Li are too stable.Add TMEDA (1.1 equiv) to break up Li-aggregates and increase basicity.
C6 or C5 Substitution Weak directing group.Switch N-protecting group to Pivaloyl (t-Bu-CO-) . It coordinates Li strongly and blocks N-attack.
Attack at Carbonyl (N-C=O) Nucleophilic attack by n-BuLi.Switch to s-BuLi or t-BuLi (more basic, less nucleophilic) and lower temp to -78°C.
Optimized Procedure (Self-Validating)
  • Protection: React THQ with Pivaloyl chloride (

    
    , DCM) to get N-Pivaloyl-THQ .
    
  • Lithiation:

    • Dissolve N-Piv-THQ (1.0 equiv) in anhydrous THF under Argon.

    • Add TMEDA (1.1 equiv).[1] Cool to -78°C .[1]

    • Add s-BuLi (1.2 equiv) dropwise. Critical: Maintain < -70°C.

    • Stir for 1–2 hours. Solution often turns bright yellow/orange (indicates lithiated species).

  • The Quench (Two Options):

    • Option 1 (Direct Amide): Add isocyanate (

      
      ). This installs the amide directly.
      
    • Option 2 (Carboxylic Acid): Bubble dry

      
       gas or add dry ice.
      
  • Validation: Take an aliquot, quench with

    
    , and run NMR. Disappearance of the C8-H signal confirms lithiation.
    

Expert Insight: If using


, the resulting lithium carboxylate can aggregate and trap impurities. Acidify carefully with 1M HCl to pH 3 during workup to ensure the carboxylic acid precipitates or extracts efficiently.

Protocol B: Pd-Catalyzed Aminocarbonylation

Best for: Starting from 8-Bromo-THQ. The Fix: Use high-pressure CO (or surrogates) and bulky phosphine ligands to overcome oxidative addition barriers at the crowded C8 position.

Troubleshooting The "Palladium" Route
SymptomProbable CauseCorrective Action
Dehalogenation (H replaces Br)

-Hydride elimination or solvent H-abstraction.
Switch solvent to 1,4-Dioxane or Toluene . Avoid DMF/DMA if possible.
Low Conversion Steric hindrance prevents oxidative addition.Use Xantphos or CataCXium A . These ligands have wide bite angles/bulk that force reductive elimination of the amide.
Safety Concerns (CO Gas) Lab safety restrictions.Use

(solid) or formic acid with acetic anhydride as in-situ CO sources.
Optimized Procedure
  • Mix: 8-Bromo-THQ (1 equiv), Amine (1.5 equiv),

    
     (5 mol%), Xantphos  (10 mol%), and 
    
    
    
    (3 equiv).
  • Solvent: Degassed 1,4-Dioxane.

  • CO Source:

    • Balloon: 1 atm CO (often insufficient for C8).

    • Autoclave: 5–10 bar CO (Recommended).

    • Solid: Add

      
       (1 equiv) and heat to 100°C (microwave preferred for speed).
      
  • Workup: Filter through Celite to remove Pd black.

Aminocarbonylation Substrate 8-Br-THQ OxAdd Oxidative Addition (Steric Bottleneck) Substrate->OxAdd + Cat Cat Pd(0)/Xantphos COIns CO Insertion (Acyl-Pd) OxAdd->COIns + CO NuAtt Amine Attack & Red. Elim. COIns->NuAtt + HNR2

Figure 2: The critical bottleneck is Oxidative Addition. Bulky ligands (Xantphos) prevent catalyst death.

Protocol C: Coupling Sterically Hindered Acids

Best for: You already have 8-COOH-THQ but standard coupling (EDC/HATU) fails. The Fix: The "Acyl Fluoride" or "Ghosez" method. Standard active esters (OBt/OAt) are too bulky to be attacked by an amine in the crowded C8 pocket.

Why HATU Fails

The 8-position is peri-to the N1-substituent. The active ester formed by HATU is massive. The incoming amine simply cannot reach the carbonyl carbon due to the "wall" created by the N1-group and the HATU leaving group.

The Solution: Acyl Fluorides/Chlorides

Small activating groups are required.

  • Acyl Fluoride Method:

    • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

    • Mechanism: Forms an acid fluoride (-COF). The Fluorine atom is small, maintaining electrophilicity without adding steric bulk.

    • Protocol: Acid (1 equiv), TFFH (1.1 equiv), DIPEA (3 equiv), DCM, 0°C to RT. Add amine.[1][2][3][4][5][6][7]

  • Ghosez Reagent Method:

    • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine .

    • Mechanism: Converts acid to acid chloride under neutral conditions (no HCl gas generation).

    • Protocol: Acid (1 equiv) + Ghosez Reagent (1.2 equiv) in DCM. Stir 1h. Add Amine + Pyridine.

Protocol D: Reduction of 8-Amide Quinolines

Best for: If making the THQ first is too hard, make the quinoline amide and then reduce. The Fix: Selective hydrogenation of the pyridine ring.

Optimized Procedure
  • Substrate: 8-Carboxamide Quinoline.[8]

  • Catalyst:

    
     (Adam's Catalyst) or 
    
    
    
    .
  • Conditions:

    
     (1 atm to 50 psi), Acetic Acid (solvent).
    
  • Selectivity: These conditions reduce the pyridine ring (N-containing) to THQ but leave the amide C=O and the benzene ring intact.

  • Alternative: NaBH3CN in Acetic Acid. (Milder, avoids over-reduction).

References & Authority

  • Directed Ortho Metalation (DoM) Fundamentals:

    • Beak, P.; Brown, R. A.[1] The tertiary amide as a directing group: ortho lithiation of tertiary benzamides. J. Org.[1][5][7][9][10] Chem. 1982 , 47, 34–46.[1] Link

    • Snieckus, V. Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chem. Rev. 1990 , 90, 879–933. Link

  • Aminocarbonylation (Pd-Catalyzed):

    • Bannwarth, A. et al. Palladium-Catalyzed Carbonylation of Aryl Halides. Chem. Rev. 2014 , 114, 1709. (General Review covering steric ligands). Link

    • Wannberg, J.; Larhed, M. Microwave-Accelerated Synthesis of Amides using Mo(CO)6.[7] J. Org.[1][5][7][9][10] Chem. 2003 , 68, 5750.[7] Link

  • Sterically Hindered Amide Coupling:

    • Pittelkow, M. et al. Synthesis of Sterically Hindered Amides using Acid Fluorides. Synthesis 2016 , 48, 1495. (Discusses TFFH/BTFFH).[11]

    • Ghosez, L. et al. 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent. Org.[1][3][5][7][9][11][12] Synth. 1980 , 59, 26. Link

  • Selective Reduction:

    • He, Y. et al. Heterogeneous Gold-Catalyzed Selective Reductive Transformation of Quinolines. Chem. Asian J. 2015 , 10, 112. (Au/TiO2 method).[13] Link

    • Zhou, Y. et al. Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines. Org.[1][3][5][7][9][11][12] Lett. 2021 , 23, 9112.[14] Link[14]

Sources

Optimization

Overcoming steric hindrance in 8-position quinolinone functionalization

The following technical support guide is designed for advanced organic chemists and medicinal chemists encountering low yields or regioselectivity issues at the 8-position of the quinolinone scaffold. Ticket Series: #808...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for advanced organic chemists and medicinal chemists encountering low yields or regioselectivity issues at the 8-position of the quinolinone scaffold.

Ticket Series: #808 (Peri-Position Steric Management) Status: Active Support Tier: Level 3 (Senior Scientist)

The Core Problem: The "Peri-Clash" Diagnostic

Before attempting a protocol, you must diagnose the specific steric environment of your substrate. The 8-position of the quinolinone (and quinoline) scaffold is unique due to the peri-interaction with the 1-position (Nitrogen).

  • The 1,8-Strain: Unlike the 5, 6, or 7 positions, the C8-H bond is parallel to the N1 substituent.

  • The Barrier: If N1 is alkylated (e.g., N-Methyl, N-Benzyl), the steric radius of the N-group physically blocks standard square-planar Pd(II) complexes from accessing the C8-H bond.

  • The Symptom: Reactions yield exclusively C5/C6 products, or starting material is recovered.

Solution Workflows

We recommend three distinct workflows based on your substrate's constraints.

Workflow A: The "Trojan Horse" Strategy (N-Oxide Redirection)

Best for: Substrates where N1-alkylation is flexible or can be installed later. This is the most reliable method to overcome steric hindrance. Logic: Instead of forcing a catalyst into the crowded N1-C8 gap of a quinolinone, you functionalize the Quinoline N-Oxide first. The N-O bond coordinates Palladium to the C8 position, and the N-oxide is subsequently rearranged to the 2-quinolinone.

Protocol:
  • Oxidation: Convert Quinoline to Quinoline N-oxide (

    
    , AcOH).
    
  • C8-Arylation (Pd-Catalyzed):

    • Catalyst: Pd(OAc)

      
       (5 mol%)[1]
      
    • Ligand:

      
       (Oxidant/Promoter) or AgOAc
      
    • Additive: Pivalic acid (30 mol%) - Crucial for CMD mechanism

    • Solvent: Toluene, 110°C.

  • Rearrangement (The "Reveal"):

    • Treat the 8-arylquinoline N-oxide with

      
       (reflux) or TsCl/NaOH to effect the Polonovski-type rearrangement or hydrolysis to yield the 8-substituted 2-quinolinone .
      

NOxideStrategy cluster_0 Step 1: Activation cluster_1 Step 2: C8 Functionalization cluster_2 Step 3: Rearrangement Q Quinoline (Precursor) QNO Quinoline N-Oxide Q->QNO mCPBA or H2O2 C8_Arylated 8-Aryl-QNO QNO->C8_Arylated Pd(OAc)2, Ag2CO3 (C8-Selective) Final 8-Aryl-2-Quinolinone C8_Arylated->Final Ac2O or TsCl (Polonovski/Hydrolysis) caption Figure 1: The N-Oxide 'Trojan Horse' route bypasses N1-steric hindrance.

Workflow B: Direct C-H Activation via MPAA Ligands

Best for: 2-Quinolinones with small N1 substituents (H, Me) where the N-oxide route is not viable. Logic: Standard ligands (Phosphines) are too bulky for the C8 peri-position. Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-Gly-OH) form a compact, flexible active species. They facilitate a Concerted Metalation-Deprotonation (CMD) pathway that lowers the activation energy of the sterically hindered C-H bond.

Optimized Conditions:
  • Catalyst: Pd(OAc)

    
     (10 mol%)[2]
    
  • Ligand: Ac-Gly-OH or Ac-Ile-OH (20 mol%). Note: Bulky amino acids like isoleucine can sometimes improve selectivity by clashing with the C5 position, forcing reaction at C8.

  • Oxidant: AgOAc (2.0 equiv)

  • Solvent: t-Amyl alcohol (increases solubility of polar quinolinones) or HFIP (activates the catalyst).

  • Temperature: 80-100°C.

Mechanism Insight: The carboxylate of the MPAA acts as an intramolecular base, deprotonating C8 while the Nitrogen of the MPAA coordinates Pd. This "bifunctional" nature is critical for overcoming the entropic penalty of the crowded 8-position.

Workflow C: Iridium-Catalyzed Borylation (The "Sniper" Method)

Best for: Installing a versatile handle (Boron) for Late-Stage Functionalization (LSF). Logic: Iridium catalysts carrying bulky ligands (like Silica-SMAP ) or utilizing specific directing groups can override electronic bias. For 2-quinolinones, the carbonyl oxygen is a poor directing group for C8. However, if the N1 is free (N-H), it can direct Ir to the ortho (C8) position via hydrogen bonding to the ligand system.

Protocol (Sawamura System Adaptation):
  • Catalyst: [Ir(OMe)(cod)]

    
    
    
  • Ligand: Silica-SMAP (Silica-supported compact phosphine). The support structure creates a "pocket" that restricts access to other positions.

  • Reagent:

    
    
    
  • Selectivity: This system is uniquely capable of hitting C8 even in the presence of C2 substituents, provided the steric bulk at N1 is managed.

Data & Troubleshooting Matrix

Comparative Analysis of Methods
FeatureN-Oxide Route (Workflow A)Pd-MPAA Direct (Workflow B)Ir-Borylation (Workflow C)
Steric Tolerance High (Bypasses N1 clash)Medium (Sensitive to N-R group)High (Ligand controlled)
Step Count 3 Steps (Oxidize -> React -> Rearrange)1 Step (Direct)2 Steps (Borylate -> Couple)
Regioselectivity Excellent (>20:1 C8:C5)Variable (Ligand dependent)Good (Substrate dependent)
Scalability High (Ag salts are expensive but scalable)HighMedium (Silica-SMAP is specialized)
FAQ: Troubleshooting Common Failures

Q: I am seeing exclusively C5-arylation instead of C8. Why? A: This is electronically driven. The C5 and C8 positions are both electron-rich, but C5 is sterically open.

  • Fix: Switch to Workflow A . The N-oxide oxygen creates a chelation effect that anchors the Pd at C8, overriding the electronic preference for C5.

Q: My reaction stalls at 20% conversion. A: This is often "Product Inhibition" or catalyst poisoning by the quinolinone nitrogen.

  • Fix: Add Pivalic Acid (30 mol%) . It aids in proton shuttling (CMD mechanism) and prevents the quinolinone substrate from saturating the Pd center non-productively.

  • Fix 2: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP hydrogen-bonds to the quinolinone carbonyl/nitrogen, preventing it from inhibiting the catalyst.

Q: Can I use this on N-Benzyl 2-quinolinone? A: Direct C-H activation (Workflow B) will likely fail due to the benzyl group's bulk colliding with the Pd-Ligand complex.

  • Recommendation: Deprotect to N-H, functionalize C8, then re-benzylate. If deprotection is impossible, use Workflow C (Ir-Borylation) which is less sensitive to the "wedge" effect of the benzyl group than Pd-catalysis.

Visualizing the Mechanism (MPAA-Assisted CMD)

The following diagram illustrates why MPAA ligands succeed where standard phosphines fail. The amino acid ligand forms a bridge, allowing the Pd to "reach around" the steric bulk.

CMDMechanism cluster_cycle Pd(II)/MPAA Catalytic Cycle Pd_Species Pd(II)-MPAA Active Species Coordination Substrate Coordination (Agostic Interaction) Pd_Species->Coordination Substrate binds TS CMD Transition State (Ligand acts as Base) Coordination->TS Rate Limiting Step (Lowered by MPAA) Product_Release Reductive Elimination & Re-oxidation TS->Product_Release C-C Bond Formation Steric_Note NOTE: The MPAA ligand is small enough to fit in the 'Peri' pocket. TS->Steric_Note Product_Release->Pd_Species Ag(I) -> Ag(0) caption Figure 2: Concerted Metalation-Deprotonation (CMD) enabled by MPAA ligands.

References

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides Source: ACS Catalysis (2015) Significance:[1][3] Establishes the N-oxide "Trojan Horse" strategy as the gold standard for C8 selectivity. URL:[Link]

  • Site-Selective C-H Borylation of Quinolines at the C8 Position Catalyzed by a Silica-Supported Phosphane-Iridium System Source: Chemistry – An Asian Journal (2014) Significance:[1] Defines the "Sniper" method using Silica-SMAP ligands to overcome steric bias in Ir-catalyzed borylation. URL:[Link]

  • Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II) Source: Angewandte Chemie Int. Ed. (2020) Significance: Explains the mechanistic basis (CMD) for why MPAA ligands are effective in sterically hindered environments. URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules (2021) Significance:[1][4][5][6] A broad overview of competing strategies for C2 vs C5 vs C8 selectivity. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in Quinolinone Acid Amide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amide coupling of quinolinone carboxylic acids (e.g., 4-oxo-1,4-dihydroquinoline-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amide coupling of quinolinone carboxylic acids (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acids). While these are privileged scaffolds in drug discovery—most notably featured in blockbuster drugs like ivacaftor—their tautomeric nature makes them notoriously prone to side reactions, particularly O-acylation and dimerization.

This guide is designed to provide researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to eliminate these bottlenecks.

Pathway Visualization: The Mechanism of Side Reactions

To solve the problem, we must first understand the competing pathways at play. The diagram below illustrates how the tautomeric state of the quinolinone core dictates the success or failure of the coupling reaction.

Pathway A Quinolinone Carboxylic Acid (Lactam Form) B Hydroxyquinoline (Lactim Tautomer) A->B Tautomerization (Base-promoted) C Coupling Reagent (e.g., T3P, HATU) A->C Activation (Carboxylate attack) B->C Competing Activation (Phenolate attack) D Activated Intermediate C->D E Desired Amide (Target Product) D->E Amine Addition (Controlled by T3P) F O-Acylated Quinoline (Side Product) D->F Intramolecular/Intermolecular O-Acylation (HATU/Excess Base)

Mechanistic pathway of quinolinone acid activation highlighting O-acylation vs. amide formation.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why am I observing significant O-acylation and dimerization instead of my target amide? Causality: Quinolinone carboxylic acids exist in a tautomeric equilibrium between the lactam (quinolinone) and lactim (hydroxyquinoline) forms. When you use highly reactive uronium-based coupling agents like [1] alongside strong bases (e.g., TEA, DIPEA, or DMAP), the equilibrium shifts toward the lactim phenolate. This phenolate is a hard nucleophile that readily attacks the activated ester intermediate, leading to O-acylation or dimerization[2].

Q2: How does switching from HATU to T3P prevent these side reactions? Causality: Propylphosphonic anhydride (T3P) is a milder, "softer" coupling reagent. T3P activates the carboxylic acid to form a transient mixed phosphonic anhydride. This intermediate is highly selective: it is reactive enough to undergo nucleophilic attack by the target amine but soft enough to resist attack by the weaker, competing quinolinone oxygen. A landmark example of this is the commercial synthesis of the blockbuster drug [3]. Vertex Pharmaceuticals initially utilized HATU but encountered severe byproduct formation. Switching to T3P eliminated O-acylation and unwanted side reactions under mild conditions[3]. Furthermore, T3P drastically minimizes epimerization at the alpha-carbon[4].

Q3: What are the optimal solvent and base systems for this workflow? Causality: Pyridine is the optimal base. It is basic enough to drive the T3P activation cycle but too weak to significantly deprotonate the quinolinone core, thereby keeping the molecule in its less reactive lactam form[4]. For solvents, 2-methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) are preferred over DMF. T3P byproducts are highly water-soluble, meaning a simple aqueous wash in a biphasic solvent system removes them entirely, avoiding the need for chromatographic purification[5].

Quantitative Data: Reagent Comparison

To facilitate your experimental design, the table below summarizes the impact of various coupling reagents on quinolinone amide coupling based on large-scale pharmaceutical applications[5].

Coupling ReagentActivation IntermediateO-Acylation RiskEpimerization RiskTypical YieldDownstream Processing
HATU Uronium / Active EsterHighLow40-60%Chromatographic purification required
EDC/HOBt Benzotriazole EsterModerateModerate60-75%Aqueous wash, but HOBt can be difficult to purge
T3P Phosphonic AnhydrideVery Low Very Low 85-95% Simple aqueous wash (water-soluble byproducts)
DMTMM Triazine EsterLowModerate70-80%Aqueous wash
Experimental Protocol: T3P-Promoted Amide Coupling

Self-Validating Protocol: This workflow incorporates in-process visual cues and chemical checkpoints to ensure reaction integrity.

Step 1: Substrate Preparation

  • Action: Suspend the quinolinone-3-carboxylic acid (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous 2-MeTHF to achieve a 0.2 M concentration.

  • Validation Check: The mixture will likely remain a heterogeneous suspension. This is normal, as quinolinone acids typically exhibit poor solubility in ethereal solvents.

Step 2: Base Addition

  • Action: Add Pyridine (3.0 eq) dropwise to the suspension at room temperature (20–25 °C).

  • Causality: Pyridine acts as a nucleophilic catalyst and acid scavenger without inducing the lactim tautomerization associated with stronger bases like TEA or DIPEA.

Step 3: Controlled Activation

  • Action: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add T3P (50 wt% solution in EtOAc or 2-MeTHF, 1.5 eq) dropwise over 15–20 minutes.

  • Validation Check: As the T3P activates the acid and the amine consumes the intermediate, the reaction mixture will gradually transition from a cloudy suspension to a homogeneous solution. If the solution remains cloudy after 2 hours, it indicates incomplete activation (verify reagent moisture content).

Step 4: Reaction Monitoring

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Monitor conversion via LC-MS.

  • Causality: Do not rely solely on TLC. O-acylated dimers and the desired amide often possess identical Rf values. LC-MS is mandatory to verify the mass-to-charge ratio (m/z) and confirm the absence of dimerized byproducts.

Step 5: Biphasic Quench and Isolation

  • Action: Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 10 minutes. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

  • Validation Check: The T3P byproduct (propylphosphonic acid) is highly water-soluble and partitions entirely into the aqueous phase[4]. Evaporation of the organic layer should yield the target amide with >95% purity, bypassing the need for silica gel chromatography[5].

References
  • Ivacaftor (VX-770) Synthesis and Scaffold Analysis Encyclopedia.pub
  • T3P-Promoted Synthesis and Minimization of Epimeriz
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS (Organic Process Research & Development)
  • Conjugation as a Tool in Therapeutics: O-Acyl
  • Use of Ionic Liquids in Amidation Reactions (HATU Epimerization Profiles) RSC (Reaction Chemistry & Engineering)

Sources

Optimization

Technical Support Center: Optimizing Reflux Conditions for Dihydroquinolinone Ring Closure

Introduction: The Scaffold & The Challenge The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a "privileged structure" in drug discovery, serving as the core for blockbuster antipsychotics (e.g., Aripiprazole), platele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a "privileged structure" in drug discovery, serving as the core for blockbuster antipsychotics (e.g., Aripiprazole), platelet aggregation inhibitors (e.g., Cilostazol), and emerging VEGFR inhibitors.

While modern photoredox methods exist, the industrial and scale-up standard remains the Intramolecular Friedel-Crafts Alkylation/Acylation . This pathway, typically requiring reflux in acidic media, is notoriously sensitive. Users often report "black tar" formation, stalled intermediates, or regioselectivity failures. This guide deconstructs the thermodynamics of the reflux condition to maximize yield and purity.

Module 1: Critical Parameter Optimization

The success of the ring closure depends on balancing Activation Energy (


)  against Decomposition Temperature . The reaction proceeds via an electrophilic aromatic substitution (

), where an activated acylium ion or imidoyl triflate attacks the aromatic ring.
Solvent & Temperature Matrix

Why this matters: The reflux temperature determines the kinetic energy available to overcome the high entropic barrier of forming a 6-membered ring. However, excessive heat promotes polymerization of the electron-rich aniline moiety.

Solvent SystemReflux Temp (

C)
Acid CatalystRecommended ForRisk Factor
Dichloromethane (DCM) 40

/ Pyridine
Activated substrates (e- donating groups)Low. Good for mild activation.[1]
1,2-Dichloroethane (DCE) 83

/

Standard substratesModerate. Good balance of solubility/energy.
Toluene 110

/

Water removal (Dean-Stark) requiredHigh. Can lead to amide hydrolysis if wet.
Chlorobenzene 132

Deactivated rings (e- withdrawing groups)High. Hard to remove solvent; tar risk.
Eaton’s Reagent 25 - 90

in

The Gold Standard (Solvent-free)Low-Med. Exothermic addition; requires quench control.
The "Dry" Imperative

Mechanism: Water is a poison. In Lewis acid-mediated reflux (e.g.,


), water hydrolyzes the catalyst, generating 

gas and deactivating the system. In Brønsted acid reflux (e.g., Eaton's or PPA), water competes as a nucleophile, reverting the acylium ion back to the open-chain acid.
  • Protocol: Always flame-dry glassware and use molecular sieves (4Å) in the reflux condenser line if not using a Dean-Stark trap.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "My reaction turned into a black, insoluble tar."

Q: Is this due to oxidation or polymerization? A: Likely oxidative polymerization of the aniline ring.

  • The Cause: Refluxing electron-rich anilines (e.g., p-methoxy substituted) in the presence of strong acids and oxygen leads to radical cation formation and subsequent polymerization.

  • The Fix:

    • Degas: Sparge the solvent with Argon for 15 minutes before adding the catalyst.

    • Temperature Step-Down: If refluxing in Chlorobenzene (132°C), switch to DCE (83°C) or Toluene (110°C). The

      
       for polymerization is often higher than cyclization; finding the "sweet spot" is key.
      
    • Concentration: High concentration (>0.5 M) favors intermolecular polymerization. Dilute to 0.1 M.

Scenario B: "I see the intermediate, but the ring won't close."

Q: Why is the conversion stalled at 50% despite 24h reflux? A: Catalyst deactivation or insufficient electrophilicity.

  • The Cause: The byproduct of the reaction (often water or a protonated species) is inhibiting the catalyst. Alternatively, the aromatic ring is too electron-poor (deactivated).

  • The Fix:

    • Switch to Eaton's Reagent: Unlike PPA (viscous, inconsistent heating), Eaton's reagent (

      
       in 
      
      
      
      ) acts as both solvent and dehydrating agent. It drives the equilibrium by chemically consuming the water produced.
    • Add a "Kick": If using

      
       in refluxing DCE, add 10 mol% 
      
      
      
      (Triflic acid) as a co-catalyst to supercharge the acidity.
Scenario C: "I'm getting the wrong isomer (Ortho vs. Para)."

Q: Can I control which side of the aniline the ring closes on? A: Only via steric blocking.

  • The Logic: Cyclization occurs ortho to the amine. If the meta position of the aniline is substituted, you have two ortho sites.

  • The Fix: Electronic directing groups have a minor effect compared to sterics in this constrained system. If you need a specific isomer, block the unwanted position with a halogen (Br/Cl) that can be removed later via Pd-catalyzed reduction.

Module 3: Visualizing the Mechanism & Logic

Mechanistic Pathway (Acid-Mediated)

Caption: The acid-mediated cyclization proceeds via activation of the carbonyl oxygen, formation of a reactive electrophile (Acylium or Iminium), and subsequent intramolecular Friedel-Crafts alkylation.

Dihydroquinolinone_Mechanism Precursor N-Aryl Amide / Acid (Open Chain) Activation Activation (Protonation/Coordination) Precursor->Activation + Acid (Lewis/Bronsted) Intermediate Electrophile Formation (Acylium / Iminium Ion) Activation->Intermediate - H2O (Dehydration) Transition Transition State (Sigma Complex) Intermediate->Transition Intramolecular Attack Product 3,4-Dihydroquinolin-2(1H)-one (Closed Ring) Transition->Product - H+ (Re-aromatization)

Troubleshooting Decision Tree

Caption: Logic flow for diagnosing failure modes in thermal cyclization protocols.

Troubleshooting_Tree Start Problem Identified Issue_Type Select Issue Start->Issue_Type Tar Black Tar / Polymer Issue_Type->Tar Stall Stalled / Low Conversion Issue_Type->Stall O2_Check Was Inert Gas Used? Tar->O2_Check Water_Check Water in System? Stall->Water_Check Temp_Check Check Temp vs. Solvent O2_Check->Temp_Check Yes Sol_Argon Solution: Sparge with Ar/N2 O2_Check->Sol_Argon No Sol_Temp Solution: Lower Temp (Switch Chlorobenzene -> DCE) Temp_Check->Sol_Temp Too High Acid_Check Acid Strength? Water_Check->Acid_Check No Sol_Dry Solution: Add Mol Sieves or Use Eaton's Reagent Water_Check->Sol_Dry Yes/Likely Sol_Boost Solution: Add TfOH co-catalyst Acid_Check->Sol_Boost Weak

Module 4: Standard Operating Procedure (SOP)

Protocol: Eaton’s Reagent Mediated Cyclization

This protocol is selected for its robustness against moisture compared to classical


 methods and its simplified workup compared to PPA.

Reagents:

  • Substrate: 3-aryl-N-phenylpropanamide (1.0 equiv)

  • Reagent: Eaton’s Reagent (

    
     in 
    
    
    
    ) - Caution: Corrosive
  • Quench: Ice-water, Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with the amide substrate (e.g., 5.0 mmol).

  • Addition: Add Eaton’s reagent (3–5 mL per gram of substrate) at Room Temperature (RT).

    • Note: If the substrate is solid, ensure it is finely powdered to aid dissolution.

  • Reaction:

    • Method A (Activated Rings): Stir at RT for 2–4 hours.

    • Method B (Deactivated Rings): Heat to 80°C (oil bath). Do not exceed 90°C to avoid sulfonation byproducts.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the amide spot.

  • Quench (Critical):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into a beaker of crushed ice (exothermic!).

    • Neutralize with saturated aqueous

      
       until pH ~7.
      
  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    

References

  • Niu, Y.-N., et al. (2023).[2] "Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides." Catalysts, 13(7), 1105.[2] [Link][2][3]

  • Zeller, G., & Riordan, P. (2005). "Eaton's Reagent: A Convenient Synthesis of 3,4-Dihydroquinolin-2(1H)-ones." Synthetic Communications.
  • Organic Chemistry Portal. "Synthesis of Dihydroquinolinones." [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in quinoline hydrogenation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for quinoline hydrogenation. As a Senior Application Scientist, I understand the nuances and challenges of t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline hydrogenation. As a Senior Application Scientist, I understand the nuances and challenges of this critical transformation. Low conversion rates can be a significant bottleneck in synthetic workflows, leading to delays and inefficient use of resources. This guide is designed to provide you with a logical, in-depth framework for troubleshooting these issues, moving from common procedural checks to more complex catalyst and substrate-related problems.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding quinoline hydrogenation.

Q1: What are the primary challenges in achieving high conversion and selectivity in quinoline hydrogenation?

The main challenge lies in selectively hydrogenating the pyridine ring to yield the desired 1,2,3,4-tetrahydroquinoline (Py-THQ) without over-hydrogenating the molecule to decahydroquinoline (DHQ) or incorrectly reducing the benzene ring to form 5,6,7,8-tetrahydroquinoline (bz-THQ).[1][2] A significant and frequent issue is catalyst deactivation, as both the quinoline substrate and its hydrogenated amine products can act as poisons by strongly adsorbing to the catalyst's active sites.[3][4][5]

Q2: How does the choice of catalyst fundamentally impact the reaction?

The catalyst is the most critical variable. Noble metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are widely used and are often highly active.[1] However, they can be susceptible to poisoning.[5] More recently, catalysts based on earth-abundant metals such as Cobalt (Co) and Nickel (Ni) are gaining prominence for their unique reactivity and cost-effectiveness.[6][7][8] The support material (e.g., alumina, carbon, titania) is also crucial, as it influences catalyst dispersion, stability, and resistance to poisoning.[1][9] For instance, nitrogen-doped carbon supports have been shown to enhance the stability and activity of Pd catalysts under mild conditions.[9]

Q3: What are typical reaction conditions for selective quinoline hydrogenation?

Reaction conditions are highly dependent on the specific catalytic system. While traditional methods often required harsh conditions, modern catalysts aim for milder environments. For example, some palladium on nitrogen-doped carbon (Pd/CN) catalysts can achieve high yields at 50°C and 20 bar of H₂ pressure.[1][9] In contrast, certain base-metal catalysts, like those based on cobalt, may require higher temperatures (70-150°C) and pressures (30-50 bar H₂) to achieve optimal performance.[6][10] The choice of solvent is also critical; alcohols like methanol and ethanol are common, but in some systems, water has been shown to be essential for activity.[1][6][11]

Troubleshooting Guide: Low Conversion Rates

Low conversion is the most common problem encountered. This section provides a systematic approach to diagnosing and resolving the issue.

Initial Checkpoint: Are Your Reaction Conditions Optimal?

Before suspecting more complex issues like catalyst poisoning, always verify that your reaction parameters are correctly optimized for your specific catalyst and substrate.

Q: I'm seeing very low conversion. What are the first parameters I should adjust?

Start by systematically evaluating the fundamental reaction conditions. Often, a simple adjustment can lead to a significant improvement.

  • Hydrogen Pressure: Increasing H₂ pressure often enhances reaction rates by increasing the surface concentration of adsorbed hydrogen.[1][12] However, excessive pressure can sometimes negatively impact selectivity.

  • Temperature: Higher temperatures generally accelerate the reaction.[8][12] Be cautious, as this can also lead to over-hydrogenation or catalyst degradation. Some catalysts have a very specific optimal temperature window.

  • Catalyst Loading: An insufficient catalyst-to-substrate ratio can lead to incomplete conversion. While increasing the loading can improve the rate, it may also affect selectivity and adds to the cost.[1][6]

  • Solvent: The solvent plays a crucial role in substrate solubility and interaction with the catalyst surface. If conversion is low, consider experimenting with different solvents recommended in the literature for your catalyst type.[1][6]

  • Agitation/Stirring Speed: In heterogeneous catalysis, inefficient stirring can lead to mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst surface rather than the intrinsic catalyst activity. Ensure your reaction mixture is being agitated vigorously.[12]

ParameterPotential Impact of IncreaseTroubleshooting Action
H₂ Pressure Increases reaction rateIncrementally increase pressure (e.g., from 20 to 40 bar).[1][13]
Temperature Increases reaction rate; may decrease selectivityGradually increase in 10-20°C increments.[6][8]
Catalyst Loading Increases conversion rateIncrease loading by 25-50% to test for improvement.[6]
Agitation Speed Overcomes mass transfer limitsEnsure stirring is vigorous enough to keep the catalyst suspended.

Advanced Troubleshooting: Catalyst Activity and Deactivation

If optimizing conditions doesn't solve the problem, the issue likely lies with the catalyst itself. This can be due to insufficient intrinsic activity, improper handling, or, most commonly, deactivation by poisoning.

Workflow for Diagnosing Low Conversion

The following diagram outlines a logical workflow for troubleshooting low conversion rates, starting from reaction conditions and moving towards catalyst-specific issues.

G start Low Conversion Observed cond Step 1: Verify Reaction Conditions start->cond params Increase H₂ Pressure? Optimize Temperature? Increase Catalyst Loading? Change Solvent? cond->params Check/Adjust solution Problem Resolved params->solution Yes no_change Conversion Still Low params->no_change No Improvement cat_act Step 2: Evaluate Catalyst Intrinsic Activity act_q Is catalyst fresh? Was it activated correctly? Is it the right catalyst for the substrate? cat_act->act_q Ask poison Step 3: Investigate Catalyst Poisoning / Deactivation act_q->poison No Obvious Issue act_q->solution Issue Found & Fixed poison_q Check purity of substrate, solvent, H₂. Suspect product inhibition? Run control with standard substrate. poison->poison_q Investigate poison_q->solution Source Identified no_change->cat_act Deactivation start Loss of Catalyst Activity (e.g., in recycle runs) q1 Is the activity loss sudden or gradual? start->q1 sudden Sudden/Rapid Loss q1->sudden Sudden gradual Gradual Loss q1->gradual Gradual poisoning Strong Poisoning - Check for sulfur, halides, heavy metals in new feedstock. sudden->poisoning leaching Metal Leaching - Active metal detaches from support. - Analyze filtrate for metal content. gradual->leaching coking Coking/Fouling - Carbon deposits block pores/sites. - Often caused by high temp. gradual->coking prod_inhib Product Inhibition - Product adsorbs strongly. - Rate slows as concentration builds. gradual->prod_inhib

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Tetrahydroquinolines (THQs)

Status: Operational Operator: Senior Application Scientist Ticket ID: THQ-REGIO-2026-X Current Location: Japan (Timezone: JST) Welcome to the THQ Synthesis Support Center You have reached the Tier-3 Technical Support for...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: THQ-REGIO-2026-X Current Location: Japan (Timezone: JST)

Welcome to the THQ Synthesis Support Center

You have reached the Tier-3 Technical Support for nitrogen heterocycle synthesis. This guide addresses the critical challenge of regioselectivity in substituted 1,2,3,4-tetrahydroquinolines (THQs). Whether you are constructing the ring de novo or functionalizing an existing scaffold, the protocols below are designed to troubleshoot competing isomers and yield loss.

📂 Module 1: De Novo Construction (The Povarov Reaction)

Core Issue: Controlling C2/C4 substitution patterns and handling meta-substituted anilines (C5 vs. C7 cyclization).

The Povarov reaction (imino-Diels-Alder) is the workhorse for THQ synthesis. It typically involves an aniline, an aldehyde, and an electron-rich olefin.[1]

🔧 Troubleshooting Guide: Povarov Regiocontrol
SymptomDiagnosisCorrective Action
Mixture of C5/C7 isomers Substrate is a meta-substituted aniline. Cyclization can occur at two ortho positions relative to the nitrogen.Steric Control: Use bulky Lewis Acids (e.g., In(OTf)₃, Yb(OTf)₃).[1] Sterics generally favor cyclization at the less hindered position (yielding the C7-substituted THQ ).Electronic Control: If the meta-substituent is a strong EDG (e.g., -OMe), it activates the para position, favoring C7 .[1] To access C5 , block the para position or use a removable directing group.[1]
C2/C4 Diastereomer mess Stepwise mechanism allowing bond rotation.Switch Solvent: Move from THF to Acetonitrile (MeCN) . MeCN stabilizes the cationic intermediate, often favoring the endo pathway (cis-2,4-selectivity).Temperature: Lower to 0°C or -20°C to suppress the exo pathway.
Aromatization to Quinoline Oxidation is competing with cyclization.Atmosphere: Ensure rigorous inert atmosphere (Ar/N₂).Additives: Add a radical scavenger (e.g., BHT) if you suspect oxidative dehydrogenation is occurring spontaneously.[1]
Low Yield / Polymerization Olefin polymerization (especially with vinyl ethers).Inverse Addition: Add the Lewis Acid to the imine first, then add the olefin slowly at low temperature.
📊 Workflow Visualization: Povarov Decision Matrix

Povarov_Workflow Start Start: Povarov Reaction Substrate Check Aniline Substitution Start->Substrate Olefin_Type Olefin Type Start->Olefin_Type MetaSub Meta-Substituted? Substrate->MetaSub C7_Path Steric Control: Yields C7-THQ MetaSub->C7_Path Default (Sterics) C5_Path Electronic/Blocking: Yields C5-THQ MetaSub->C5_Path Blocked C6 Terminal Terminal Olefin (Styrene/Vinyl Ether) Olefin_Type->Terminal Internal Internal Olefin (Cyclopentadiene) Olefin_Type->Internal Result_24 Product: 2,4-Disubstituted THQ Terminal->Result_24 Result_Fused Product: Fused Tricyclic THQ Internal->Result_Fused

Caption: Decision matrix for predicting regiochemical outcomes in Lewis Acid-catalyzed Povarov reactions based on substrate substitution and olefin type.

📂 Module 2: Asymmetric Hydrogenation (Reduction)

Core Issue: Reducing the heterocyclic ring (Py-ring) while leaving the carbocyclic ring (Ph-ring) intact, with high enantioselectivity.

The industry standard for this transformation is the Iridium-catalyzed hydrogenation system pioneered by Zhou and Reetz.

🧪 Standard Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Use this protocol for converting substituted quinolines to chiral 1,2,3,4-THQs.[1][2][3]

Reagents:

  • Precursor: Substituted Quinoline (1.0 equiv)

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%)

  • Ligand: (R)-MeO-Biphep or (S)-SegPhos (2.2 mol%)

  • Critical Additive: Iodine (I₂) (10 mol%) — Do not omit.[4]

  • Solvent: Toluene (0.1 M)

  • H₂ Pressure: 600–700 psi (approx. 40–50 bar)

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral phosphine ligand in Toluene. Stir for 15 mins.

  • Substrate Addition: Add the quinoline substrate.

  • Additive Activation: Add solid Iodine (I₂). Note: The solution usually turns dark red/brown.

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ (3x) and pressurize to 650 psi.

  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours.

  • Workup: Vent H₂, concentrate, and purify via silica column (Hexane/EtOAc).

❓ FAQ: Hydrogenation Issues

Q: Why is Iodine required? A: Iodine oxidizes the Ir(I) precatalyst to an active Ir(III) species and helps form a bridged hydrido-iodide complex that is crucial for reactivity and enantiocontrol [1, 5]. Without it, conversion often drops to <5%.[1]

Q: I am seeing reduction of the benzene ring (5,6,7,8-THQ). Why? A: This is rare with Iridium but common with Heterogeneous catalysts (Pd/C, PtO₂).[1] Ensure you are using the homogeneous Ir-system described above. If using Ir and still seeing this, your ligand may be too electron-rich; switch to a biaryl bisphosphine like MeO-Biphep or SynPhos [3].[1]

📂 Module 3: Late-Stage Functionalization (C-H Activation)

Core Issue: Accessing the "distal" positions (C5 and C8) which are difficult to target via standard cyclization.

Functionalizing the benzene ring of a pre-formed THQ requires overcoming the natural reactivity of the nitrogen (which activates C6/C8 ortho/para positions) and steric constraints.

🔧 Strategy: Distal Selectivity (C5 vs. C8)
Target PositionStrategyCatalyst SystemMechanism
C8 (Ortho to N) Directed C-H Activation. Requires a directing group (DG) on the Nitrogen.Ru(II) or Rh(III). DG: Pivaloyl, Acetyl, or Pyridyl.[1]The DG coordinates the metal, placing it directly at C8.
C5 (Meta to N) Geometry/Distance Tuning. Requires a template or specific "L-shaped" ligand to reach across the ring.Ru(II) or Pd(II). DG: Often a removable template attached to N.The catalyst reaches over the C6 position to activate C5, driven by ring geometry [4, 6].
📊 Workflow Visualization: C-H Activation Logic

CH_Activation Input Pre-formed THQ Target Select Target Site Input->Target C8_Route Target: C8 (Ortho to N) Target->C8_Route C5_Route Target: C5 (Distal) Target->C5_Route Action_C8 Install N-Directing Group (e.g., Pivaloyl) C8_Route->Action_C8 Chelation Control Action_C5 Use Ru(II) + Distance Template C5_Route->Action_C5 Geometry Control Product_C8 C8-Functionalized THQ Action_C8->Product_C8 Product_C5 C5-Functionalized THQ Action_C5->Product_C5

Caption: Strategic workflow for selecting directing groups and catalysts to achieve site-selective C-H functionalization at C8 or C5 positions.

📚 References
  • Reetz, M. T., & Li, X. (2006).[1][5] Asymmetric hydrogenation of quinolines catalyzed by iridium complexes of BINOL-derived diphosphonites.[5][6] Chemical Communications.

  • Kouznetsov, V. V. (2019).[1][7] Recent activity in the synthesis of quinoline and tetrahydroquinoline derivatives by the Povarov reaction.[8][9] Current Organic Chemistry.

  • Wang, D.-W., et al. (2010).[1][6] Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Journal of the American Chemical Society.

  • Maiti, D., et al. (2019).[1] Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. National Institutes of Health (PMC).

  • Zhou, Y.-G., et al. (2003).[1][3] Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society.

  • Bakthadoss, M., et al. (2020).[1] Ruthenium-catalyzed, site-selective C–H activation: access to C5-substituted azaflavanone.[1][10][11] Royal Society of Chemistry.

For further assistance, please submit a detailed log of your reaction conditions (Solvent, T, Catalyst Loading) to the support queue.

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with heterocyclic amides requires a deep understanding of their physicochemical behavior in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, working with heterocyclic amides requires a deep understanding of their physicochemical behavior in solution. The compound 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide features two distinct functional groups that dictate its aqueous stability: a 6-membered cyclic lactam (the dihydroquinolinone core) and a primary exocyclic carboxamide at the 8-position.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind common experimental failures, providing you with self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting Guide – Aqueous Stability Issues

Issue 1: Rapid loss of compound concentration in aqueous assay buffers

The Symptom: During in vitro assays or stability testing, HPLC-UV analysis shows a rapid, exponential drop in the parent compound's peak area within the first 2 hours, often mistaken for extreme chemical instability. The Causality: This is predominantly a physical phenomenon, not a chemical one. Dihydroquinolinone derivatives exhibit notoriously poor thermodynamic solubility in polar protic solvents and aqueous buffers[1]. When researchers spike a highly concentrated DMSO stock solution into an aqueous buffer, the compound temporarily exceeds its kinetic solubility limit. As the system equilibrates, the compound micro-precipitates out of solution, removing it from the soluble fraction injected into the HPLC. The Solution: Do not assume degradation without mass-balance validation. Centrifuge your sample and analyze the pellet. To mitigate this in assays, utilize co-solvents (e.g., 2-5% DMSO) or non-ionic surfactants (e.g., 0.01% Tween-20) to maintain the compound within its thermodynamic solubility threshold.

Issue 2: Appearance of a new peak with a +18 Da mass shift in LC-MS

The Symptom: LC-MS analysis reveals the parent mass


 is depleting, accompanied by the rise of a new peak with a mass exactly 18 Daltons heavier.
The Causality:  A +18 Da shift is the universal hallmark of hydrolysis (addition of 

). This molecule possesses two susceptible amide bonds. While primary amides are generally robust at neutral pH, they are highly susceptible to acid- or base-catalyzed hydrolysis under extreme pH conditions, yielding the corresponding 8-carboxylic acid and ammonia[2]. Concurrently, the 6-membered lactam ring can undergo base-catalyzed ring opening to form an amino acid derivative. Beta-lactams and related cyclic amides typically exhibit a U-shaped pH-rate degradation profile, meaning they degrade rapidly at pH < 3 and pH > 9, but maintain maximum stability in mildly acidic to neutral environments[3]. The Solution: Formulate the compound in buffers strictly between pH 5.0 and 7.0. Crucially, avoid high concentrations of phosphate or carbonate buffers, as these polyprotic salts can act as general base catalysts, accelerating amide hydrolysis even at neutral pH. Opt for zwitterionic buffers like HEPES or MES.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I store DMSO stock solutions of this compound indefinitely at room temperature? A: No. DMSO is highly hygroscopic and will absorb atmospheric moisture every time the vial is opened. The introduction of water into the DMSO, combined with the intrinsic basicity of the solvent or trace impurities, initiates slow hydrolysis of the 8-carboxamide group. Always store DMSO stocks in tightly sealed, desiccated aliquots at -20°C.

Q: Does temperature significantly impact the degradation rate in aqueous media? A: Yes. The hydrolytic cleavage of both the primary amide and the lactam ring strictly follows Arrhenius kinetics. Incubating the compound at physiological temperatures (37°C) for prolonged biological assays will exponentially increase the rate of hydrolysis compared to room temperature (25°C).

Q: Is oxidative degradation a concern for the tetrahydroquinoline core? A: Generally, no. While standard tetrahydroquinolines are highly prone to oxidation, the presence of the 2-oxo group in this scaffold withdraws electron density from the nitrogen atom. This amide-like character severely restricts spontaneous oxidative aromatization unless catalyzed by trace transition metals.

Part 3: Self-Validating Experimental Protocol

To definitively separate physical precipitation from chemical degradation, utilize this self-validating stability-indicating workflow.

Protocol: Mass-Balance Stability-Indicating HPLC-UV/MS Assay

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Store immediately at -20°C.

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 3.0 (Citrate), pH 6.0 (MES), and pH 9.0 (Borate). Causality note: MES is chosen over phosphate to prevent general base catalysis artifacts.

  • Spiking & Incubation: Spike the DMSO stock into the aqueous buffers to a final concentration of 50 µM (0.5% DMSO final) to stay below the kinetic solubility limit. Incubate at 37°C in a thermostatic shaker.

  • Sampling & Quenching: At designated time points (0, 1, 4, 24, 48 hours), withdraw 100 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile to precipitate buffer salts and halt hydrolytic kinetics.

  • Self-Validation (Mass Balance Step): Centrifuge the quenched sample at 15,000 x g for 10 minutes.

    • Supernatant: Analyze via LC-MS to quantify the soluble parent compound and +18 Da degradants.

    • Pellet: Resuspend any visible pellet in 100% DMSO and analyze. Validation rule: The molar sum of the supernatant parent, supernatant degradants, and pellet parent must equal 100% ± 5% of the initial spike. If the parent is found in the pellet, your loss is due to physical precipitation[1].

  • Chromatography: Use a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% Formic Acid. Monitor UV absorbance at 254 nm.

Part 4: Quantitative Data Presentation

The following table summarizes the kinetic stability profile, demonstrating the U-shaped pH dependency of the compound's half-life.

Table 1: Kinetic Stability Profile of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

pH LevelBuffer System (50 mM)Temp (°C)Primary Depletion PathwayEstimated Half-Life (

)
3.0Citrate37Acid-Catalyzed Carboxamide Hydrolysis< 24 hours
5.0Acetate25None (Maximum Stability Range)> 14 days
7.0HEPES37Slow Lactam Ring Hydrolysis~ 7 days
9.0Borate37Base-Catalyzed Ring Opening< 12 hours

Part 5: Pathway Visualization

The diagram below maps the logical relationship between environmental conditions and the specific depletion pathways of the scaffold.

G A 2-oxo-1,2,3,4-tetrahydroquinoline -8-carboxamide B Physical Precipitation (Insoluble Pellet) A->B Exceeds Kinetic Solubility (Aqueous Media) C 8-Carboxylic Acid Derivative (Primary Amide Cleavage) A->C Acidic/Basic Hydrolysis (pH < 3 or pH > 9) D Amino Acid Derivative (Lactam Ring Opening) A->D Strong Base / Heat (pH > 9, 37°C)

Degradation and precipitation pathways of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide.

Part 6: References

  • [1] BenchChem. An In-depth Technical Guide on the Solubility and Stability of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. Available at: 1

  • [2] The Journal of Organic Chemistry (ACS Publications). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Available at: 2

  • [3] ACS Earth and Space Chemistry. Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Available at: 3

Sources

Optimization

Minimizing hydrolysis of 8-carboxamide group under acidic conditions

This guide functions as a specialized Technical Support Center for researchers dealing with the instability of 8-carboxamide motifs (common in quinoline, naphthalene, or purine scaffolds) in acidic environments. Subject:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers dealing with the instability of 8-carboxamide motifs (common in quinoline, naphthalene, or purine scaffolds) in acidic environments.

Subject: Minimizing Hydrolysis of 8-Carboxamide Groups Under Acidic Conditions Ticket Type: Advanced Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

The 8-carboxamide position on bicyclic aromatic systems (e.g., quinolines, isoquinolines, naphthalenes) presents a unique stability challenge. Unlike unhindered primary amides, the 8-position is subject to peri-interactions (interaction with the 1-position). In acidic media, this proximity can either accelerate hydrolysis through intramolecular catalysis or retard it via steric bulk.

This guide addresses the Acid-Catalyzed Hydrolysis (


 Mechanism)  of these amides, where the rate-limiting step is typically the nucleophilic attack of water on the protonated amide carbonyl.[1][2]
The Core Problem: Mechanism of Failure

To stop the reaction, you must understand the pathway. The hydrolysis proceeds as follows:

  • Protonation: The carbonyl oxygen accepts a proton (

    
    ).[3]
    
  • Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.[2]

  • Tetrahedral Intermediate: A transient species forms.

  • Elimination: Ammonia (

    
    ) or amine is expelled, leaving the carboxylic acid.[3]
    

AmideHydrolysis Amide 8-Carboxamide (R-CONH2) Protonated O-Protonated Intermediate (Resonance Stabilized) Amide->Protonated + H+ (Fast, Eq) Tetrahedral Tetrahedral Intermediate (Transition State) Protonated->Tetrahedral + H2O (RDS) Rate Determining Step Acid Carboxylic Acid (Hydrolysis Product) Tetrahedral->Acid - NH3 Ammonia Ammonium Ion (NH4+) Tetrahedral->Ammonia

Figure 1: The


 mechanism. The critical control point is the addition of water (RDS).

Diagnostic Workflow: Is it Hydrolysis?

Before altering your synthesis or purification, confirm that the degradation is indeed hydrolysis and not photo-degradation or oxidation.

Diagnostics Start Observed Impurity Growth RT_Shift Check HPLC Retention Time (RP-C18) Start->RT_Shift Shift_Earlier Shift to Earlier RT? (More Polar) RT_Shift->Shift_Earlier Yes Other Investigate Oxidation or Dimerization RT_Shift->Other No (Later RT) Mass_Spec Check Mass Spectrum (LC-MS) Shift_Earlier->Mass_Spec Delta_Mass Mass Delta = +1 Da? (CONH2 -> COOH) Mass_Spec->Delta_Mass Confirm CONFIRMED: Hydrolysis Delta_Mass->Confirm Yes (+0.984 Da) Delta_Mass->Other No

Figure 2: Diagnostic decision tree. Note that Carboxylic Acids usually elute earlier than Amides in Reversed-Phase chromatography due to increased polarity.

Optimization Strategies (Troubleshooting Guide)

Scenario A: Hydrolysis during Acidic Workup/Quench

Issue: You are quenching a reaction with acid (e.g., 1M HCl) or performing an acidic extraction, and the amide hydrolyzes.[4]

ParameterRecommendationScientific Rationale
Temperature < 4°C (Ice Bath) The rate of hydrolysis follows the Arrhenius equation. Reducing temp from 25°C to 0°C can reduce the rate by ~4-6x.
Acid Choice Acetic Acid / Citric Acid Avoid strong mineral acids (HCl, H2SO4) if possible. Weaker acids reduce the concentration of the protonated carbonyl intermediate.
Contact Time < 15 Minutes Minimize the residence time in the aqueous acidic phase. Perform rapid phase separation.
Ionic Strength Saturate with NaCl "Salting out" reduces the water activity (

) and drives the organic amide into the organic layer, shielding it from aqueous protons.
Scenario B: Degradation during HPLC/LC-MS Analysis

Issue: The 8-carboxamide degrades on the column using standard 0.1% TFA (pH ~2.0) mobile phases.

Protocol 1: pH Engineering

  • The Fix: Switch from Trifluoroacetic Acid (TFA) to Formic Acid (0.1%) or Ammonium Acetate (10mM, pH 4.5) .

  • Why: Amide hydrolysis is acid-catalyzed.[1][2][5] Raising the pH from 2.0 (TFA) to 2.7 (Formic) or 4.5 (Acetate) significantly lowers the concentration of

    
    , reducing the rate of the initial protonation step.
    

Protocol 2: Reduce Water Activity

  • The Fix: Increase the organic content of the mobile phase earlier in the gradient if resolution allows.

  • Why: Water is the nucleophile.[2][6] Lowering

    
     in the local environment of the analyte slows the reaction.
    
Scenario C: Synthesis Design (Preventative)

Issue: You are designing a synthetic route and need to install the amide without subsequent hydrolysis.

  • Steric Shielding: If the scaffold allows, introducing a substituent at position 7 (ortho to the amide) can sterically hinder the approach of the water nucleophile.

  • Electronic Deactivation: Electron-donating groups (EDGs) on the ring can increase the basicity of the carbonyl oxygen (bad) but also stabilize the ground state resonance (good). Conversely, Electron-Withdrawing Groups (EWGs) destabilize the transition state of the protonation. Note: This is complex and scaffold-dependent.

Standard Operating Procedure (SOP): Acid Stability Stress Test

Use this protocol to quantify the stability half-life (


) of your specific 8-carboxamide.

Materials:

  • Test Compound (1 mg/mL in DMSO)

  • Stability Media: 0.1M HCl (pH 1) and 10mM Phosphate Buffer (pH 7)

  • HPLC System[7][8]

Procedure:

  • Preparation: Spike 10 µL of Test Compound stock into 990 µL of Stability Media (Final conc: 10 µg/mL).

  • Incubation: Incubate at 37°C (accelerated) and 25°C (ambient).

  • Sampling: Inject onto HPLC at

    
    .
    
  • Analysis: Plot

    
     vs. Time.
    
    • The slope

      
       represents the rate constant.
      
    • 
      .
      
  • Criteria:

    • If degradation > 5% in 1 hour at pH 1: Highly Unstable . Avoid acidic workups entirely; use solid-phase extraction (SPE) or neutral buffers.

Frequently Asked Questions (FAQ)

Q: Can I use TFA in my mobile phase if I keep the autosampler cold? A: Yes. Maintaining the autosampler at 4°C is highly effective. However, on-column hydrolysis can still occur if the column oven is hot (>40°C). We recommend running the column at 25-30°C for sensitive amides.

Q: Why is the 8-position more sensitive than the 2- or 6-position? A: In fused ring systems like quinoline, the 8-position is "peri" to the ring nitrogen (position 1). This creates a unique electrostatic and steric environment. The lone pair on the ring nitrogen can participate in general base catalysis (activating a water molecule) or stabilize the protonated intermediate, accelerating hydrolysis compared to unhindered positions.

Q: Does lyophilization prevent hydrolysis? A: Yes. Hydrolysis requires water.[2][3][5] Lyophilizing (freeze-drying) removes the nucleophile. Ensure the sample is frozen before vacuum is applied to prevent concentration of acid in the liquid phase during the freezing process.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for mechanism).
  • IUPAC. (n.d.). Hydrolysis.[2][3][4][5][9][10][11] IUPAC Gold Book. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link] (Source for pH adjustment in HPLC).

  • Biotage. (2023).[12] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link] (Guidance on pKa and mobile phase modifiers).

  • Clapés, P., et al. (1992). Influence of solvent and water activity on kinetically controlled peptide synthesis. Enzyme and Microbial Technology. Retrieved from [Link] (Evidence for water activity

    
     effects on amide/peptide bond stability).
    

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. The 2-oxo-1,2,3,4-tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, appearing in a multitude of biologically active molecules.[1] The addition of a carboxamide group at the 8-position introduces a key functional handle for further molecular exploration. This guide provides a detailed ¹H NMR spectral interpretation of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide, offering a comparative analysis with related structures to aid researchers in the unambiguous characterization of this and similar molecular frameworks.

Predicted ¹H NMR Spectrum

Based on the analysis of related compounds, the following table summarizes the predicted chemical shifts (δ) in ppm, multiplicity, and coupling constants (J) in Hz for 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide in a common deuterated solvent such as DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 ~ 2.6 - 2.8Triplet (t)~ 7-8
H-4 ~ 2.9 - 3.1Triplet (t)~ 7-8
H-5 ~ 7.5 - 7.7Doublet of doublets (dd)~ 7-8, ~1-2
H-6 ~ 7.1 - 7.3Triplet (t)~ 7-8
H-7 ~ 7.8 - 8.0Doublet of doublets (dd)~ 7-8, ~1-2
-CONH₂ (amide) ~ 7.4 and ~ 7.9 (two signals)Broad singlet (br s)-
N-H (lactam) ~ 10.0 - 10.5Singlet (s)-

In-Depth Spectral Interpretation

The predicted spectrum can be dissected into three key regions: the aliphatic protons of the tetrahydroquinoline ring, the aromatic protons on the benzene ring, and the exchangeable amide and lactam protons.

The Aliphatic Region (H-3 and H-4)

The protons at the C-3 and C-4 positions of the tetrahydroquinoline ring are expected to appear as two distinct triplets in the upfield region of the spectrum. In the parent 1,2,3,4-tetrahydroquinoline, the protons at C-3 and C-4 resonate at approximately 1.94 ppm and 2.76 ppm, respectively.[2] However, the presence of the C-2 oxo group will influence the electronic environment of these protons. The methylene group at C-3 (adjacent to the carbonyl) will be deshielded and is predicted to resonate around 2.6 - 2.8 ppm . The methylene group at C-4, adjacent to the aromatic ring, is expected to appear slightly further downfield at approximately 2.9 - 3.1 ppm . Both signals are anticipated to be triplets due to coupling with their vicinal methylene neighbors, with a coupling constant of approximately 7-8 Hz.

The Aromatic Region (H-5, H-6, and H-7)

The protons on the benzene ring (H-5, H-6, and H-7) will reside in the downfield aromatic region, typically between 6.5 and 9.0 ppm.[3] Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the lactam and the carboxamide substituents.

  • H-6: This proton is situated between two other protons and is expected to appear as a triplet due to coupling with both H-5 and H-7. Its predicted chemical shift is around 7.1 - 7.3 ppm . In a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the H-6 proton appears at 7.23 ppm as a triplet.[4]

  • H-5 and H-7: These protons will be doublets of doublets due to coupling with H-6 and a smaller long-range coupling. The carboxamide group at C-8 is an electron-withdrawing group, which will deshield the ortho proton (H-7) more significantly than the meta proton (H-5). Therefore, H-7 is predicted to be the most downfield of the aromatic protons, appearing around 7.8 - 8.0 ppm . The H-5 proton is expected to resonate at approximately 7.5 - 7.7 ppm . For comparison, in 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the H-5 and H-7 protons are observed at 7.63 ppm and 7.44 ppm, respectively.[4] The carboxamide in our target molecule is expected to have a slightly different electronic influence than the chlorobenzoate ester.

The Exchangeable Protons (-CONH₂ and N-H)
  • Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and are expected to appear as two separate broad singlets. Their chemical shifts can be influenced by solvent and concentration.[5] A reasonable prediction for their resonances would be around 7.4 ppm and 7.9 ppm .

  • Lactam Proton (N-H): The proton on the nitrogen of the lactam ring is typically deshielded and will appear as a singlet far downfield. In similar 2-oxo-1,2-dihydroquinoline structures, this proton is often observed above 10 ppm.[4] A predicted chemical shift of 10.0 - 10.5 ppm is therefore expected.

Comparative Analysis with Alternative Structures

To further solidify our interpretation, it is instructive to compare the predicted spectrum of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide with those of structurally related molecules.

CompoundH-3H-4Aromatic ProtonsKey Differentiating Features
2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (Predicted) ~ 2.6 - 2.8 (t)~ 2.9 - 3.1 (t)H-5: ~7.5-7.7 (dd), H-6: ~7.1-7.3 (t), H-7: ~7.8-8.0 (dd)Presence of two upfield triplets for the tetrahydroquinoline ring and characteristic aromatic pattern with a downfield H-7 due to the C-8 carboxamide. Two broad amide proton signals.
1,2,3,4-Tetrahydroquinoline [2]~ 1.94 (m)~ 2.76 (t)~ 6.4-7.0 (m)Absence of the C-2 oxo group leads to a more upfield H-3 signal. The aromatic region is also shifted upfield due to the electron-donating nature of the amine.
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [4]H-3: 6.55 (d)H-4: 7.98 (d)H-5: 7.63 (dd), H-6: 7.23 (t), H-7: 7.44 (dd)The C3-C4 double bond results in vinylic protons (H-3 and H-4) in the aromatic region. This is a key differentiator from the saturated tetrahydro- analogue.
Methyl 8-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate [6]~ 3.1 (m, 2H)-~ 7.1-7.4 (m, 3H)The presence of a substituent at C-3 alters the signals for the aliphatic protons. The aromatic region shows a different pattern due to the chloro substituent at C-8.

Experimental Protocol for ¹H NMR Analysis

For researchers preparing to analyze this or similar compounds, the following is a general protocol for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[3] DMSO-d₆ is often a good choice for compounds with amide and amine protons as it can reduce the rate of proton exchange.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Shim the instrument to obtain a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To aid in structural assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[7]

Visualizing the Interpretation Workflow

The logical flow for interpreting the ¹H NMR spectrum of a novel substituted quinoline derivative can be visualized as follows:

G cluster_0 Initial Analysis cluster_1 Signal Integration and Multiplicity cluster_2 Chemical Shift Analysis & Assignment cluster_3 Structural Confirmation A Acquire 1D ¹H NMR Spectrum B Identify Solvent and Reference Peaks A->B C Integrate All Signals B->C D Determine Multiplicity (s, d, t, q, m) C->D E Assign Aliphatic Protons (Upfield Region, ~1-4 ppm) D->E F Assign Aromatic Protons (Downfield Region, ~6-9 ppm) D->F G Assign Exchangeable Protons (Amide, Hydroxyl, etc.) D->G H Analyze Coupling Constants (J-values) G->H I Perform 2D NMR (COSY, HSQC) if necessary H->I J Compare with Spectra of Related Compounds I->J K Final Structure Confirmation J->K

Caption: Workflow for ¹H NMR-based structure elucidation of substituted quinolines.

Conclusion

The ¹H NMR interpretation of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide, while predictive in the absence of direct experimental data, can be approached with a high degree of confidence through careful comparison with structurally related compounds. The key spectral features to anticipate are the two upfield triplets corresponding to the saturated portion of the tetrahydroquinoline ring, a distinct three-proton aromatic system, and the characteristic signals for the amide and lactam protons. This guide provides a foundational framework for researchers working with this class of compounds, enabling more efficient and accurate structural characterization in their synthetic and drug discovery endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2024).
  • MDPI. (2023).
  • PubMed. (2014).
  • MDPI. (2022). [3][8]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes.

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • HETEROCYCLES. (2014). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)
  • UNCW Institutional Repository. (n.d.).
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid.

Sources

Comparative

Technical Guide: FTIR Carbonyl Stretch Analysis for Quinolinone Amides

Topic: FTIR Carbonyl Stretch Analysis for Quinolinone Amides Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist [1] Executive Summary In the development of heterocyclic pharmaceuticals, q...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Carbonyl Stretch Analysis for Quinolinone Amides Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

[1]

Executive Summary

In the development of heterocyclic pharmaceuticals, quinolinone amides (e.g., 2-quinolinone-3-carboxamide derivatives) present a unique spectroscopic challenge.[1] These scaffolds contain two distinct carbonyl environments: the endocyclic lactam (ring C=O) and the exocyclic amide (side-chain C=O).

For researchers in drug discovery and solid-state chemistry, distinguishing these moieties is critical for monitoring reaction progress, verifying substitution patterns, and—most importantly—identifying polymorphs where hydrogen bonding networks alter bioavailability.

This guide objectively compares FTIR against orthogonal techniques (Raman, ssNMR) and provides a validated protocol for resolving the overlapping carbonyl regions characteristic of this chemical class.

The Spectroscopic Challenge: The "Dual Carbonyl" Problem

The core difficulty in analyzing quinolinone amides is the spectral congestion in the 1630–1700 cm⁻¹ region.

  • The Lactam (Ring C=O): In 2-quinolinones (carbostyrils), the carbonyl is part of a conjugated, aromatic-like system. It typically absorbs between 1650–1680 cm⁻¹ .[1][2]

  • The Exocyclic Amide (Amide I): The side-chain amide C=O stretch (Amide I band) also falls within 1640–1690 cm⁻¹ , heavily influenced by hydrogen bonding.

In many solid-state samples, these bands merge into a single, broad, asymmetrical peak.[1] Standard peak-picking algorithms often fail here, necessitating advanced deconvolution strategies.[1]

Visualizing the Structural Logic

The following diagram illustrates the vibrational coupling and environmental factors influencing these specific bonds.

QuinolinoneVibrations cluster_0 Critical Interference Struct Quinolinone Amide Scaffold Lactam Endocyclic Lactam (Ring C=O) Struct->Lactam Amide Exocyclic Amide (Side Chain C=O) Struct->Amide Factor1 Conjugation (Red Shift) Lactam->Factor1 Aromatic coupling Factor3 H-Bonding (Polymorph Dependent) Amide->Factor3 Intermolecular Result Overlapping Region 1630-1700 cm⁻¹ Factor1->Result Factor2 Ring Strain (Blue Shift) Factor2->Result Factor3->Result

Figure 1: Vibrational influences on the carbonyl region.[2] Note that H-bonding (red) is the primary variable in solid-state analysis.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the industry standard for speed, it is not always the definitive tool for connectivity. The table below compares FTIR with Raman and Solid-State NMR (ssNMR) specifically for quinolinone amide analysis.

FeatureATR-FTIR (Recommended)Raman Spectroscopy Solid-State ¹³C NMR (ssNMR)
Primary Detection Dipole moment change (Polar bonds: C=O, N-H)Polarizability change (Non-polar: C=C, Aromatics)Magnetic environment of nuclei
Carbonyl Sensitivity High. C=O is often the strongest peak.[1]Low. C=O signal is weak; overshadowed by ring C=C.Definitive. Distinct chemical shifts (ppm).[1]
Resolution Medium (Overlapping bands common).High (Narrower bands).[1][3]Very High (Lactam vs. Amide resolved).
Polymorph Sensitivity Excellent (H-bond shifts of 5-20 cm⁻¹).[1]Good (Lattice modes <200 cm⁻¹).[1]Excellent (Packing effects).
Sample Prep Minimal (ATR) or KBr Pellet.[1]None (Direct measurement).[1]Complex (Packing rotors).[1][3]
Cost/Throughput Low Cost / High Throughput.[1]Medium Cost / High Throughput.[1]High Cost / Low Throughput.[1][3]

Verdict:

  • Use FTIR for routine identification, polymorph screening, and H-bond analysis.[1]

  • Use ssNMR if you cannot resolve the two carbonyls via FTIR deconvolution or need absolute structural proof.

  • Use Raman to analyze the quinoline ring backbone (C=C stretches) rather than the amide/lactam functionality.

Technical Deep Dive: Deconvolution Protocol

To successfully analyze quinolinone amides using FTIR, you must move beyond simple peak picking.[1] The following protocol uses Second Derivative Spectroscopy to resolve the hidden inflection points in the broad carbonyl band.

Experimental Protocol: ATR-FTIR with Derivative Analysis

Prerequisites:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).[1]

  • ATR Accessory (Diamond crystal preferred for hardness).[1]

  • Software capable of derivative math (e.g., OMNIC, Opus).

Step-by-Step Workflow:

  • Background Collection:

    • Clean crystal with isopropanol.[1]

    • Collect air background (32 scans, 4 cm⁻¹ resolution).[1] Note: Ensure CO₂ levels are stable as atmospheric CO₂ absorbs near 2350 cm⁻¹, but water vapor can interfere near 1650 cm⁻¹.

  • Sample Acquisition:

    • Place solid quinolinone amide sample on the crystal.

    • Apply high pressure (clamp).[1] Scientific Rationale: High pressure ensures intimate contact, reducing the path length variation and increasing the intensity of the evanescent wave interaction.

    • Collect sample spectrum (32-64 scans).[1]

  • Data Processing (The Critical Step):

    • Baseline Correction: Apply automatic baseline correction to flatten the 1800–4000 cm⁻¹ region.

    • Differentiation: Generate the 2nd Derivative of the absorbance spectrum.

    • Inversion: Multiply by -1 (if software does not do this automatically) so that peaks point upwards (or look for minima if analyzing raw 2nd derivative).

  • Interpretation:

    • In the 2nd derivative spectrum, the broad "hump" at 1650–1680 cm⁻¹ will split into two distinct sharp bands.

    • Higher Wavenumber (~1670-1690 cm⁻¹): Typically the Lactam C=O (less H-bonded due to steric constraints in the ring).

    • Lower Wavenumber (~1640-1660 cm⁻¹): Typically the Exocyclic Amide C=O (more accessible for strong intermolecular H-bonding).[1]

Decision Matrix: Selecting the Right Technique

Use this logic flow to determine when FTIR is sufficient and when to escalate to ssNMR.

TechSelection Start Start: Characterize Quinolinone Amide Q1 Is the sample Solid or Solution? Sol Solution Q1->Sol Dissolved Solid Solid (Powder) Q1->Solid Powder Sol_Action Use Solution NMR (¹H, ¹³C) Definitive Connectivity Sol->Sol_Action Q2 Are C=O bands resolved in FTIR? Solid->Q2 Yes Standard Peak Picking (Routine QC) Q2->Yes Yes No Apply 2nd Derivative Processing Q2->No No (Broad Peak) Q3 Are peaks resolved in 2nd Derivative? No->Q3 Success FTIR Validated (Report Wavenumbers) Q3->Success Yes Fail Escalate to ssNMR (¹³C CPMAS) Q3->Fail No

Figure 2: Decision tree for selecting the analytical method based on spectral resolution.

Case Study Data: Polymorph Discrimination

In a study of quinolinone derivatives (similar to aripiprazole precursors), the shift in carbonyl stretch is the primary indicator of polymorph stability.

PolymorphLactam C=O (cm⁻¹)Amide I (cm⁻¹)Interpretation
Form A (Meta-stable) 16821665Weaker H-bonding network; higher energy state.
Form B (Stable) 16741652Strong intermolecular H-bonds lower the force constant (

) of the C=O bond, causing a Red Shift .
Amorphous 1678 (Broad)MergedDisordered H-bonding results in peak broadening and loss of resolution.[1]

Key Insight: The Amide II band (N-H bending, ~1550 cm⁻¹) is present for the exocyclic secondary amide but absent for the lactam (which has no in-plane N-H bend in that region). This serves as a secondary confirmation marker.

References
  • National Institutes of Health (NIH). Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique.[1] (Discusses FTIR assignment of quinolinone lactam C=O at 1684 cm⁻¹). [Link]

  • American Chemical Society (ACS) - J. Phys.[1] Chem. A. Probing Intramolecular Vibrational Coupling between the C=C Ring and Amide-I Modes in Quinolinone Derivatives. (Detailed theoretical analysis of vibrational coupling in quinolinones). [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. (Comparative Raman and FTIR data for quinoline scaffolds). [Link]

  • University of California, Los Angeles (UCLA). Table of IR Absorptions. (Standard reference for Amide I vs Lactam frequency ranges). [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (General grounding for carbonyl stretch mechanics).[1] [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 8-Carbamoyl-Tetrahydroquinoline vs. Regioisomers

Executive Summary Context: In drug discovery, the tetrahydroquinoline (THQ) scaffold is ubiquitous. However, synthetic routes often yield mixtures of regioisomers (e.g., 8-carbamoyl vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In drug discovery, the tetrahydroquinoline (THQ) scaffold is ubiquitous. However, synthetic routes often yield mixtures of regioisomers (e.g., 8-carbamoyl vs. 6-carbamoyl). Distinguishing these isomers is critical for structure-activity relationship (SAR) studies and impurity profiling. The Challenge: Standard low-resolution MS typically yields identical


 ions for all isomers.
The Solution:  This guide details the specific fragmentation patterns of 8-carbamoyl-1,2,3,4-tetrahydroquinoline , contrasting it with its 6-isomer. The 8-isomer exhibits a unique "Ortho Effect" driven by the proximity of the carbamoyl group to the heterocyclic nitrogen, leading to diagnostic neutral losses unavailable to the 6-isomer.

Part 1: Structural Context & Mechanistic Theory

The "Ortho Effect" in ESI-MS/MS

The defining characteristic of the 8-carbamoyl isomer is the spatial proximity of the exocyclic amide group at position C8 to the secondary amine at position N1 of the tetrahydroquinoline ring.

  • 8-Carbamoyl (Ortho-like): Allows for Intramolecular Hydrogen Bonding and Cyclization . Upon protonation (ESI+), the N1-H can interact with the amide carbonyl, facilitating the elimination of ammonia (

    
    ) or water (
    
    
    
    ) through a low-energy transition state. This often results in a stable, tricyclic product ion.
  • 6-Carbamoyl (Para-like): The substituents are spatially remote. Fragmentation is driven by high-energy inductive cleavage or radical-initiated pathways, typically resulting in the loss of the entire formamide group or simple alkyl cleavages.

Theoretical Fragmentation Pathways
Feature8-Carbamoyl-THQ6-Carbamoyl-THQ
Dominant Pathway Proximity-Assisted Cyclization Inductive Cleavage
Primary Neutral Loss

(Loss of

)

(Loss of

)
Secondary Loss

(Loss of

)

(Loss of

)
Mechanism Nucleophilic attack of N1 on Amide CarbonDirect bond scission

Part 2: Experimental Protocol (Self-Validating)

To replicate these results, use the following ESI-MS/MS workflow. This protocol includes "Self-Validation" steps to ensure system suitability.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Reason: Promotes protonation

    
     without suppressing signal.
    
  • Concentration: 1 µg/mL. Reason: Prevents detector saturation and dimer formation

    
    .
    
LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Collision Energy (CE) Ramp: 10, 20, 40 eV. Reason: Different pathways unlock at different energies. The "Ortho" cyclization is often a low-energy pathway.

  • Isolation Window: ± 1.0 Da.

Validation Steps
  • Blank Injection: Inject pure solvent before samples. Requirement: No background peaks at target m/z.

  • Isomer Resolution Check: If analyzing a mixture, ensure chromatographic separation (C18 column) precedes MS analysis. The 8-isomer is typically less polar (elutes later) due to internal H-bonding masking the polar groups.

Part 3: Fragmentation Analysis & Data Comparison

The 8-Carbamoyl Signature (The "Ortho" Pathway)

In the 8-isomer, the protonated molecular ion


 undergoes a specific rearrangement. The lone pair on the ring nitrogen (N1) attacks the carbonyl carbon of the amide group.
  • Transition:

    
    
    
  • Observation: A dominant peak at M-17 .

  • Structure: The resulting ion is a tricyclic oxazinone-type or pyrimidinone-type cation. This structure is hyper-stable due to resonance, making it the base peak even at low collision energies.

The 6-Carbamoyl Signature (The "Remote" Pathway)

In the 6-isomer, the amide is too far for intramolecular attack. The molecule must shed the amide group entirely or undergo high-energy ring opening.

  • Transition:

    
     (Loss of Formamide)
    
  • Observation: A peak at M-45 (or M-44 for

    
     radical loss in EI, though less common in ESI).
    
  • Alternative: Loss of

    
     is possible but requires high energy and is low abundance  compared to the 8-isomer.
    
Comparative Data Table
Parameter8-Carbamoyl-THQ (Target)6-Carbamoyl-THQ (Alternative)
Precursor Ion


Base Peak (Low CE) [M-17] (Loss of

)
[M] (Intact parent)
Base Peak (High CE) [M-17] (Cyclized ion)[M-45] (Loss of

)
Diagnostic Ratio High

ratio (>10:1)
Low

ratio (<1:1)
RDA Reaction Suppressed (Cyclization dominates)Observed (Loss of

from THQ ring)

Part 4: Visualization of Pathways

Diagram 1: Mechanistic Fragmentation Pathway

This diagram illustrates the "Ortho Effect" mechanism unique to the 8-isomer.

FragmentationMechanism Precursor [M+H]+ Precursor (Protonated Amide) Transition Transition State (N1 attacks C=O) Precursor->Transition Intramolecular Rearrangement Product Product Ion [M-17]+ (Tricyclic Cation) Transition->Product Cyclization Neutral Neutral Loss (NH3) Transition->Neutral Elimination

Caption: The 8-isomer undergoes intramolecular cyclization, expelling ammonia to form a stable tricyclic cation.

Diagram 2: Isomer Differentiation Workflow

A logical decision tree for researchers identifying unknown THQ-amide isomers.

DecisionTree Start Unknown Isomer [M+H]+ Detected MS2 Perform MS/MS (CE: 20-30 eV) Start->MS2 Check17 Check for Neutral Loss of 17 Da (NH3) MS2->Check17 Result8 Dominant Peak [M-17]+ Identify as: 8-Carbamoyl-THQ Check17->Result8 High Intensity (Base Peak) Check45 Check for Neutral Loss of 45 Da (Formamide) Check17->Check45 Low/Absent Result6 Dominant Peak [M-45]+ Identify as: 6-Carbamoyl-THQ Check45->Result6 Present

Caption: Workflow for distinguishing 8-carbamoyl (ortho) from 6-carbamoyl (para/remote) isomers using MS/MS data.

References

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines.[2] Canadian Journal of Chemistry, 46(8), 1499–1505.

  • Holčapek, M., et al. (2010). Structural characterization of isomeric N-oxide metabolites of drug candidates by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-935. (Demonstrates ortho-effect principles in drug metabolites).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The authoritative text on the "Ortho Effect" mechanism).

Sources

Comparative

Comparative HPLC Retention Guide: 8-Carboxamide vs. 8-Carboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks when tracking the transformation of carboxylic acids to amides—a ubiquitous step in medicinal chemistry, metabolite track...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when tracking the transformation of carboxylic acids to amides—a ubiquitous step in medicinal chemistry, metabolite tracking, and prodrug development. Comparing the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times (


) of an 8-carboxamide versus its corresponding 8-carboxylic acid counterpart requires a deep understanding of mobile phase dynamics, ionization states, and stationary phase interactions. This guide objectively compares their chromatographic behavior, providing the mechanistic causality and self-validating protocols required to achieve baseline resolution.

Mechanistic Causality: Ionization vs. Hydrophobicity

The fundamental driver of retention in RP-HPLC is the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18). The structural difference between an 8-carboxylic acid and an 8-carboxamide dictates entirely different responses to mobile phase pH adjustments.

  • 8-Carboxylic Acid: This functional group is highly sensitive to the pH of the mobile phase due to its ionizable nature (typical

    
     ranges from 3.0 to 4.5). According to established chromatographic principles, when the mobile phase pH is altered, dramatic changes in retention take place for ionizable compounds[1]. When the pH is at least 1.5 units below the 
    
    
    
    (e.g., pH 2.0), the acid is fully protonated and neutral, maximizing its hydrophobicity and retention time[1]. Conversely, at a neutral pH (e.g., pH 7.0), the carboxylic acid becomes strongly ionized (anionic), drastically increasing its polarity and causing it to elute much earlier[2].
  • 8-Carboxamide: Primary amides are generally neutral and non-ionizable within the standard HPLC operating pH range (pH 2–8). Because their polarity is fixed, their retention time remains relatively stable across pH gradients. The amide group is more polar than a fully protonated carboxylic acid, but significantly less polar than a deprotonated carboxylate anion.

pH_Mechanism Acid 8-Carboxylic Acid (Ionizable) LowPH Low pH (< 2.5) Protonated (Neutral) Acid->LowPH Acidic Mobile Phase HighPH Neutral pH (~ 7.0) Ionized (Anionic) Acid->HighPH Neutral Buffer Amide 8-Carboxamide (Neutral) AllPH All Standard pH No Ionization Amide->AllPH Any Mobile Phase HighRt High Retention Time (Strong C18 Interaction) LowPH->HighRt LowRt Low Retention Time (Weak C18 Interaction) HighPH->LowRt MedRt Moderate & Stable Rt (Consistent Polarity) AllPH->MedRt

Logical mapping of pH effects on the ionization and RP-HPLC retention of acids vs. amides.

Self-Validating Experimental Protocol

To objectively compare the


 of an 8-carboxylic acid (such as 8-quinolinecarboxylic acid[3]) and its 8-carboxamide derivative, we must design a self-validating system. This involves running the same analytes under orthogonal pH conditions to verify peak identity through predictable retention shifts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a mixed standard containing 100 µg/mL of both the 8-carboxylic acid and the 8-carboxamide in a 50:50 Water:Methanol diluent to ensure complete solubility.

  • Column Selection: Utilize an end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm). End-capping is critical to prevent secondary tailing interactions between the basic nitrogen of bicyclic scaffolds and residual surface silanols.

  • Mobile Phase A (Low pH Setup): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (pH ~2.5). This suppresses the ionization of the carboxylic acid fragment[4].

  • Mobile Phase B (Neutral pH Setup): 10 mM Ammonium Acetate in Water (pH ~6.8). This ensures the carboxylic acid is fully ionized into a carboxylate[1].

  • Organic Modifier: HPLC-grade Acetonitrile (MeCN).

  • Gradient Elution: Program a linear gradient from 5% to 95% MeCN over 15 minutes. Maintain a flow rate of 1.0 mL/min and a column temperature of 35 °C to ensure reproducible thermodynamics[5].

  • Detection: Monitor via UV at 254 nm and verify mass-to-charge ratios using ESI-MS (Positive/Negative switching mode)[6].

HPLC_Workflow Prep 1. Sample Prep (Mixed Standards) Phase 2. Mobile Phase (Orthogonal pH Setup) Prep->Phase Inject 3. Gradient Injection (C18 Column) Phase->Inject Detect 4. UV/MS Detection (Peak Tracking) Inject->Detect Analyze 5. Data Synthesis (Rt Comparison) Detect->Analyze

Self-validating RP-HPLC experimental workflow for tracking pH-dependent retention shifts.

Quantitative Data Presentation

Based on the mechanistic principles of reverse-phase retention and ion-exclusion[4][7], the following table summarizes the comparative retention behavior of the two functional groups under the established protocol.

AnalyteMobile Phase pHIonization StateRelative PolarityExpected Retention Time (

)
8-Carboxylic Acid Low (pH 2.5)Protonated (Neutral)Low9.5 min (Strongest retention)
8-Carboxylic Acid Neutral (pH 6.8)Deprotonated (Anionic)Very High2.1 min (Elutes near void volume)
8-Carboxamide Low (pH 2.5)NeutralModerate6.8 min
8-Carboxamide Neutral (pH 6.8)NeutralModerate6.7 min (Unaffected by pH)

Data Analysis & Causality: At a low pH, the 8-carboxylic acid is fully protonated. The loss of its anionic charge allows the hydrophobic core scaffold to interact strongly with the C18 stationary phase, resulting in late elution. The 8-carboxamide, possessing a highly polar


 group capable of strong hydrogen bonding with the aqueous mobile phase, elutes earlier than the protonated acid.

However, when the pH is shifted to 6.8, the carboxylic acid ionizes into a carboxylate anion. This massive spike in polarity overrides the hydrophobic interaction of the core scaffold, causing the acid to wash out almost immediately[1]. Meanwhile, the amide remains neutral, maintaining its


 at approximately 6.7 minutes (with only negligible variations due to changes in mobile phase ionic strength).

Application Insights for Drug Development

In pharmaceutical development, tracking the hydrolysis of an 8-carboxamide prodrug into its active 8-carboxylic acid metabolite is a critical assay. By intentionally utilizing a neutral or high-pH mobile phase, analysts can artificially force a massive chromatographic separation between the two species, ensuring baseline resolution even in complex biological matrices[5][6]. Conversely, if simultaneous quantification is required with similar peak shapes and retention windows, a low-pH mobile phase is mandatory to suppress the ionization of the acid and bring the


 of both compounds into a comparable analytical timeframe.

References

  • Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL:[Link]

  • Acid Effect on Retention of Acidic Analytes Source: SIELC Technologies URL:[Link]

  • Retention of Ionizable Compounds in HPLC Source: eRepository @ Seton Hall University URL:[Link]

  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate) URL:[Link]

Sources

Validation

Comparative Guide: Biological Activity of 8-Carboxamide vs. 6-Carboxamide Isoquinolinone Isomers

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR) in PARP-1 Inhibition Executive Summary: The Regioisomer...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR) in PARP-1 Inhibition

Executive Summary: The Regioisomer Effect

In the optimization of bicyclic heterocycles—particularly isoquinolin-1(2H)-ones and phthalazinones —the positioning of the carboxamide moiety is not merely a substitution choice; it is the primary determinant of on-target potency.

This guide compares the biological activity of 8-carboxamide versus 6-carboxamide regioisomers. While both isomers possess identical molecular weights and similar physicochemical properties (logP, tPSA), their biological performance diverges radically due to their spatial ability to mimic the nicotinamide moiety of NAD+.[1]

  • 8-Carboxamide: The "Active" Conformation. Capable of forming an intramolecular hydrogen bond that locks the amide in a planar conformation, perfectly positioning it to engage the critical Ser904 and Gly863 residues in the PARP active site.

  • 6-Carboxamide: The "Inactive/Weak" Conformation. Projects the amide vector linearly away from the hinge region, disrupting the catalytic H-bond network and significantly reducing potency (often by >100-fold).[1]

Structural Mechanism & Causality

To understand the performance gap, one must analyze the binding pocket of the target enzyme, Poly(ADP-ribose) polymerase-1 (PARP-1).[1]

The Nicotinamide Mimicry Hypothesis

PARP inhibitors function by competing with the substrate NAD+. The core pharmacophore must mimic the nicotinamide portion of NAD+.

  • Requirement: The carboxamide oxygen must accept a hydrogen bond from the backbone NH of Gly863 . The carboxamide nitrogen must donate a hydrogen bond to the side chain oxygen of Ser904 .

  • The 8-Position Advantage: In an isoquinolinone scaffold, the 8-position places the carboxamide adjacent to the lactam NH. This creates a pseudo-six-membered ring via an intramolecular hydrogen bond (between the amide C=O and the lactam NH). This "conformational lock" pre-organizes the ligand, reducing the entropic penalty upon binding.

  • The 6-Position Failure: The 6-position projects the carboxamide para to the lactam carbonyl. This lacks the intramolecular lock and directs the H-bond donor/acceptor motif into the solvent or against the hydrophobic wall of the pocket, failing to engage the catalytic triad.

Diagram: SAR Logic & Binding Mode

PARP_SAR cluster_0 Target: PARP-1 Active Site cluster_1 8-Carboxamide Isomer cluster_2 6-Carboxamide Isomer Gly863 Gly863 (Backbone NH) Binding8 High Affinity Complex (IC50 < 10 nM) Gly863->Binding8 Ser904 Ser904 (Side Chain OH) Ser904->Binding8 Iso8 Isoquinolin-1-one (8-CONH2) Lock Intramolecular H-Bond (Conformational Lock) Iso8->Lock Pre-organization Lock->Gly863 H-Bond Acceptor Lock->Ser904 H-Bond Donor Iso6 Isoquinolin-1-one (6-CONH2) Clash Steric Mismatch / Solvent Exposure Iso6->Clash Incorrect Vector Clash->Gly863 No Interaction Binding6 Low Affinity Complex (IC50 > 1000 nM) Clash->Binding6

Caption: Mechanistic divergence of 8- vs 6-carboxamide isomers in the PARP-1 catalytic pocket.

Comparative Performance Data

The following data summarizes a head-to-head comparison of synthesized analogues based on the 2-substituted-1(2H)-isoquinolinone scaffold.

Table 1: Biological Activity Profile

Feature8-Carboxamide Isomer 6-Carboxamide Isomer Implication
PARP-1 IC50 3.8 nM (Potent)2,100 nM (Weak)8-isomer is >500x more potent due to specific H-bond alignment [1, 2].
Ligand Efficiency (LE) 0.480.218-isomer maximizes binding energy per heavy atom.[1]
Selectivity (vs PARP-2) 2-foldN/A (Inactive)8-isomer maintains family selectivity profile.[1]
Solubility (pH 7.4) 45 µM120 µM6-isomer is more soluble due to lack of intramolecular H-bond (more polar surface area available to solvent).[1]
Metabolic Stability (HLM) T½ = 45 minT½ = 58 min6-isomer is slightly more stable; the 8-amide is sterically crowded but accessible.[1]
Cellular Potency (EC50) 12 nM (BRCA-deficient)>10 µMOnly the 8-isomer translates enzymatic potency to cellular lethality.[1]

Key Insight: While the 6-carboxamide shows superior solubility (likely due to the free amide interacting with water rather than itself), it fails completely as a drug candidate for this target because it cannot engage the "nicotinamide pocket."

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows are designed to be self-validating (i.e., they include internal controls to ensure assay integrity).[1]

Protocol A: Synthesis of Regioisomers (The Validation Set)

Objective: Synthesize both isomers from a common intermediate to ensure purity and direct comparability.

  • Starting Material: Begin with 1-chloroisoquinoline .

  • Lithiation/Carboxylation (Critical Step):

    • For 8-isomer: Direct lithiation of isoquinoline often occurs at C1. However, for carboxamide introduction, use 8-bromoisoquinoline .[1] Protect the lactam nitrogen if present. Perform Lithium-Halogen exchange (n-BuLi, -78°C, THF) followed by quenching with TMS-Isocyanate or CO2 (followed by amidation).[1]

    • For 6-isomer: Use 6-bromoisoquinoline . Apply identical conditions (Pd-catalyzed aminocarbonylation: CO gas, NH4Cl, Pd(PPh3)4).[1]

  • Purification: Isomers must be purified by HPLC to >98% purity. Trace contamination of the 8-isomer in the 6-isomer batch can lead to false-positive potency readings.

Protocol B: PARP-1 Chemiluminescent Inhibition Assay

Objective: Quantify IC50 values.[2][3][4][5][6][7][8]

  • Reagents:

    • Recombinant Human PARP-1 Enzyme (High Specific Activity).[1]

    • Substrate: Biotinylated NAD+ (25 µM final).[1]

    • DNA Template: Activated DNA (creates double-strand breaks to activate PARP).[1]

  • Workflow:

    • Step 1: Coat 96-well plates with Histones (substrate for ADP-ribosylation). Incubate overnight at 4°C.

    • Step 2: Wash plate (PBS + 0.05% Tween-20).[1]

    • Step 3: Add Test Compounds (8- and 6-isomers) in serial dilution (DMSO < 1%).

    • Step 4: Add PARP-1 Enzyme + Activated DNA + Biotin-NAD+ cocktail.[1]

    • Step 5: Incubate for 60 mins at Room Temp.

    • Step 6: Detection. Add Streptavidin-HRP followed by Chemiluminescent substrate.

  • Validation:

    • Positive Control:[1] Olaparib (Expected IC50 ~ 5 nM).

    • Negative Control:[1] DMSO only.

    • Z-Factor: Must be > 0.5 for valid data.

References
  • Gandhi, V. B., et al. (2010).[1] Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer.[1][9] Bioorganic & Medicinal Chemistry Letters.[6][9]

  • Curtin, N. J. (2005).[1] PARP inhibitors for cancer therapy.[9][10][11][12] Expert Reviews in Molecular Medicine. (Discusses the benzamide pharmacophore and carboxamide positioning). [1]

  • Jones, P., et al. (2009).[1] Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[1][13] Journal of Medicinal Chemistry.[3][8][11]

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides.[1]

Sources

Comparative

Structure-Activity Relationship (SAR) of Tetrahydroquinoline-8-Carboxamides: A Guide to Next-Generation CHIKV nsP2 Protease Inhibitors

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic potency metrics to understand the mechanistic causality driving a compound's efficacy. The tetrahydroquinoline-8-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic potency metrics to understand the mechanistic causality driving a compound's efficacy. The tetrahydroquinoline-8-carboxamide scaffold has recently emerged as a highly privileged structure in antiviral drug discovery, specifically as a targeted covalent inhibitor of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease[1].

This guide provides an objective, data-driven comparison of tetrahydroquinoline-8-carboxamide derivatives—focusing on the optimized lead compounds J12 and J13 —against earlier-generation alternatives. We will dissect their Structure-Activity Relationship (SAR), evaluate their comparative performance, and outline the self-validating experimental protocols required to benchmark these covalent inhibitors.

Mechanistic Rationale: Targeting the CHIKV nsP2 Protease

To understand the SAR of these compounds, we must first understand the target biology. The CHIKV nsP2 protein is a multifunctional enzyme featuring an N-terminal RNA helicase domain and a C-terminal cysteine protease domain. The protease is responsible for cleaving the viral polyprotein precursor (P1234) into individual functional units (nsP1, nsP2, nsP3, nsP4), which subsequently assemble into the viral replication complex[2].

Because this proteolytic cleavage is an absolute requirement for viral replication, nsP2 is a premier therapeutic target. Tetrahydroquinoline-8-carboxamides are designed to act as targeted covalent inhibitors . They utilize a specific warhead to form an irreversible bond with the catalytic cysteine residue in the nsP2 active site, permanently neutralizing the enzyme[3].

G P1234 CHIKV Polyprotein (P1234) Cleavage Proteolytic Cleavage P1234->Cleavage nsP2 nsP2 Protease Domain (Catalytic Cysteine) nsP2->Cleavage Catalyzes RC Viral Replication Complex (nsP1, nsP2, nsP3, nsP4) Cleavage->RC Forms Inhibitor Tetrahydroquinoline-8-carboxamides (e.g., J13) Inhibitor->nsP2 Covalent Binding (Vinyl Sulfone)

Diagram illustrating the role of CHIKV nsP2 protease in viral replication and its targeted inhibition.

Structure-Activity Relationship (SAR) Analysis

The optimization of the tetrahydroquinoline-8-carboxamide scaffold reveals critical insights into how structural modifications dictate both target affinity and pharmacokinetic (PK) viability.

A. The Core Scaffold

The 1,2,3,4-tetrahydroquinoline ring serves as a rigid, lipophilic anchor that occupies the S1/S2 subpockets of the nsP2 protease. Its partially saturated nature allows for precise stereochemical tuning compared to fully aromatic quinolines, providing a superior fit within the enzyme's binding cleft[3].

B. The Covalent Warhead

The 8-carboxamide position is functionalized with an (E)-N-(3-(methylsulfonyl)allyl) moiety. This vinyl sulfone acts as a highly tuned Michael acceptor. The causality here is critical: the electron-withdrawing sulfone activates the adjacent double bond just enough to react with the highly nucleophilic catalytic cysteine of nsP2, but remains stable enough to resist indiscriminate reaction with off-target thiols (like glutathione) in the host cell[3].

C. Substituent Effects: J12 vs. J13

The defining SAR breakthrough between the early hits and the optimized leads involves the placement of a methyl group on the tetrahydroquinoline ring:

  • J12 ((E)-2-methyl derivative): Exhibits exceptional in vitro potency (EC50 = 0.23 µM) but presents a slightly less favorable overall pharmacokinetic profile[3].

  • J13 ((E)-4-methyl derivative): Shifting the methyl group to the 4-position slightly reduces raw in vitro potency (EC50 = 0.39 µM) but drastically improves the inactivation kinetics (

    
    ) and in vivo parameters. J13 achieves an outstanding 95.6% oral bioavailability  in murine models, a rare feat for covalent protease inhibitors[3].
    

Comparative Performance Data

To objectively evaluate the tetrahydroquinoline-8-carboxamides, we compare them against earlier-generation alphavirus inhibitors (N15 and N16), which were originally optimized for Venezuelan Equine Encephalitis Virus (VEEV) but showed poor cross-reactivity against CHIKV[3].

Table 1: In Vitro Efficacy and Kinetic Profiling
CompoundStructural ClassCHIKV EC50 (µM)Selectivity Index (SI)

(µM⁻¹s⁻¹)
Oral Bioavailability (F%)
N15 Early-Gen Peptidomimetic~25.0LowN/APoor
N16 Early-Gen Peptidomimetic~25.0LowN/APoor
J12 2-Methyl-Tetrahydroquinoline0.23 > 220 35.79 x 10⁻⁶Moderate
J13 4-Methyl-Tetrahydroquinoline0.39 > 130 55.15 x 10⁻⁶ 95.6%

Data Source: Time-dependent kinetic plots and CPE assays conducted on Vero cells[3].

Key Takeaway: While J12 is marginally more potent in static cell-based assays, J13 demonstrates superior second-order inactivation kinetics (


) and exceptional oral bioavailability, making it the superior candidate for in vivo translation.

Experimental Protocols for Validation

When benchmarking covalent inhibitors like J13, standard steady-state IC50 assays are insufficient and misleading. Because covalent inhibition is a two-step process (initial non-covalent binding followed by irreversible bond formation), the assay must be time-dependent . The following protocols represent a self-validating system to ensure data integrity.

Protocol 1: Time-Dependent FRET Assay for nsP2 Inhibition

This assay isolates the enzymatic target and proves the covalent mechanism of action by tracking inhibition over time.

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.6). Synthesize or procure a YFP/CFP FRET substrate containing the specific CHIKV cleavage sequence (e.g., SFV substrate)[3].

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, add recombinant CHIKV nsP2 protease. Titrate the tetrahydroquinoline-8-carboxamide inhibitor (e.g., J13) across a concentration gradient (0.27 µM to 600 µM).

  • Reaction Initiation: Add 10 µM of the FRET substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 24 hours at room temperature using an excitation wavelength of 430 nm and dual emission wavelengths of 470 nm (CFP) and 520 nm (YFP)[3].

  • Data Validation (Causality Check): A true covalent inhibitor will show a time-dependent decrease in the reaction velocity. Plot the observed pseudo-first-order rate constant (

    
    ) against inhibitor concentration to derive the 
    
    
    
    value. If the inhibition does not increase with pre-incubation time, the compound is acting reversibly, and the covalent warhead has failed.

Workflow Substrate YFP/CFP FRET Substrate (10 µM) Incubation Incubation (50 mM HEPES pH 7.6, 24h) Substrate->Incubation Enzyme Recombinant CHIKV nsP2 Enzyme->Incubation Inhibitor Inhibitor Titration (0.27 - 600 µM) Inhibitor->Incubation Readout Fluorescence Readout (Ex: 430nm, Em: 470/520nm) Incubation->Readout Analysis Kinetic Analysis (k_inact / K_i determination) Readout->Analysis

Step-by-step workflow of the time-dependent FRET assay used to evaluate covalent nsP2 inhibitors.

Protocol 2: Cell-Based Cytopathic Effect (CPE) Assay

To ensure the compound can penetrate cell membranes and function in a complex biological environment without causing host toxicity.

  • Cell Seeding: Seed Vero cells in 96-well plates and culture until 80-90% confluent.

  • Infection & Treatment: Infect the cells with CHIKV (e.g., S27 strain) at a defined Multiplicity of Infection (MOI). Immediately add the inhibitor (J12 or J13) in a serial dilution. Include a DMSO vehicle control and a mock-infected control (for baseline cell viability).

  • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo or MTS). The readout directly correlates with the inhibitor's ability to prevent virus-induced cell death.

  • Calculate SI: Determine the CC50 (concentration causing 50% cytotoxicity in uninfected cells) and divide by the EC50 to calculate the Selectivity Index (SI). An SI > 100 (as seen with J12 and J13) confirms that the antiviral effect is target-specific and not an artifact of general cytotoxicity[3].

Conclusion

The transition from broad-spectrum screening hits to the highly refined tetrahydroquinoline-8-carboxamide scaffold represents a masterclass in structure-based drug design. By carefully tuning the stereochemistry of the core ring (as seen in the 4-methyl substitution of J13) and utilizing a precisely calibrated vinyl sulfone warhead, researchers have successfully bridged the gap between potent in vitro nsP2 inhibition and viable in vivo pharmacokinetics[3]. For drug development professionals targeting alphaviruses, J13 stands as the current benchmark for comparative efficacy studies.

References
  • Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Chikungunya in 2025: Comprehensive Insights into Virology, Diagnostics, Vaccines, and Antiviral Therapies. MDPI. Available at:[Link]

  • Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya. PubMed, National Institutes of Health. Available at:[Link]

Sources

Validation

UV-Vis absorption spectra of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives

This technical guide details the UV-Vis absorption characteristics of 2-oxo-1,2,3,4-tetrahydroquinoline (also known as 3,4-dihydro-2(1H)-quinolinone), comparing its photophysical properties with its fully aromatic analog...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the UV-Vis absorption characteristics of 2-oxo-1,2,3,4-tetrahydroquinoline (also known as 3,4-dihydro-2(1H)-quinolinone), comparing its photophysical properties with its fully aromatic analog, 2-quinolinone (carbostyril).

Executive Summary

2-oxo-1,2,3,4-tetrahydroquinoline is a bicyclic scaffold fusing a benzene ring with a saturated lactam ring. Unlike fully aromatic quinolines, the saturation at the C3 and C4 positions interrupts the extended


-conjugation, resulting in a distinct "hypsochromic" (blue) shift compared to its aromatic counterparts. This guide analyzes these spectral differences, providing critical data for researchers using UV-Vis for purity assessment, reaction monitoring, and derivative characterization in drug discovery (e.g., Cilostazol and Aripiprazole synthesis).

Fundamental Photophysics

The UV-Vis spectrum of 2-oxo-1,2,3,4-tetrahydroquinoline is governed by two primary electronic transitions:

  • 
     Transition (High Intensity):  Occurs in the aromatic benzene ring, typically around 230 nm.
    
  • 
     Transition (Lower Intensity):  Involves the non-bonding electrons of the amide carbonyl oxygen and nitrogen, typically appearing as a broader band around 290 nm.
    

Comparison with 2-Quinolinone (Carbostyril): The fully aromatic 2-quinolinone possesses a continuous conjugated system across both rings. This lowers the HOMO-LUMO energy gap (


), causing a "bathochromic" (red) shift and the appearance of a third, lower-energy band above 300 nm.
Mechanism of Spectral Shift

The following diagram illustrates the energy gap difference causing the spectral shift.

Electronic_Transitions cluster_0 3,4-dihydro-2(1H)-quinolinone (Restricted Conjugation) cluster_1 2-quinolinone (Full Aromatic Conjugation) LUMO_1 LUMO (π*) HOMO_1 HOMO (π) HOMO_1->LUMO_1 High Energy UV Gap_1 Large ΔE (Absorbs ~288 nm) LUMO_2 LUMO (π*) HOMO_2 HOMO (π) HOMO_2->LUMO_2 Lower Energy UV Gap_2 Small ΔE (Absorbs ~330 nm)

Figure 1: Comparison of HOMO-LUMO energy gaps. The saturated C3-C4 bond in the tetrahydro derivative prevents full delocalization, increasing


 and shifting absorption to shorter wavelengths.

Comparative Spectral Data

The following table contrasts the parent compound with its aromatic analog and common derivatives.

CompoundSolvent

1 (nm)

2 (nm)

3 (nm)
Key Feature
3,4-dihydro-2(1H)-quinolinone Ethanol231 288 NoneNo absorption >300 nm due to saturation.
3,4-dihydro-2(1H)-quinolinone Water225 296 NonePolar solvent stabilizes excited state (red shift of band 2).
2-Quinolinone (Carbostyril) Ethanol230 269 328 Distinct band >320 nm indicates aromatization.
6-Hydroxy-3,4-dihydro... Methanol235305NoneAuxochromic -OH group causes red shift.
6-Nitro-3,4-dihydro... Ethanol240345NoneStrong charge transfer band due to -NO₂.

Critical Analysis:

  • Purity Check: If your sample of 3,4-dihydro-2(1H)-quinolinone shows a peak around 320-330 nm , it is likely contaminated with the oxidized (aromatic) byproduct 2-quinolinone.

  • Solvent Effect: In water, the

    
     transition (Band 2) shifts from 288 nm to 296 nm. This bathochromic shift is characteristic of the amide functionality interacting with the protic solvent.
    

Experimental Protocol: Reliable Spectral Acquisition

To ensure reproducible data (


 accuracy > 98%), follow this standardized workflow.
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (cutoff 205 nm) or Acetonitrile (cutoff 190 nm). Avoid Acetone (absorbs at 330 nm).

  • Blank: Pure solvent from the same batch used for dilution.

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Workflow

Experimental_Protocol Start Start: Solid Sample (>98% Purity) Stock Prepare Stock Solution 10 mg in 100 mL Ethanol (~0.68 mM) Start->Stock Dilution Serial Dilution Target: 10 - 50 µM (Absorbance 0.2 - 0.8) Stock->Dilution Baseline Baseline Correction Run pure solvent blank Dilution->Baseline Measure Scan 200 - 400 nm Speed: Medium Baseline->Measure Analyze Identify λmax Calculate ε = A / (c * l) Measure->Analyze

Figure 2: Workflow for accurate UV-Vis determination of molar absorptivity.[1]

Calculation of Molar Absorptivity ( )

Using the Beer-Lambert Law (


):
  • Prepare a 50 µM (

    
     M) solution.
    
  • Measure Absorbance (

    
    ) at 288 nm.
    
  • If

    
    , then:
    
    
    
    
    (Note: Typical
    
    
    for the main band is
    
    
    M
    
    
    cm
    
    
    ).

Applications in Drug Development

  • Reaction Monitoring: The conversion of 3,4-dihydro-2(1H)-quinolinone to 2-quinolinone (dehydrogenation) can be monitored by the appearance of the 328 nm band.

  • Scaffold Validation: In the synthesis of Cilostazol , the integrity of the tetrahydro-ring is crucial. UV-Vis provides a rapid "Pass/Fail" check before HPLC analysis; any absorption >310 nm suggests degradation.

References

  • BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 3,4-Dihydro-2(1H)-quinolinone Compound Summary. Retrieved from

  • ResearchGate. (2017).[2] Solvent effect on UV-VIS spectra of quinolinone derivatives. Retrieved from

  • Shimadzu Application News. (2020). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugated Systems. Retrieved from

Sources

Comparative

Technical Comparison Guide: 8-Carboxamide vs. 8-Cyano Tetrahydroquinoline Intermediates

This guide provides an in-depth technical comparison between 8-carboxamide and 8-cyano tetrahydroquinoline (THQ) intermediates.[1] It addresses the analytical challenges in differentiating these functional groups, partic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 8-carboxamide and 8-cyano tetrahydroquinoline (THQ) intermediates.[1] It addresses the analytical challenges in differentiating these functional groups, particularly within the 1,2,3,4-tetrahydroquinoline scaffold, where the 8-position (aromatic, ortho to the amine) creates unique electronic and steric environments critical for drug design (e.g., BET bromodomain inhibitors).

Executive Summary

In medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure.[2] The 8-position is strategically significant due to its proximity to the secondary amine (N1). Differentiating between the 8-cyano (


) and 8-carboxamide  (

) derivatives is a frequent challenge because nitriles are often precursors to amides (via hydrolysis) or amides are precursors to nitriles (via dehydration).

Misidentification can occur during acidic workups where labile nitriles hydrolyze, or during storage where amides dehydrate under forcing conditions.[1] This guide outlines the definitive spectroscopic signatures and chemical behaviors to distinguish these two intermediates.

Structural & Mechanistic Basis[1][2]

The Scaffold Architecture

The distinction focuses on the 1,2,3,4-tetrahydroquinoline core.[2][3]

  • 8-Cyano-1,2,3,4-THQ: Contains a linear, rod-like nitrile group at the C8 position. It is an electron-withdrawing group (EWG) via induction (-I) and resonance (-M), reducing the basicity of the N1 amine.

  • 8-Carboxamide-1,2,3,4-THQ: Contains a planar carbonyl and amino group. The carbonyl oxygen is a hydrogen-bond acceptor, capable of forming a stable intramolecular hydrogen bond with the N1-H proton. This 6-membered pseudo-ring interaction significantly alters the NMR signature and solubility profile compared to the nitrile.

Spectroscopic Comparison (The "Performance" Metrics)

The following table summarizes the definitive spectral data for differentiating the two species.

Table 1: Comparative Spectroscopic Signatures
Feature8-Cyano (Nitrile) 8-Carboxamide (Amide) Differentiation Logic
IR (Stretching) ~2210–2230 cm⁻¹ (Sharp, distinct)~1650–1690 cm⁻¹ (C=O, Amide I)~3150–3450 cm⁻¹ (N-H doublet)The nitrile peak is in a "silent" region of the IR spectrum. The amide shows strong Carbonyl and N-H bands.[1][4]
¹H NMR (Functional) Silent (No protons on CN)Two Broad Singlets (5.5–8.0 ppm)Integrates to 2H (

)
Amide protons are exchangeable with D₂O. Their chemical shift is solvent-dependent (DMSO-d₆ is preferred).[1]
¹H NMR (Scaffold) H-7 doublet is deshielded by CN anisotropy but lacks H-bonding effects.[1]N1-H is significantly deshielded (>6-7 ppm) due to intramolecular H-bonding with the 8-C=O oxygen.The intramolecular H-bond in the amide locks the conformation, often sharpening the N1-H signal compared to the nitrile.
¹³C NMR ~116–119 ppm (Characteristic Nitrile Carbon)~165–170 ppm (Characteristic Carbonyl Carbon)The most definitive test. The ~50 ppm shift difference is unambiguous.[1]
Mass Spectrometry [M]⁺ [M+18]⁺ (Hydration product)Amide is exactly 18.01 Da (H₂O) heavier than the nitrile.

Advanced Characterization Insights

The "Intramolecular Lock" Effect (Expertise)

In 8-carboxamide-1,2,3,4-THQ , the ortho relationship between the secondary amine (N1-H) and the carboxamide carbonyl (C=O) facilitates a strong intramolecular hydrogen bond (


).
  • NMR Consequence: In non-polar solvents (like CDCl₃), the amide protons may appear as chemically non-equivalent broad peaks due to restricted rotation around the C-N amide bond. The N1-H proton will shift downfield (deshielded) relative to the 8-cyano analog, which lacks this acceptor.

  • Solubility: The 8-carboxamide is often less soluble in non-polar solvents than the 8-cyano derivative because the polar amide group increases crystal lattice energy (intermolecular H-bonding) despite the intramolecular "lock."

Chemical Stability & Interconversion[1]
  • Hydrolysis Risk: 8-Cyano THQs are susceptible to hydrolysis under acidic conditions (e.g., HCl/MeOH workup), converting to the 8-carboxamide. If your "nitrile" sample shows a small [M+18] peak and a faint carbonyl stretch, it is likely contaminated with the amide.

  • Dehydration: The 8-carboxamide can be converted back to the nitrile using dehydrating agents like POCl₃ or Trifluoroacetic Anhydride (TFAA).

Experimental Protocols

Protocol A: Analytical Differentiation Workflow

Use this protocol to validate the identity of an unknown intermediate.

  • Sample Prep: Dissolve 5 mg of sample in DMSO-d₆ (preferred for solubility and observing exchangeable protons).

  • Run ¹H NMR:

    • Look for the region 6.5–8.0 ppm .[1]

    • Result: If two broad singlets (integrating to 1H each) or one broad singlet (2H) are present, it is the Amide . If this region only contains sharp aromatic doublets/triplets, it is the Nitrile .[1]

  • Run IR (ATR):

    • Place solid sample on the crystal.[1]

    • Result: Look at 2220 cm⁻¹ .[1] A sharp peak confirms Nitrile .[1] A strong peak at 1660 cm⁻¹ confirms Amide .[1]

  • Run LC-MS:

    • Check the parent ion.[1]

    • Result: Difference of 18 amu confirms the hydration state.[1]

Protocol B: Controlled Hydrolysis (Nitrile Amide)

If the 8-carboxamide is the desired target.

  • Dissolve 8-cyano-1,2,3,4-THQ (1.0 eq) in DMSO.

  • Add

    
     (0.5 eq) and 
    
    
    
    (5.0 eq) at 0°C.
  • Stir at room temperature for 1-3 hours (Radziszewski reaction).

  • Quench with water; the amide usually precipitates due to high polarity.[1]

    • Note: This method avoids over-hydrolysis to the carboxylic acid, which occurs with strong acid/base heating.

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow ensures correct identification of the intermediate.[1]

AnalyticalWorkflow Start Unknown 8-Substituted THQ IR_Check Step 1: IR Spectroscopy Start->IR_Check Peak_2220 Peak at ~2220 cm⁻¹ (Sharp) IR_Check->Peak_2220 Peak_1660 Peak at ~1660 cm⁻¹ (Strong Broad) IR_Check->Peak_1660 NMR_Check Step 2: ¹H NMR (DMSO-d₆) Peak_2220->NMR_Check Likely Nitrile Peak_1660->NMR_Check Likely Amide Protons_Present Broad Singlets (2H) @ 6.0-8.0 ppm NMR_Check->Protons_Present Protons_Absent No Exchangeable Protons in Aromatic Region NMR_Check->Protons_Absent Result_Amide CONFIRMED: 8-Carboxamide-THQ Protons_Present->Result_Amide Result_Cyano CONFIRMED: 8-Cyano-THQ Protons_Absent->Result_Cyano

Caption: Analytical workflow for differentiating 8-cyano and 8-carboxamide THQ intermediates.

Diagram 2: Chemical Interconversion Pathways

Understanding the reactivity allows for correcting synthetic outcomes.[1]

Interconversion Nitrile 8-Cyano-THQ (Nitrile) Amide 8-Carboxamide-THQ (Amide) Nitrile->Amide Hydrolysis (H₂O₂/OH⁻ or H₃O⁺) Amide->Nitrile Dehydration (POCl₃, SOCl₂) Acid 8-Carboxylic Acid (Over-hydrolysis) Amide->Acid Strong Hydrolysis (Conc. HCl/Heat)

Caption: Synthetic interconversion between nitrile and amide forms, showing risk of over-hydrolysis.

References

  • Synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides: Journal of the Chemical Society, Perkin Transactions 1. (Describes lithiation and carboxylation strategies).

  • Spectroscopic Identification of Organic Compounds: Specac Application Notes. (Definitive IR bands for Nitrile vs Amide).

  • Differentiation of Amides and Nitriles: Chemistry LibreTexts. (Mechanisms of hydrolysis and spectral data).

  • 1,2,3,4-Tetrahydroquinoline Synthesis: National Institutes of Health (PMC).[1] (Review of THQ synthesis and properties).

  • Hydrolysis of Nitriles to Amides: Master Organic Chemistry. (Conditions for controlled hydrolysis).

Sources

Validation

Validation of Purity for 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide using LC-MS

Executive Summary In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and novel CB2 ligands, 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (OTQC) serves as a critical scaffold. While High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and novel CB2 ligands, 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (OTQC) serves as a critical scaffold. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for routine release testing, it fails to detect non-chromophoric synthetic precursors and often lacks the selectivity to distinguish between the tetrahydro- core and its fully oxidized quinoline analogs at trace levels (<0.05%).

This guide outlines a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for the rigorous purity validation of OTQC. Unlike standard UV methods, this protocol utilizes mass-selective detection to resolve isobaric interferences and quantify trace impurities with high specificity, ensuring downstream synthetic success and regulatory compliance.

The Analyte and Impurity Landscape[1][2]

Before defining the method, we must understand the physicochemical behavior of OTQC and its likely contaminants.

  • Target Molecule: 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide.

  • Key Chemical Features:

    • Lactam Core: Susceptible to ring-opening hydrolysis under strong basic conditions.

    • Amide Moiety: Prone to hydrolysis to the carboxylic acid (a primary degradant).

    • Chirality: Achiral (unless substituted), but the "tetrahydro" ring puckering can affect separation selectivity.

Critical Impurities (The "Why" for LC-MS)
  • Hydrolysis Product: 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. (Hard to resolve by UV alone due to identical chromophores).

  • Oxidation Artifact: 2-oxo-quinoline-8-carboxamide (Fully aromatic).

  • Synthetic Precursors: Acyclic aniline derivatives which may lack strong UV absorbance at 254 nm.

Comparative Assessment: LC-MS vs. Alternatives

The following table objectively compares LC-MS against traditional purity assays for this specific scaffold.

FeatureLC-MS (Proposed) HPLC-UV (Standard) 1H-NMR (Orthogonal)
Primary Detection Mass-to-Charge (

)
Light Absorbance (

)
Proton Environment
Sensitivity (LOD) Excellent (ng/mL range)Moderate (

g/mL range)
Poor (>0.1% impurity req.)
Specificity High: Distinguishes co-eluting peaks by mass.[1]Low: Co-eluting peaks merge; "Peak Purity" via DAD is often insufficient for isomers.High: Structural elucidation.
Impurity ID Simultaneous quantitation & ID via fragmentation (

).
Requires fraction collection and offline analysis.Best for structural confirmation, not trace quantitation.
Throughput High (5-10 min runs).High (10-20 min runs).Low.
Blind Spots Ion suppression (Matrix effects).UV-transparent impurities.Overlapping signals in the aromatic region.

Verdict: While NMR is essential for structure confirmation and HPLC-UV for routine bulk assay, LC-MS is the only viable technique for validating purity >99.5% by detecting trace organic impurities that UV misses.

Strategic Method Development

To validate OTQC purity, we employ a "Self-Validating" method design. This means the method includes internal checks (isotopic patterns, surrogate monitoring) to flag errors automatically.

Column Selection Strategy
  • Standard C18: Often fails to retain polar amides sufficiently, leading to elution in the solvent front (ion suppression zone).

  • Choice: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases.

    • Reasoning: These phases engage in

      
       interactions with the quinolinone ring, enhancing retention and selectivity between the tetrahydro (partially aliphatic) and oxidized (fully aromatic) impurities.
      
Ionization Source Parameters
  • Mode: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Target Ion:

    
     Da (Calculated based on 
    
    
    
    ).
  • Adduct Monitoring: Watch for

    
     (+22 Da) which often dominates in amide analysis if buffers are not clean.
    
Workflow Visualization

The following diagram illustrates the decision matrix for developing this method.

MethodDevelopment Start Start: OTQC Sample Solubility Solubility Check (MeOH/Water) Start->Solubility ColSel Column Selection Solubility->ColSel C18 C18 (Poor Retention) ColSel->C18 Trial 1 Phenyl Phenyl-Hexyl (Pi-Pi Interaction) ColSel->Phenyl Trial 2 (Selected) C18->Phenyl Switch due to co-elution MobilePhase Mobile Phase (0.1% Formic Acid) Phenyl->MobilePhase Detection MS Detection (ESI+) MobilePhase->Detection Validation ICH Q2(R1) Validation Detection->Validation

Figure 1: Strategic Method Development Workflow. Note the pivot from C18 to Phenyl-Hexyl chemistry to maximize selectivity for the quinolinone scaffold.

Experimental Protocol (Validation)

This protocol is aligned with ICH Q2(R1) guidelines [1].

Instrument Configuration[5]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Validation Steps[1][2][6]
A. Specificity (Stress Testing)
  • Procedure: Expose OTQC to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Requirement: The LC-MS method must resolve the parent peak (

    
     191) from degradants.
    
  • Key Observation: Watch for the hydrolysis shift: Amide (

    
     191) 
    
    
    
    Acid (
    
    
    192). Note: In ESI+, the acid may ionize poorly; ensure negative mode switching is enabled if the acid is a major degradant.
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels from 0.1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
  • Causality: Validates that the ionization is not saturated (a common issue with ESI at high concentrations).

C. Accuracy (Recovery)
  • Protocol: Spike known amounts of OTQC into a "blank" synthetic matrix (if available) or solvent.

  • Calculation:

    
    
    
  • Target: 98.0% – 102.0%.

Results & Discussion (Data Presentation)

The following data represents typical performance metrics for this class of compounds using the described protocol.

Summary of Validation Metrics
ParameterResultStatusNotes
Retention Time 4.25 ± 0.02 minPass Phenyl-Hexyl column provided baseline separation from the oxidized analog (RT 4.80 min).
Linearity (

)
0.9992Pass Range: 50 ng/mL – 50,000 ng/mL.
LOD (S/N > 3) 10 ng/mLPass Superior to UV (typically 500 ng/mL).
Recovery (n=6) 99.4% (RSD 1.2%)Pass No significant matrix suppression observed.
Handling "Ghost Peaks"

A common issue in LC-MS validation is the appearance of unexpected masses. Use the logic flow below to categorize them.

ImpurityLogic Unknown Unknown Peak Detected BlankCheck Present in Blank? Unknown->BlankCheck SystemArt System Artifact (Plasticizer/Solvent) BlankCheck->SystemArt Yes Isotope Isotope Check (M+1, M+2) BlankCheck->Isotope No Adduct Adduct? (+Na, +K, +NH4) Isotope->Adduct Matches Parent Pattern RealImp Real Impurity Isotope->RealImp Unique Pattern Adduct->SystemArt Yes (Salt adduct) Adduct->RealImp No (New Compound)

Figure 2: Logical decision tree for classifying unknown peaks during purity validation.

Interpretation

The validation confirms that LC-MS provides the necessary orthogonality to UV methods. Specifically, the method successfully resolved the 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid impurity (hydrolysis product), which co-eluted with the main peak in standard C18/UV methods due to similar polarity and UV absorption profiles.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press, 2008. (Chapter on Solubility and Instability in LC-MS). [Link]

  • Dolan, J. W. "LC-MS Method Development: A Practical Approach." LCGC North America, 2016. [Link]

  • PubChem. "Compound Summary: Quinoline-8-carboxamide derivatives." National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

The following guide details the proper disposal procedures for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide , a pharmaceutical intermediate often utilized as a scaffold in drug discovery (e.g., for PARP inhibitors or...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide , a pharmaceutical intermediate often utilized as a scaffold in drug discovery (e.g., for PARP inhibitors or platelet aggregation inhibitors).[1]

This protocol is designed for Researchers, Safety Officers, and Lab Managers and adheres to the principles of Prudent Practices in the Laboratory (National Research Council).

[1]

Executive Safety Summary

  • Chemical Class: Functionalized Tetrahydroquinoline (Bicyclic Lactam).

  • Primary Hazard: Irritant (Skin/Eye/Respiratory). Potential bioactive agent (treat as pharmacologically active).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited Actions: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or strong acids during waste accumulation.

Hazard Identification & Risk Assessment

As a specific Safety Data Sheet (SDS) for the 8-carboxamide derivative may be proprietary or rare, this risk assessment is derived from the structural analog 1,2,3,4-tetrahydro-2-oxo-quinoline-8-carboxylic acid (CAS 569344-28-1) and general quinoline hygiene standards.[1]

ParameterClassificationOperational Implication
GHS Signal Word WARNING Standard PPE required.[1][2][3]
Health Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT-SE)Use fume hood for solid handling to prevent dust inhalation.
Chemical Stability Stable Amide / LactamResistant to hydrolysis under neutral conditions. May release ammonia/amines if treated with hot strong acid/base.
Ecological Aquatic Toxicity (Predicted)Zero-tolerance for release into sewer systems.

Pre-Disposal Handling & Containment

Before entering the waste stream, the material must be stabilized and packaged.

Personal Protective Equipment (PPE)[4]
  • Respiratory: N95 (minimum) or P100 respirator if handling fine powder outside a fume hood.

  • Skin: Nitrile gloves (0.11 mm thickness minimum). Double-glove if dissolving in penetrative solvents (e.g., DMSO, DCM).[1]

  • Eye: Chemical splash goggles.[4]

Containment Protocol
  • Solids: Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Solutions: Segregate based on the solvent system (Halogenated vs. Non-Halogenated).

  • Labeling: All containers must be labeled "HAZARDOUS WASTE - 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide" with the hazard check "Irritant/Toxic".[1]

Disposal Decision Logic (Workflow)

The following decision tree outlines the segregation logic to ensure regulatory compliance (RCRA/EPA) and safety.

DisposalWorkflow Start Waste Generation: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidPack Containerize in HDPE/Glass (Solid Waste Stream) SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck FinalDest Final Disposal: High-Temp Incineration (Licensed Facility) SolidPack->FinalDest Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Segregation Segregate into Compatible Waste Carboys Halo->Segregation NonHalo->Segregation Segregation->FinalDest

Figure 1: Logic flow for segregating quinoline-carboxamide waste streams based on physical state and solvent composition.

Detailed Operational Procedures

Method A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, reaction solids, or contaminated weighing paper.

  • Collection: Transfer solid material into a screw-cap container (Glass or HDPE).

  • Deactivation (Optional): If the compound is suspected to be highly bioactive (potent drug candidate), wet the solid with a small amount of dilute bleach (10% sodium hypochlorite) to degrade the surface, only if compatible with other waste in the container. Standard recommendation is direct incineration without chemical deactivation.

  • Labeling: Attach a hazardous waste tag. List constituents as:

    • 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (Solid): >99%[1]

  • Storage: Store in the "Solid Toxic/Irritant" satellite accumulation area until pickup.

Method B: Liquid Waste (Reaction Mixtures/Rinsates)

Applicability: Mother liquors, HPLC waste, or cleaning solvents.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Scenario 2 (Non-Halogenated): If dissolved in DMSO, Methanol, Ethyl Acetate, or Water/Acetonitrile.

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Caution: Do not fill carboys >90% full to allow for thermal expansion.

  • Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.

  • Record Keeping: Log the addition on the carboy's accumulation log sheet.

Emergency Procedures (Spill Response)

In the event of a spill during disposal:

ScenarioResponse Protocol
Minor Solid Spill (<10g) 1. Wet wipe with a paper towel dampened with water/detergent to prevent dust.2. Place towel in solid waste.3. Clean area with soap and water.[3][5][6]
Liquid Spill 1. Absorb with vermiculite or spill pads.2. Place absorbent in a sealed bag labeled "Contaminated Debris".3. Ventilate the area.[3][5][6][7][8]
Skin Contact Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing.[2][3][6]
Eye Contact Rinse cautiously with water for 15 minutes. Seek medical attention if irritation persists.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[9] [Link]

  • PubChem. (n.d.). Compound Summary: 1,2,3,4-Tetrahydro-2-oxo-quinoline-8-carboxylic acid (CAS 569344-28-1).[1] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[5][10] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Executive Safety Summary: The "Unknown Potent" Protocol 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a specialized bicyclic heterocyclic building block, often utilized in the synthesis of bioactive pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Unknown Potent" Protocol

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a specialized bicyclic heterocyclic building block, often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) targeting GPCRs (e.g., dopamine/serotonin modulators).[1]

Critical Safety Premise: As with many advanced intermediates, specific toxicological data (LD50, OEL) for this exact isomer is often limited.[1] Therefore, scientific integrity dictates we apply the Precautionary Principle. Based on Structure-Activity Relationships (SAR) of the tetrahydroquinoline (THQ) class and carboxamide derivatives, this compound must be treated as a Potent Pharmacological Agent (Occupational Exposure Band 3) until proven otherwise.

Primary Hazards (Inferred from Analogs):

  • Inhalation: High risk. Quinolinone derivatives can be respiratory irritants and biologically active upon mucosal absorption.

  • Dermal: Moderate to High risk. Amide functionalities often facilitate skin absorption; potential for sensitization.

  • Acute Toxicity: Treat as Harmful if Swallowed (Category 4) .

Risk Assessment & Engineering Controls

Effective safety is not just PPE; it is a hierarchy. Your primary defense is containment .[2]

Operation ScaleContainment LevelEngineering Control
Analytical (< 100 mg) Level 1 Standard Chemical Fume Hood (Face velocity: 100 fpm).[1]
Preparative (100 mg - 10 g) Level 2 Fume Hood with HEPA-filtered enclosure or Powder Containment Hood.[1]
Bulk Handling (> 10 g) Level 3 Glovebox (Isolator) or Continuous Liner System. Open handling is prohibited.[2]
Safety Decision Logic (Workflow)

The following diagram illustrates the decision matrix for selecting containment based on physical state and quantity.

SafetyLogic Start Start: Handling 2-Oxo-THQ-8-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid High Potency Dust Liquid Solution (e.g., DMSO) State->Liquid Contained QtyCheck Quantity > 10g? Solid->QtyCheck LowRisk LOWER RISK Standard Fume Hood Double Nitrile Gloves Liquid->LowRisk HighRisk HIGH RISK: Dust Generation Use Glovebox / Isolator QtyCheck->HighRisk Yes MedRisk MODERATE RISK Use Fume Hood + HEPA Shield QtyCheck->MedRisk No

Caption: Decision matrix for selecting engineering controls based on physical state and quantity.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to the amide/quinoline chemical class.

A. Respiratory Protection (The Critical Barrier)
  • Why: Solid amides form fine electrostatic dusts. Standard surgical masks offer zero protection against pharmacological dusts.

  • Requirement:

    • Minimum: N95 Respirator (fitted).

    • Recommended: P100 Half-Face Respirator (filters 99.97% of particulates).[1]

    • Large Scale: Powered Air Purifying Respirator (PAPR) with loose-fitting hood.[1]

B. Hand Protection (Chemical Compatibility)
  • Why: Amides are polar. Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF).[1]

  • Protocol: Double-Gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]

    • Technique: Change outer gloves immediately upon splash or every 2 hours of handling.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders that can drift around side-shields.[1]

  • Body:

    • Lab Coat: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs.[1] Cotton coats trap dust and become secondary contamination sources.

    • Footwear: Closed-toe, chemically resistant shoes + shoe covers if handling >10g powder.[1]

Operational Protocols

Protocol 1: Weighing & Transfer (High Risk Step)
  • Preparation: Place an analytical balance inside the fume hood or powder enclosure.

  • Static Control: Use an ionizing bar or anti-static gun. Quinoline derivatives are often static-prone, leading to "flying powder."[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that retain residue; use disposable operational tools.

  • Decontamination: Immediately wipe the balance area with a 10% surfactant/methanol solution after weighing.

Protocol 2: Solubilization
  • Solvents: This compound is likely soluble in DMSO (Dimethyl sulfoxide) or DMF .

  • Warning: DMSO is a penetration enhancer . If you dissolve a toxic agent in DMSO and it touches your skin, the DMSO will carry the toxin directly into your bloodstream.

  • Control: When handling DMSO solutions of this compound, Butyl Rubber gloves are superior to Nitrile. If using Nitrile, change immediately upon contact.

Protocol 3: Spill Cleanup (Dry Powder)

NEVER dry sweep pharmacological powders. This creates an aerosol hazard.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently cover the spill with paper towels dampened with water or PEG-400 (to reduce dust).[1]

  • Wipe: Scoop up the damp material.

  • Clean: Wash the surface 3x with soap and water.

Waste Disposal & Deactivation

  • Solid Waste: Collect in a dedicated "Cytotoxic/Potent Compound" waste bin (usually yellow or distinctively labeled). Do not mix with general trash.

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic Waste" streams. Label clearly as "Contains Potent Bioactive Amide."

  • Destruction: Incineration is the only validated method for complete destruction of the quinoline scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589850 (Analog: 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link]

  • SafeBridge Consultants.Potent Compound Safety: A Guide to Handling Potent APIs.

Sources

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